Product packaging for 1-Bromo-8-Chloroisoquinoline(Cat. No.:CAS No. 1359828-80-0)

1-Bromo-8-Chloroisoquinoline

Cat. No.: B573170
CAS No.: 1359828-80-0
M. Wt: 242.5
InChI Key: IYZAFGYWTPTDIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Bromo-8-chloroisoquinoline is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. The presence of both bromine and chlorine substituents on the isoquinoline scaffold, a privileged structure in drug discovery, allows for sequential and site-selective functionalization through various cross-coupling reactions . This makes it a valuable precursor for generating a diverse array of novel derivatives for biological screening. Researchers utilize this compound as a key intermediate in the development of potential pharmacologically active molecules. Halogenated isoquinolines are of significant interest in anticancer research, as related bromo- and chloro-substituted quinoline derivatives have demonstrated promising antiproliferative activities against various cancer cell lines, such as HeLa and HT29 . Some related compounds function by inhibiting critical enzymes like human topoisomerase I, which is essential for DNA replication and repair . Furthermore, the structural motif of halogenated isoquinolines is frequently explored in the synthesis of compounds with potential metal-chelating properties, which can be leveraged in the design of new therapeutic agents . This product is intended for research purposes as a chemical intermediate and is strictly for laboratory use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrClN B573170 1-Bromo-8-Chloroisoquinoline CAS No. 1359828-80-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-8-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-9-8-6(4-5-12-9)2-1-3-7(8)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZAFGYWTPTDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745414
Record name 1-Bromo-8-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359828-80-0
Record name 1-Bromo-8-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-8-chloroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-8-chloroisoquinoline: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-8-chloroisoquinoline is a halogenated heterocyclic compound featuring a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. This guide provides a comprehensive overview of its chemical and physical properties, leveraging data from analogous compounds and predictive models in the absence of extensive direct experimental results. We will explore plausible synthetic routes based on established methodologies for isoquinoline functionalization and delve into the predicted reactivity of this molecule, with a particular focus on its potential as a building block in medicinal chemistry. Furthermore, this document will discuss the promising applications of the isoquinoline scaffold, particularly in the development of kinase inhibitors for oncology, providing a framework for future research and drug discovery efforts centered on this compound.

Introduction: The Isoquinoline Scaffold in Modern Chemistry

The isoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its unique electronic distribution and steric properties make it a versatile scaffold for the design of targeted therapeutics. The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability, which are critical parameters in drug design. This compound, with its distinct substitution pattern, represents an intriguing yet underexplored molecule with potential applications in the synthesis of novel bioactive agents.

Physicochemical Properties

PropertyPredicted/Inferred ValueReference/Basis
CAS Number 1359828-80-0Commercial Supplier Data
Molecular Formula C₉H₅BrClNCommercial Supplier Data
Molecular Weight 242.50 g/mol Commercial Supplier Data
Appearance Likely a solid at room temperatureInferred from related solid bromochloro-aromatic compounds.
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in common organic solvents (DMSO, DMF, Dichloromethane).General solubility of halogenated aromatic compounds.
Storage Conditions Store in an inert atmosphere at 2-8°C.[2]Commercial Supplier Recommendation.[2]

Synthesis of this compound: A Proposed Pathway

A definitive, optimized synthesis for this compound is not currently published. However, a plausible and efficient route can be designed based on well-established transformations of the isoquinoline ring system. The most logical precursor would be 8-chloroisoquinolin-1(2H)-one or 8-chloroisoquinoline N-oxide.

Proposed Synthetic Workflow

G cluster_0 Pathway A: From 8-chloroisoquinolin-1(2H)-one cluster_1 Pathway B: From 8-chloroisoquinoline N-oxide A 8-chloroisoquinolin-1(2H)-one B This compound A->B POBr₃ or PBr₃/PBr₅ C 8-chloroisoquinoline D 8-chloroisoquinoline N-oxide C->D m-CPBA or H₂O₂ E This compound D->E POBr₃, DMF

Caption: Plausible synthetic routes to this compound.

Hypothetical Experimental Protocol (Based on Pathway B)

This protocol is adapted from established procedures for the synthesis of 1-haloisoquinolines. Optimization will be necessary for the specific substrate.

Step 1: Synthesis of 8-chloroisoquinoline N-oxide

  • Dissolve 8-chloroisoquinoline in a suitable solvent, such as dichloromethane or chloroform.

  • Cool the solution to 0°C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench excess m-CPBA.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 8-chloroisoquinoline N-oxide, which may be used directly or purified by column chromatography.

Step 2: Bromination to this compound

  • To a stirred solution of 8-chloroisoquinoline N-oxide in anhydrous dichloromethane at 0°C, add phosphorus oxybromide (POBr₃) (1.2 equivalents).

  • Under an inert atmosphere (e.g., Argon), add N,N-dimethylformamide (DMF) (0.5 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is neutral to slightly basic.

  • Extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Chemical Reactivity: A Versatile Synthetic Handle

The reactivity of this compound is dictated by the electronic properties of the isoquinoline ring and the nature of the halogen substituents.

Nucleophilic Aromatic Substitution (SNA_r_)

The C1 position of the isoquinoline ring is electron-deficient, making it susceptible to nucleophilic attack. The bromide at this position is a good leaving group, facilitating SNAr reactions. This reactivity is analogous to that of α- and γ-halopyridines.[3]

G A This compound C 1-Substituted-8-chloroisoquinoline A->C SNA_r_ Reaction B Nucleophile (Nu⁻) B->C

Caption: General scheme for nucleophilic aromatic substitution at the C1 position.

Common nucleophiles for this transformation include amines, alkoxides, and thiolates, providing access to a wide range of 1-substituted isoquinoline derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C1 position is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from this scaffold.

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not publicly available. The following are predictions based on the analysis of its structure and data from similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show five signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring (H3 and H4) will likely appear as doublets, while the protons on the benzene ring (H5, H6, and H7) will exhibit more complex splitting patterns (doublets and triplets).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display nine distinct signals for the nine carbon atoms in the isoquinoline core. The carbons attached to the halogens (C1 and C8) and the nitrogen atom will have characteristic chemical shifts.

Mass Spectrometry

The mass spectrum will be characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion (M, M+2, M+4, M+6), which is a powerful diagnostic tool for confirming the presence of both halogens.[2][4]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic ring system (typically in the 1600-1450 cm⁻¹ region). C-H stretching vibrations of the aromatic protons will appear above 3000 cm⁻¹. The C-Br and C-Cl stretching vibrations will be observed in the fingerprint region (below 1000 cm⁻¹).

Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline scaffold is a cornerstone in the development of kinase inhibitors.[5] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The planar, aromatic nature of the isoquinoline ring allows it to mimic the adenine moiety of ATP, enabling it to bind to the ATP-binding pocket of kinases.

Substitutions on the isoquinoline ring are crucial for achieving potency and selectivity for specific kinases. The 1-bromo and 8-chloro substituents on the target molecule provide vectors for further chemical modification to optimize interactions within the kinase active site. For instance, the bromine at the C1 position can be readily displaced or used in cross-coupling reactions to introduce functionalities that can form key hydrogen bonds or hydrophobic interactions with the target protein.[6]

G A This compound B Further Chemical Modification (e.g., Suzuki, Buchwald-Hartwig) A->B C Library of Novel Isoquinoline Derivatives B->C D Kinase Inhibition Assays C->D E Lead Compound for Drug Development D->E

Caption: Workflow for the use of this compound in kinase inhibitor development.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, it should be handled with the standard precautions for halogenated aromatic compounds. It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Outlook

This compound is a promising yet underutilized building block for organic synthesis and medicinal chemistry. While a comprehensive experimental characterization is still needed, its predicted properties and reactivity suggest that it is a valuable starting material for the synthesis of a diverse range of substituted isoquinolines. Its potential application in the development of kinase inhibitors warrants further investigation. Future research should focus on the development of a robust synthetic protocol, full spectroscopic characterization, and the exploration of its utility in the synthesis of biologically active molecules.

References

The Strategic Synthesis of 1-Bromo-8-chloroisoquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-8-chloroisoquinoline is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Its unique substitution pattern allows for diverse functionalization, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, grounded in established organic chemistry principles and tailored for practical application in a research and development setting. The proposed multi-step synthesis is designed to address the challenges of regioselectivity and functional group compatibility, offering a strategic approach for obtaining this important molecule.

Introduction

The isoquinoline core is a privileged structure in drug discovery, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. The introduction of halogen atoms at specific positions on the isoquinoline ring system can profoundly influence the molecule's physicochemical properties and biological activity. Halogenated isoquinolines often serve as versatile intermediates in cross-coupling reactions, enabling the construction of complex molecular architectures. This compound, in particular, presents a unique combination of reactive sites, with the C1-bromo substituent being susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions, while the C8-chloro group offers another site for diversification. This guide details a strategic, multi-step approach to the synthesis of this target molecule, emphasizing the rationale behind the chosen synthetic route and experimental considerations.

Proposed Synthetic Pathway: A Multi-Step Strategic Approach

The synthesis of this compound necessitates a carefully planned sequence of reactions to ensure the correct placement of the chloro and bromo substituents. A direct, one-pot halogenation of the isoquinoline core is unlikely to yield the desired product with high selectivity. Therefore, a multi-step approach commencing with the synthesis of a substituted benzene precursor followed by the construction of the isoquinoline ring is proposed. This strategy offers greater control over the regiochemistry of the final product.

The overall proposed synthetic pathway is depicted below:

Synthesis_Pathway cluster_0 Part 1: Synthesis of 8-Chloroisoquinoline cluster_1 Part 2: Bromination at the 1-Position 2-Chloro-6-nitrotoluene 2-Chloro-6-nitrotoluene 2-Chloro-6-aminotoluene 2-Chloro-6-aminotoluene 2-Chloro-6-nitrotoluene->2-Chloro-6-aminotoluene Reduction (e.g., Fe/HCl) 8-Chloroisoquinoline 8-Chloroisoquinoline 2-Chloro-6-aminotoluene->8-Chloroisoquinoline Pomeranz-Fritsch Reaction (1. Aminoacetaldehyde diethyl acetal 2. H2SO4) 8-Chloroisoquinoline N-oxide 8-Chloroisoquinoline N-oxide 8-Chloroisoquinoline->8-Chloroisoquinoline N-oxide N-Oxidation (e.g., m-CPBA) This compound This compound 8-Chloroisoquinoline N-oxide->this compound Bromination (e.g., POBr3)

Figure 1: Proposed multi-step synthesis pathway for this compound.

Part 1: Synthesis of 8-Chloroisoquinoline

The initial phase of the synthesis focuses on constructing the 8-chloroisoquinoline core. This is achieved through a classical isoquinoline synthesis, the Pomeranz-Fritsch reaction, which allows for the formation of the isoquinoline ring from a substituted benzaldehyde or a related precursor.[1][2]

Step 1.1: Reduction of 2-Chloro-6-nitrotoluene to 2-Chloro-6-aminotoluene

The synthesis commences with a commercially available starting material, 2-chloro-6-nitrotoluene. The nitro group is a versatile precursor to an amino group, which is required for the subsequent ring-closing reaction.

  • Reaction: Reduction of the nitro group.

  • Reagents: Iron powder (Fe) and hydrochloric acid (HCl) in a suitable solvent like ethanol or water.

  • Causality: This classic method, known as the Béchamp reduction, is a cost-effective and efficient way to reduce aromatic nitro compounds to their corresponding anilines. The reaction proceeds via a series of single-electron transfers from the iron metal.

Step 1.2: Pomeranz-Fritsch Reaction to form 8-Chloroisoquinoline

With 2-chloro-6-aminotoluene in hand, the isoquinoline ring can be constructed using the Pomeranz-Fritsch reaction.[1][2][3] This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.

  • Reaction: Condensation with an aminoacetaldehyde acetal followed by acid-catalyzed cyclization.

  • Reagents:

    • Aminoacetaldehyde diethyl acetal for the formation of the Schiff base.

    • Concentrated sulfuric acid (H₂SO₄) for the cyclization step.

  • Causality: The amino group of 2-chloro-6-aminotoluene condenses with the aldehyde functionality of aminoacetaldehyde (protected as its diethyl acetal) to form a Schiff base. In the presence of a strong acid like sulfuric acid, the acetal is hydrolyzed to reveal the aldehyde, which then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich benzene ring to form the isoquinoline nucleus. The position of the cyclization is directed by the amino group, leading to the formation of 8-chloroisoquinoline.

Experimental Protocol: Pomeranz-Fritsch Synthesis of 8-Chloroisoquinoline (Hypothetical)

  • Schiff Base Formation: To a solution of 2-chloro-6-aminotoluene (1.0 eq) in a suitable solvent like toluene, add aminoacetaldehyde diethyl acetal (1.1 eq). Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Cyclization: After the formation of the Schiff base is complete (monitored by TLC), cool the reaction mixture and carefully add it to an excess of cold, concentrated sulfuric acid.

  • Reaction: Slowly heat the acidic mixture to the required temperature (optimization may be necessary) and maintain it for several hours.

  • Work-up: Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide solution) while cooling.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 8-chloroisoquinoline.

Part 2: Bromination at the 1-Position

The second phase of the synthesis involves the selective introduction of a bromine atom at the 1-position of the 8-chloroisoquinoline core. Direct bromination of 8-chloroisoquinoline is unlikely to be selective for the 1-position. A more reliable method involves the activation of the isoquinoline ring towards nucleophilic attack at the 1-position.

Step 2.1: N-Oxidation of 8-Chloroisoquinoline

The nitrogen atom of the isoquinoline ring can be oxidized to form the corresponding N-oxide. This modification activates the C1 position for subsequent nucleophilic substitution.

  • Reaction: N-Oxidation.

  • Reagent: meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[4]

  • Causality: The peroxyacid delivers an oxygen atom to the lone pair of the nitrogen atom in the isoquinoline ring. This N-oxidation increases the electrophilicity of the C1 and C3 positions, making them more susceptible to nucleophilic attack.

Step 2.2: Bromination of 8-Chloroisoquinoline N-oxide

The activated 8-chloroisoquinoline N-oxide can then be treated with a brominating agent to introduce the bromine atom at the 1-position.

  • Reaction: Nucleophilic bromination.

  • Reagent: Phosphorus oxybromide (POBr₃) is a suitable reagent for this conversion.[5]

  • Causality: The N-oxide oxygen atom attacks the phosphorus atom of POBr₃, forming a reactive intermediate. This is followed by the attack of a bromide ion at the now highly electrophilic C1 position, leading to the formation of this compound and the elimination of a phosphate byproduct.

Experimental Protocol: Bromination of 8-Chloroisoquinoline (Hypothetical)

  • N-Oxidation: Dissolve 8-chloroisoquinoline (1.0 eq) in a suitable solvent like dichloromethane. Cool the solution to 0 °C and add m-CPBA (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Work-up: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess acid. Extract the aqueous layer with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude 8-chloroisoquinoline N-oxide, which can often be used in the next step without further purification.

  • Bromination: To a solution of the crude 8-chloroisoquinoline N-oxide (1.0 eq) in a suitable solvent like dichloromethane, add POBr₃ (1.2 eq) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up: Carefully quench the reaction by pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the final product, this compound.

Alternative Synthetic Strategies

While the proposed pathway offers a logical and controllable route, other strategies could also be explored.

  • Sandmeyer Reaction: An alternative approach for the introduction of the chloro and bromo groups would involve the use of the Sandmeyer reaction.[6][7][8] This would require the synthesis of 1-amino-8-chloroisoquinoline or 8-amino-1-bromoisoquinoline. For instance, one could potentially synthesize 8-aminoisoquinoline, brominate it at the 1-position, and then perform a Sandmeyer reaction to replace the amino group with a chloro group. However, the regioselectivity of the initial bromination of 8-aminoisoquinoline would need to be carefully controlled.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Step
2-Chloro-6-aminotolueneC₇H₈ClN141.60Reduction of nitro group
8-ChloroisoquinolineC₉H₆ClN163.61Pomeranz-Fritsch Reaction
8-Chloroisoquinoline N-oxideC₉H₆ClNO179.61N-Oxidation
This compoundC₉H₅BrClN242.50Bromination of N-oxide

Conclusion

The synthesis of this compound is a challenging yet achievable goal for the experienced synthetic chemist. The proposed multi-step pathway, involving the initial construction of the 8-chloroisoquinoline core via a Pomeranz-Fritsch reaction followed by a directed bromination at the 1-position through an N-oxide intermediate, provides a robust and logical strategy. This approach allows for a high degree of control over the regiochemistry, which is crucial for the successful synthesis of this specifically substituted isoquinoline. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers in their efforts to synthesize this and other complex heterocyclic molecules for applications in drug discovery and materials science.

References

1-Bromo-8-chloroisoquinoline CAS number 1359828-80-0

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-Bromo-8-chloroisoquinoline: A Versatile Scaffold for Modern Drug Discovery

Abstract

The isoquinoline core is a privileged heterocyclic motif, forming the structural basis for a vast number of natural products and synthetic compounds with significant therapeutic applications.[1][2] this compound (CAS No. 1359828-80-0) represents a strategically functionalized building block, poised for the synthesis of complex molecular architectures. Its unique arrangement of two distinct halogen atoms on the isoquinoline framework offers a platform for selective, stepwise functionalization, making it a molecule of considerable interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its properties, a plausible synthetic strategy, its anticipated chemical reactivity, and its potential as a core scaffold in the development of novel therapeutics. Due to the limited specific literature on this precise isomer, this document synthesizes information from established chemical principles and data on analogous structures to provide a robust and scientifically grounded resource for laboratory professionals.

Core Molecular Profile and Spectroscopic Characterization

This compound is a di-halogenated aromatic heterocycle. Its structure presents unique electronic and steric properties that govern its reactivity and spectroscopic signature.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are critical for designing reaction conditions, purification protocols, and for computational modeling studies.

PropertyValueSource
CAS Number 1359828-80-0[3]
Molecular Formula C₉H₅BrClN[4]
Molecular Weight 242.50 g/mol [4]
Appearance Predicted: Off-white to yellow solidGeneral observation for similar compounds
Solubility Predicted: Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and aromatic solvents (toluene). Sparingly soluble in alcohols and insoluble in water.General chemical principles
Predicted Spectroscopic Data

While experimental spectra for this specific compound are not widely published, a detailed analysis of its structure allows for the accurate prediction of its key spectroscopic features. These predictions are based on established NMR chemical shift increments, IR frequency correlations, and known mass spectrometric fragmentation patterns of halogenated heterocycles.[5][6]

  • ¹H NMR (Predicted, 500 MHz, CDCl₃): The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region (δ 7.5-8.5 ppm). The proton at C4 will likely be the most deshielded due to the influence of the adjacent nitrogen and the C1-bromo substituent. Protons H5, H6, and H7 on the carbocyclic ring will exhibit characteristic coupling patterns.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H3~7.75dJ ≈ 6.0Coupled to H4.
H4~8.40dJ ≈ 6.0Deshielded by adjacent nitrogen.
H5~7.95dJ ≈ 8.0Coupled to H6.
H6~7.60tJ ≈ 8.0Coupled to H5 and H7.
H7~7.85dJ ≈ 8.0Deshielded by peri-interaction with C8-Cl.
  • ¹³C NMR (Predicted, 125 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum will display nine signals. The carbons bearing the halogens (C1 and C8) and those adjacent to the nitrogen (C1 and C3) will have characteristic chemical shifts.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C1~145Attached to Bromine and adjacent to Nitrogen.
C3~122
C4~152Adjacent to Nitrogen.
C4a~128Bridgehead carbon.
C5~130
C6~127
C7~135
C8~133Attached to Chlorine.
C8a~138Bridgehead carbon.

The IR spectrum will be dominated by vibrations characteristic of the substituted aromatic system.

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
C=C / C=N1610-1500Aromatic ring stretching
C-H3100-3000Aromatic C-H stretching
C-Cl850-750C-Cl stretching
C-Br700-600C-Br stretching

Electron Impact (EI) or Electrospray Ionization (ESI) will reveal a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). This results in a distinctive cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.

  • Expected Molecular Ion Cluster:

    • m/z 241 (C₉H₅⁷⁹Br³⁵ClN)

    • m/z 243 (C₉H₅⁸¹Br³⁵ClN and C₉H₅⁷⁹Br³⁷ClN)

    • m/z 245 (C₉H₅⁸¹Br³⁷ClN)

  • Predicted Fragmentation: The primary fragmentation pathway is expected to be the loss of a bromine radical (•Br), followed by the loss of a chlorine radical (•Cl) or hydrogen cyanide (HCN) from the pyridine ring, which is a common fragmentation pattern for isoquinoline alkaloids.[7][8]

Proposed Synthesis Methodology

The synthesis of highly substituted isoquinolines can be challenging, particularly with electron-withdrawing groups on the carbocyclic ring. Traditional methods like the Bischler-Napieralski reaction are often inefficient for such substrates.[4][9] A more viable, albeit potentially low-yielding, approach is the Pomeranz-Fritsch reaction , which constructs the isoquinoline core from a benzaldehyde and an aminoacetaldehyde acetal.[3][10]

Rationale for Synthetic Route Selection

The Pomeranz-Fritsch synthesis is chosen for its convergence and its tolerance for a wider range of electronic substituents on the benzaldehyde precursor compared to electrophilic aromatic substitution-based methods. The key step is an acid-catalyzed intramolecular cyclization. While electron-withdrawing groups like halogens deactivate the aromatic ring towards this electrophilic attack, forcing conditions can often drive the reaction to completion.

Proposed Retrosynthetic Analysis and Forward Synthesis

A plausible synthesis begins with a commercially available or readily prepared 2-chloro-3-bromobenzaldehyde.

G cluster_retrosynthesis Retrosynthesis Target This compound Intermediate1 Benzalaminoacetal Intermediate Target->Intermediate1 Pomeranz-Fritsch Cyclization StartingMaterials 2-Chloro-3-bromobenzaldehyde + Aminoacetaldehyde dimethyl acetal Intermediate1->StartingMaterials Condensation (Schiff Base Formation)

Caption: Retrosynthetic analysis for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a proposed methodology and requires optimization in a laboratory setting.

Step 1: Formation of the Benzalaminoacetal Intermediate

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-chloro-3-bromobenzaldehyde (1.0 eq.), aminoacetaldehyde dimethyl acetal (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting benzaldehyde is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzalaminoacetal intermediate. This intermediate is often used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization to this compound

  • Setup: In a separate flask, add concentrated sulfuric acid (e.g., 10-20 equivalents) and cool it to 0 °C in an ice bath.

  • Reaction: Slowly add the crude benzalaminoacetal intermediate from Step 1 to the cold sulfuric acid with vigorous stirring. Allow the mixture to slowly warm to room temperature and then heat (e.g., 60-80 °C) for several hours. The reaction progress should be monitored by quenching small aliquots and analyzing by LC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution to pH > 10 with a concentrated sodium hydroxide solution, ensuring the temperature is kept low.

  • Extraction & Purification: Extract the aqueous layer multiple times with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain this compound.

Chemical Reactivity and Synthetic Utility

The primary value of this compound in synthetic chemistry lies in the differential reactivity of its two halogen substituents, enabling selective functionalization.

Orthogonal Reactivity in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > OTf >> Cl.[11] This principle is the cornerstone of a selective functionalization strategy for this compound.

  • Position C1 (Bromo): The C-Br bond at the 1-position is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond at the 8-position. This allows for a wide range of cross-coupling reactions—such as Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions—to be performed selectively at the C1 position under conditions that leave the C8-Cl bond intact.[12][13]

  • Position C8 (Chloro): The C-Cl bond is much more robust. Its functionalization typically requires more forcing conditions, such as higher temperatures and specialized, highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like SPhos or XPhos). This two-tiered reactivity allows for a sequential coupling strategy.

G Start This compound Mid 1-Aryl-8-chloroisoquinoline Start->Mid Suzuki Coupling (Mild Conditions) [Pd catalyst, base, Ar-B(OH)2] End 1-Aryl-8-amino-isoquinoline Mid->End Buchwald-Hartwig Amination (Forcing Conditions) [Pd catalyst, strong base, ligand, R2NH]

Caption: Workflow for selective, sequential cross-coupling reactions.

Detailed Protocol: Selective Suzuki-Miyaura Coupling at C1

This protocol provides a robust starting point for the arylation of the C1 position.

  • Setup: To an oven-dried reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq.).

  • Solvent and Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio). Purge the vial with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Reaction: Seal the vial and heat the mixture to 80-90 °C with stirring for 4-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via column chromatography to yield the 1-aryl-8-chloroisoquinoline product.

Causality of Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable catalyst for Suzuki couplings with aryl bromides and is generally not active enough to react with the aryl chloride under these mild conditions.[14]

  • Base: Potassium carbonate is a moderately strong base, sufficient for the transmetalation step of the Suzuki cycle without promoting side reactions.

  • Solvent: The dioxane/water system is effective at dissolving both the organic and inorganic reagents required for the reaction. Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Nucleophilic Aromatic Substitution (SNAr)

The C1 position is activated towards nucleophilic attack by the adjacent electron-withdrawing nitrogen atom of the isoquinoline ring. This allows for SNAr reactions with strong nucleophiles like alkoxides or thiolates, providing an alternative to metal-catalyzed methods for introducing heteroatom substituents at this position. The C8 position is not activated in this manner and will not undergo SNAr.

Potential Applications in Drug Discovery

The isoquinoline scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][15] this compound serves as a high-potential starting material for generating libraries of novel compounds for biological screening.

  • Kinase Inhibitors: Many potent kinase inhibitors feature a substituted heterocyclic core. The ability to introduce diverse aryl and amino groups onto the isoquinoline scaffold via selective cross-coupling makes it an ideal platform for exploring structure-activity relationships (SAR) against various kinase targets.

  • Antimicrobial and Anticancer Agents: Halogenated quinolines and isoquinolines have demonstrated significant antibacterial and anticancer properties.[2] The dual halogenation of this scaffold provides two points for diversification to optimize potency and selectivity against cancer cell lines or microbial pathogens.

  • CNS-Active Agents: The tetrahydroisoquinoline core, accessible via reduction of the isoquinoline ring, is prevalent in compounds targeting the central nervous system (CNS).

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood.

  • Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically designed synthetic building block with significant potential for applications in drug discovery and materials science. While specific literature on this compound is sparse, a thorough understanding of fundamental isoquinoline chemistry allows for the confident prediction of its properties and reactivity. The key feature of this molecule is the orthogonal reactivity of its C1-bromo and C8-chloro substituents, which enables chemists to perform selective, stepwise functionalizations. This capability facilitates the efficient construction of diverse molecular libraries, accelerating the discovery of novel compounds with therapeutic potential. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this versatile scaffold in their synthetic endeavors.

References

An In-depth Technical Guide on the Physical Properties of 1-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Physical Properties of 1-Bromo-8-chloroisoquinoline (CAS: 1359828-80-0)

Executive Summary

This technical guide serves as a resource for understanding the physical properties of the heterocyclic compound this compound. As a substituted isoquinoline, this molecule is of interest to researchers in medicinal chemistry and materials science due to the potential for tailored pharmacological and electronic properties imparted by its halogenated structure. This document provides a consolidated overview of its known physical characteristics, guidance on its handling and storage, and a discussion of the expected, though currently unpublished, spectroscopic features.

It is important to note that while the fundamental identifying information for this compound is readily available through commercial suppliers, detailed experimental data on its physical and spectral properties are not extensively reported in peer-reviewed literature or public databases. This guide, therefore, synthesizes available information and provides expert insights based on the analysis of structurally similar compounds.

Introduction to this compound

This compound belongs to the family of halogenated isoquinolines, a class of compounds with significant applications in drug discovery and development. The isoquinoline scaffold itself is a key structural motif in numerous natural products and synthetic pharmaceuticals. The introduction of bromine and chlorine atoms at specific positions on the isoquinoline ring system can profoundly influence the molecule's lipophilicity, electronic distribution, and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile.

Core Molecular Attributes:

PropertyValueSource
CAS Number 1359828-80-0Commercial Suppliers[1][2][3]
Molecular Formula C₉H₅BrClNCommercial Suppliers[1][3]
Molecular Weight 242.50 g/mol Commercial Suppliers[1][3]
Canonical SMILES C1=CC2=C(C(=C1)Cl)C(=NC=C2)BrPubChem[4]
InChIKey IYZAFGYWTPTDIX-UHFFFAOYSA-NPubChem[4]

Physical and Chemical Properties

A thorough search of scientific literature and chemical databases reveals a notable absence of experimentally determined physical properties for this compound. The data presented below is based on information from commercial suppliers and predictions for structurally related compounds.

Physical State and Appearance

Commercial suppliers typically describe this compound as a solid, often in powder form. Its color is not consistently reported, which may be indicative of varying purity levels between batches and suppliers.

Melting and Boiling Points

As of the date of this guide, no experimentally determined melting or boiling point for this compound has been published in the scientific literature. For the isomeric compound 8-Bromo-1-chloroisoquinoline , a predicted boiling point of 349.5±22.0 °C and a predicted density of 1.673±0.06 g/cm³ are available, which may serve as a rough estimate for the target compound.[5]

Solubility

Specific solubility data for this compound in various solvents is not available. However, based on the general solubility of isoquinoline and its halogenated derivatives, the following profile can be anticipated:

  • High Solubility: Expected in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.

  • Moderate Solubility: Likely soluble in alcohols like methanol and ethanol.

  • Low Solubility: Expected to have poor solubility in water and non-polar aliphatic hydrocarbons.

This predicted solubility pattern is a consequence of the molecule's largely aromatic and halogenated structure, which imparts significant non-polar character.

Handling, Storage, and Stability

Based on information from multiple suppliers, specific handling and storage conditions are recommended to ensure the stability and integrity of this compound.

  • Storage Temperature: Recommendations vary, with some suppliers suggesting storage at room temperature, while others advise refrigeration at 2-8°C.[1][3][5]

  • Atmosphere: Storage under an inert atmosphere (e.g., argon or nitrogen) is often recommended to prevent potential degradation from atmospheric oxygen or moisture.[5]

  • Container: The compound should be stored in a tightly sealed container to prevent moisture uptake and contamination.

The need for these storage conditions suggests that the compound may be sensitive to oxidation, hydrolysis, or other forms of degradation over time, particularly if exposed to air and light.

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not publicly available, an experienced analytical chemist can predict the key features based on its structure.

Nuclear Magnetic Resonance (¹H and ¹³C NMR)
  • ¹H NMR: The spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The five protons on the isoquinoline ring will each produce a distinct signal, likely with complex splitting patterns (doublets, triplets, and doublets of doublets) due to coupling with adjacent protons. The chemical shifts will be influenced by the deshielding effects of the bromine and chlorine atoms.

  • ¹³C NMR: The spectrum should display nine distinct signals corresponding to the nine carbon atoms in the isoquinoline ring system. The carbons directly bonded to the bromine and chlorine atoms are expected to have their chemical shifts significantly influenced by the electronegativity of the halogens.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by:

  • C-H stretching vibrations for the aromatic protons, typically appearing above 3000 cm⁻¹.

  • C=C and C=N stretching vibrations within the aromatic rings, expected in the 1400-1600 cm⁻¹ region.

  • C-Br and C-Cl stretching vibrations , which would appear in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum will be a critical tool for confirming the molecular weight and halogenation pattern.

  • Molecular Ion Peak (M⁺): A prominent cluster of peaks corresponding to the molecular ion will be observed. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will show a characteristic pattern of M⁺, [M+2]⁺, and [M+4]⁺ peaks, which can be used to confirm the presence of one bromine and one chlorine atom.

  • Fragmentation Pattern: Fragmentation of the isoquinoline ring is expected, leading to the loss of halogens and other characteristic fragments.

Experimental Protocols: A General Framework

For researchers who have synthesized or acquired this compound and wish to determine its physical properties, the following standard experimental protocols are recommended.

Melting Point Determination

Caption: Workflow for Melting Point Determination.

NMR Sample Preparation

Caption: Workflow for NMR Sample Preparation.

Conclusion and Future Directions

This compound is a chemical entity with clear potential in the fields of medicinal chemistry and materials science. However, the current lack of publicly available, experimentally verified physical and spectroscopic data presents a significant challenge for researchers. This guide has provided a summary of the known identifying information and offered scientifically grounded predictions for its key physical properties.

It is imperative that future work on the synthesis and application of this compound includes a thorough characterization of its physical properties. The publication of this data will be invaluable to the scientific community, enabling more rapid and informed progress in the development of novel therapeutics and materials based on this promising scaffold.

References

Introduction: The Strategic Value of Halogenated Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromo-8-chloroisoquinoline

The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous bioactive natural products and synthetic compounds. The strategic introduction of halogen atoms onto this heterocyclic framework provides medicinal chemists with powerful tools to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a synthetically valuable, yet under-characterized, dihalogenated isoquinoline that offers significant potential as a versatile building block for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of this compound, synthesizing available data with established principles of organic chemistry to offer insights for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, plausible synthetic strategies, unique chemical reactivity, and potential applications, with a focus on providing the causal and mechanistic understanding essential for its effective utilization in research and development.

Section 1: Core Physicochemical Properties

This compound is a distinct isomer within the family of bromochloroisoquinolines. Its precise structure dictates its reactivity and potential applications. The core properties are summarized below.

Quantitative Data Summary
PropertyValueSource(s)
CAS Number 1359828-80-0[1][2][3]
Molecular Formula C₉H₅BrClN[1][4]
Molecular Weight 242.50 g/mol [1][2]
Canonical SMILES C1=CC2=C(C(=C1)Cl)C(=NC=C2)Br
InChI Key RWBOOZDHIKMEHN-UHFFFAOYSA-N[5]
Storage Conditions Inert atmosphere, 2-8°C or Sealed in dry, Room Temperature[1][2]

Note: Experimental data such as melting point, boiling point, and density for this specific isomer are not widely reported in publicly available literature.

Molecular Structure

The structure of this compound features a fused bicyclic system with a bromine atom at the C1 position and a chlorine atom at the C8 position.

Caption: Chemical structure of this compound.

Section 2: Synthesis and Characterization

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented, a logical and robust protocol can be designed based on established heterocyclic chemistry transformations. A common strategy for introducing a halogen at the 1-position of an isoquinoline is through the treatment of an isoquinolin-1-one precursor with a halogenating agent.

Representative Synthetic Protocol: From 8-Chloroisoquinolin-1(2H)-one

This proposed workflow begins with a readily accessible starting material and employs reliable, well-understood reactions.

  • Starting Material: 8-Chloroisoquinolin-1(2H)-one.

  • Reaction: Bromination using a phosphorus-based reagent.

  • Rationale: Reagents like phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃) are effective for converting the lactam (isoquinolinone) to the corresponding 1-bromo derivative. This is analogous to the conversion of 7-bromo-1-hydroxyisoquinoline to 7-bromo-1-chloroisoquinoline using POCl₃.[6] The mechanism involves the activation of the carbonyl oxygen by the phosphorus reagent, followed by nucleophilic attack of bromide.

Step-by-Step Methodology
  • Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add 8-chloroisoquinolin-1(2H)-one (1.0 eq).

  • Reagent Addition: Add phosphorus oxybromide (POBr₃) (3.0 eq) to the flask. Self-Validation Note: Using a significant excess of the halogenating agent ensures the reaction goes to completion.

  • Reaction: Heat the mixture to 100-120°C with vigorous stirring under a nitrogen atmosphere for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: After cooling to room temperature, the reaction mixture is cautiously poured onto crushed ice with stirring. Causality Explanation: This step hydrolyzes the excess phosphorus reagents and precipitates the crude product.

  • Neutralization: The acidic aqueous solution is slowly neutralized with a saturated sodium bicarbonate (NaHCO₃) solution or aqueous ammonia until the pH reaches ~8. This ensures the product, which is basic, is in its free-base form for efficient extraction.

  • Extraction: The aqueous slurry is extracted three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel to yield pure this compound.

Synthetic Workflow Diagram

G start Start: 8-Chloroisoquinolin-1(2H)-one reagents Add POBr₃ (3 eq) Heat to 120°C, 2-4h start->reagents quench Cool & Quench on Ice-Water reagents->quench neutralize Neutralize with NaHCO₃ to pH ~8 quench->neutralize extract Extract with DCM neutralize->extract purify Dry, Concentrate & Purify via Column Chromatography extract->purify end Product: this compound purify->end

Caption: Proposed workflow for the synthesis of this compound.

Section 3: Chemical Reactivity and Synthetic Utility

The key to the synthetic utility of this compound lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, this reactivity difference can be exploited for selective, stepwise functionalization.

The Principle of Selective Reactivity

The reactivity of aryl halides in the crucial oxidative addition step of palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F.[7] This trend is directly correlated with the bond dissociation energies of the carbon-halogen bond.

  • C-Br Bond: Weaker, more easily cleaved by the palladium catalyst.

  • C-Cl Bond: Stronger, requires more forcing conditions (higher temperatures, longer reaction times, and often specialized ligands) to react.[7]

This inherent difference allows chemists to selectively perform a reaction at the C1-Br position while leaving the C8-Cl position intact for a subsequent, different transformation. This makes this compound a powerful linchpin for building molecular complexity.

Application in Suzuki-Miyaura Coupling

A prime example is the Suzuki-Miyaura coupling, a cornerstone of C-C bond formation.

Experimental Protocol (Representative)

  • Setup: To a reaction vial, add this compound (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at 80-90°C for 2-6 hours.[7]

  • Workup: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The product, an 8-chloro-1-arylisoquinoline, is then purified via chromatography.

The resulting product retains the chlorine atom, which can be used as a handle for a second, different cross-coupling reaction, perhaps under more vigorous conditions or with a different catalyst system, to introduce another substituent at the C8 position.

Selective Functionalization Diagram

G sub This compound product1 8-Chloro-1-(R)-isoquinoline sub->product1 Selective Suzuki Coupling at C1-Br reagents R-B(OH)₂ Pd Catalyst, Base ~90°C product2 1-(R)-8-(R')-isoquinoline product1->product2 Second Coupling at C8-Cl reagents2 R'-B(OH)₂ Pd Catalyst, Ligand >110°C

Caption: Exploiting differential reactivity for stepwise molecular assembly.

Section 4: Applications in Drug Discovery

Halogenated isoquinoline and quinoline scaffolds are prevalent in compounds with a wide range of biological activities.[8] While direct biological data for this compound is scarce, its potential can be inferred from related structures.

  • Anticancer Potential: Many halogenated isoquinolines serve as precursors for compounds with cytotoxic effects against various cancer cell lines.[8][9] The ability to selectively introduce different aryl or alkyl groups at the C1 and C8 positions allows for the creation of diverse chemical libraries to probe structure-activity relationships (SAR) for kinase inhibition or other anticancer mechanisms.

  • Antimicrobial Activity: The isoquinoline core is a known pharmacophore in antimicrobial agents, often acting by inhibiting bacterial DNA gyrase.[9] this compound can be used as a starting point to synthesize novel analogues to combat drug-resistant bacterial strains.

The primary role of this molecule is as a versatile intermediate. Its value lies not in its own bioactivity, but in the vast chemical space it unlocks for drug discovery programs through controlled, site-selective derivatization.

Section 5: Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the hazard profiles of structurally similar compounds like 7-Bromo-1-chloroisoquinoline and other halogenated heterocycles, the following precautions are mandated.[10][11]

  • Hazard Classification (Anticipated):

    • Causes skin irritation (H315).[10]

    • Causes serious eye irritation (H319).[10]

    • May cause respiratory irritation (H335).[10]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protection:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all personal contact.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11] Store under an inert atmosphere.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important synthetic intermediate whose value is derived from the differential reactivity of its two halogen substituents. While its own properties and biological activities are not yet fully explored, its utility as a building block for creating diverse and complex molecules is clear. By enabling selective, stepwise functionalization through palladium-catalyzed cross-coupling reactions, it provides researchers in drug discovery and materials science with a powerful tool for innovation. Adherence to rigorous safety protocols is essential when handling this and related compounds. Further research into the synthesis and applications of this molecule is warranted and promises to yield novel chemical entities with significant potential.

References

Spectroscopic Data of 1-Bromo-8-chloroisoquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the expected spectroscopic data for 1-bromo-8-chloroisoquinoline, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and comparative data from structurally analogous compounds to provide a comprehensive and predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this and similar molecules.

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid aromatic core with two distinct halogen substituents. The positions of the bromine and chlorine atoms, along with the nitrogen heteroatom, create a unique electronic environment that governs its spectroscopic behavior. Understanding the interplay of these structural features is paramount to interpreting its NMR, IR, and MS data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the substitution pattern and electronic environment of the isoquinoline core.

¹H NMR Spectroscopy

Experimental Protocol:

A detailed protocol for acquiring a ¹H NMR spectrum involves dissolving a few milligrams of the sample in a deuterated solvent, typically chloroform-d (CDCl₃), and acquiring the spectrum on a 400 MHz or higher spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Data:

The aromatic region of the ¹H NMR spectrum is expected to show a set of coupled multiplets corresponding to the five protons on the isoquinoline ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the two halogen substituents.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H-38.2 - 8.4dJ = 5-6
H-47.6 - 7.8dJ = 5-6
H-57.9 - 8.1dJ = 8-9
H-67.4 - 7.6tJ = 7-8
H-77.7 - 7.9dJ = 7-8

Interpretation:

  • H-3 and H-4: These protons on the pyridine ring will appear as doublets due to coupling with each other. Their downfield shift is attributed to the deshielding effect of the adjacent nitrogen atom.

  • H-5, H-6, and H-7: These protons on the benzene ring will form a more complex splitting pattern. H-6 is expected to be a triplet due to coupling with both H-5 and H-7, while H-5 and H-7 will appear as doublets. The presence of the electron-withdrawing chlorine and bromine atoms at positions 8 and 1, respectively, will influence the precise chemical shifts of these protons.

¹³C NMR Spectroscopy

Experimental Protocol:

¹³C NMR spectra are typically acquired on the same instrument as ¹H NMR, using a larger number of scans to compensate for the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum to a series of single lines for each unique carbon atom.

Predicted ¹³C NMR Data:

The ¹³C NMR spectrum will display nine distinct signals for the nine carbon atoms in the isoquinoline ring. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic system.

Carbon Predicted Chemical Shift (ppm)
C-1140 - 142
C-3148 - 150
C-4120 - 122
C-4a128 - 130
C-5129 - 131
C-6127 - 129
C-7132 - 134
C-8133 - 135
C-8a135 - 137

Interpretation:

  • C-1 and C-8: These carbons, directly bonded to the electronegative bromine and chlorine atoms, will be significantly deshielded and appear at lower field.

  • C-3: This carbon, adjacent to the nitrogen atom, will also be deshielded.

  • Quaternary Carbons (C-4a and C-8a): These carbons will typically show weaker signals compared to the protonated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

IR spectra can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.

Predicted IR Data:

Frequency Range (cm⁻¹) Vibration Intensity
3100 - 3000Aromatic C-H stretchMedium
1600 - 1450Aromatic C=C and C=N stretchMedium to Strong
1300 - 1000C-H in-plane bendingMedium
850 - 550C-Cl stretchStrong
690 - 515C-Br stretchStrong
900 - 675C-H out-of-plane bending ("oop")Strong

Interpretation:

The IR spectrum of this compound will be characterized by several key absorption bands. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The region between 1600 and 1450 cm⁻¹ will contain a series of sharp bands corresponding to the stretching of the C=C and C=N bonds within the aromatic rings. The most diagnostic peaks will be the strong absorptions in the fingerprint region corresponding to the C-Cl and C-Br stretching vibrations.[1][2] The C-H out-of-plane bending vibrations will also give rise to strong absorptions, the exact positions of which can be indicative of the substitution pattern on the aromatic rings.[2]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

A mass spectrum can be obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample is introduced into the ion source, where it is ionized and fragmented. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum:

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of both bromine and chlorine.

  • Molecular Ion (M⁺): The molecular weight of this compound is approximately 241.9 g/mol . Due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the molecular ion will appear as a cluster of peaks.[3][4] The most abundant peaks in this cluster will be at m/z values corresponding to the combinations of these isotopes. The expected pattern for a molecule containing one bromine and one chlorine atom is a series of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 3:4:1.[4][5]

Fragmentation Pathway:

Upon electron ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen radical or a hydrogen halide molecule.

fragmentation M [C₉H₅BrClN]⁺˙ (M⁺) M_minus_Br [C₉H₅ClN]⁺ M->M_minus_Br - Br• M_minus_Cl [C₉H₅BrN]⁺ M->M_minus_Cl - Cl• M_minus_HBr [C₉H₄ClN]⁺˙ M->M_minus_HBr - HBr M_minus_HCl [C₉H₄BrN]⁺˙ M->M_minus_HCl - HCl

Caption: Predicted fragmentation pathway for this compound.

Interpretation:

The base peak in the mass spectrum could be the molecular ion or a stable fragment ion. The loss of a bromine radical is often more facile than the loss of a chlorine radical, so a significant peak corresponding to [M-Br]⁺ might be observed.[6] Similarly, the loss of a chlorine radical to give [M-Cl]⁺ is also a likely fragmentation. The loss of neutral molecules like HBr or HCl could also lead to prominent fragment ions.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By leveraging the foundational principles of NMR, IR, and MS, and drawing comparisons with structurally related compounds, we have outlined the key spectral features that researchers can expect to observe. This information serves as a valuable resource for the identification, characterization, and quality control of this and other halogenated isoquinoline derivatives in a research and development setting. It is important to note that while these predictions are based on sound scientific principles, experimental verification is always the gold standard for structural elucidation.

References

An In-depth Technical Guide to 1-Bromo-8-chloroisoquinoline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Isoquinoline Scaffold

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural alkaloids and synthetic pharmaceuticals.[1] The isoquinoline framework, consisting of a fused benzene and pyridine ring, imparts unique physicochemical properties that make it a privileged scaffold in medicinal chemistry.[2] These compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1] The functionalization of the isoquinoline ring at various positions allows for the fine-tuning of its pharmacological profile, making the development of novel synthetic routes to substituted isoquinolines an active area of research.[3][4]

This technical guide provides a comprehensive overview of a specific halogenated derivative, 1-Bromo-8-chloroisoquinoline. Due to the limited publicly available information on this particular compound, this guide synthesizes information from analogous structures and established synthetic methodologies to present a robust understanding of its probable synthesis, properties, and potential applications.

Physicochemical Properties of this compound

While detailed experimental data for this compound is not extensively published, its basic properties can be inferred from available data and computational predictions.

PropertyValueSource
CAS Number 1359828-80-0[5]
Molecular Formula C₉H₅BrClN[5]
Molecular Weight 242.50 g/mol [5]
Appearance Inferred to be an off-white to light brown solid[6]
Storage Recommended storage under inert gas (Nitrogen or Argon) at 2-8°C[6]

Proposed Synthetic Pathway

Synthetic Pathway of this compound start Starting Materials intermediate1 8-Chloroisoquinolin-1(2H)-one start->intermediate1 Cyclization intermediate2 1,8-Dichloroisoquinoline intermediate1->intermediate2 Chlorination (e.g., POCl₃) product This compound intermediate2->product Halogen Exchange/Nucleophilic Substitution (e.g., PBr₃ or HBr)

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 8-Chloroisoquinolin-1(2H)-one

The synthesis of the key intermediate, 8-chloroisoquinolin-1(2H)-one, is the initial and most crucial step. While a specific protocol for this exact molecule is not detailed in the searched literature, general methods for isoquinolinone synthesis can be adapted. One common approach is the cyclization of a suitably substituted phenylacetic acid derivative.

Hypothetical Protocol:

  • Preparation of 2-chloro-6-methylaniline: This starting material can be synthesized via standard aromatic chemistry techniques.

  • Synthesis of N-(2-chloro-6-methylphenyl)acetamide: Acetylation of 2-chloro-6-methylaniline with acetic anhydride.

  • Oxidation to the corresponding phenylacetic acid: Oxidation of the methyl group to a carboxylic acid.

  • Cyclization: Intramolecular cyclization of the resulting N-acylamino acid derivative, likely under acidic conditions, would yield 8-chloroisoquinolin-1(2H)-one.

The rationale for this approach is based on well-established cyclization reactions for the formation of the isoquinolinone core.[7] The choice of starting materials dictates the substitution pattern on the final product.

Step 2: Conversion to 1,8-Dichloroisoquinoline

The conversion of the 1-hydroxy group (in the tautomeric form of the isoquinolinone) to a chloro group is a standard transformation in heterocyclic chemistry. This is typically achieved using a chlorinating/dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction proceeds via the formation of a reactive intermediate that is subsequently displaced by a chloride ion. A similar protocol has been documented for the synthesis of 7-Bromo-1-chloroisoquinoline from its corresponding hydroxy precursor.[8]

Hypothetical Protocol:

  • To a flask containing 8-chloroisoquinolin-1(2H)-one, add phosphorus oxychloride (POCl₃) in excess.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice.

  • The aqueous solution is then neutralized with a base (e.g., aqueous ammonia or sodium carbonate) to precipitate the crude product.

  • The crude 1,8-dichloroisoquinoline is collected by filtration, washed with water, and dried.[8]

Step 3: Synthesis of this compound

The final step involves the conversion of the 1-chloro substituent to a bromo group. This can be achieved through a halogen exchange reaction or a nucleophilic aromatic substitution. Given the reactivity of the 1-position in isoquinolines, this transformation is feasible.

Hypothetical Protocol:

  • Method A: Halogen Exchange with PBr₃: Refluxing 1,8-dichloroisoquinoline with phosphorus tribromide (PBr₃) could facilitate the exchange of the chlorine at the 1-position with bromine. The driving force for this reaction would be the formation of the more stable P-Cl bond.

  • Method B: Nucleophilic Substitution with HBr: Alternatively, heating 1,8-dichloroisoquinoline in a strong acidic medium like hydrobromic acid (HBr) could also lead to the desired product.

The rationale behind these proposed methods lies in the increased reactivity of the halogen at the C1 position of the isoquinoline ring, making it susceptible to nucleophilic displacement.

Historical Context and Discovery

The history of this compound is not well-documented in the scientific literature, suggesting it is a relatively modern compound likely developed as a building block for combinatorial chemistry and drug discovery programs. Its "discovery" would likely coincide with the first reported synthesis, which, as of this guide's compilation, has not been found in a peer-reviewed journal. The development of halogenated isoquinolines, in general, has been driven by the need for versatile intermediates in organic synthesis.[9] The introduction of halogen atoms at specific positions provides synthetic handles for further functionalization through cross-coupling reactions, allowing for the construction of complex molecular architectures.

The classical methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, have been known for over a century.[2] However, the synthesis of specifically substituted isoquinolines often requires modern synthetic techniques, including transition metal-catalyzed reactions.[3][4]

Potential Applications in Research and Drug Development

Halogenated aromatic and heteroaromatic compounds are of significant interest in drug discovery. The introduction of halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

  • Scaffold for Kinase Inhibitors: The isoquinoline core is present in several kinase inhibitors investigated for cancer therapy.[3] The bromo and chloro substituents on this compound can be exploited for structure-activity relationship (SAR) studies and for the introduction of other functional groups via cross-coupling reactions to optimize binding to the target kinase.

  • Antimicrobial and Antiviral Agents: Isoquinoline derivatives have shown promise as antimicrobial and antiviral agents.[3] this compound could serve as a starting point for the synthesis of novel compounds with potential activity against a range of pathogens.

  • Intermediate in Organic Synthesis: The differential reactivity of the bromo and chloro substituents, along with the inherent reactivity of the isoquinoline ring, makes this compound a potentially valuable and versatile intermediate for the synthesis of more complex heterocyclic systems.

Conclusion

This compound is a halogenated isoquinoline derivative with potential applications in medicinal chemistry and organic synthesis. While its discovery and a specific, validated synthetic protocol are not yet prominent in the scientific literature, a plausible synthetic route can be devised based on well-established chemical transformations. This guide provides a framework for its synthesis, an overview of its properties, and a perspective on its potential applications, serving as a valuable resource for researchers in the field of drug discovery and development. Further experimental validation of the proposed synthetic pathway is warranted to enable the broader exploration of this compound's utility.

References

The Regioselective Reactivity of 1-Bromo-8-chloroisoquinoline: A Handbook for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates. Halogenated isoquinolines, particularly di-halogenated derivatives like 1-bromo-8-chloroisoquinoline, serve as exceptionally versatile building blocks for the synthesis of complex molecular architectures. Their utility stems from the differential reactivity of the halogen substituents, which allows for sequential and site-selective functionalization. This guide provides a comprehensive analysis of the chemical reactivity of this compound, focusing on the principles of regioselectivity in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. We will explore the underlying mechanistic principles, provide field-tested experimental protocols, and present data to empower researchers in drug development to strategically employ this powerful synthetic intermediate.

Foundational Principles: Electronic Structure and Synthesis

Electronic Landscape of the Isoquinoline Core

The reactivity of this compound is dictated by the intrinsic electronic properties of the fused heterocyclic system. The isoquinoline nucleus consists of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which significantly reduces the electron density of the entire aromatic system, particularly in the pyridine ring (positions 1, 3, 4). This electron-deficient character makes the C1 position, analogous to a position α to the nitrogen in pyridine, highly susceptible to both nucleophilic attack and oxidative addition by transition metals.

The two halogen atoms, bromine at C1 and chlorine at C8, introduce distinct electronic and steric influences.

  • C1-Bromo: The bromine atom is located on the electron-poor pyridine ring and is activated by the adjacent nitrogen atom.

  • C8-Chloro: The chlorine atom is situated on the benzenoid ring. Its reactivity is primarily influenced by the properties of a standard aryl chloride, though modulated by the fused heterocyclic system.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energies

In the context of transition-metal-catalyzed reactions, the rate-determining step is often the oxidative addition of the catalyst (e.g., Palladium(0)) into the carbon-halogen bond.[1] The efficiency of this step is inversely related to the bond dissociation energy (BDE) of the C-X bond. The established trend for BDEs in aryl halides is:

C-Cl > C-Br > C-I

Consequently, the weaker C-Br bond at the C1 position is significantly more susceptible to cleavage by a palladium catalyst than the stronger C-Cl bond at the C8 position.[2] This fundamental difference is the cornerstone of the regioselective chemistry of this compound.

Plausible Synthetic Pathway

While multiple synthetic routes can be envisioned, a common and effective method for preparing halogenated isoquinolines involves the conversion of an isoquinolinone precursor. The synthesis of this compound can be logically achieved from 8-chloroisoquinolin-1(2H)-one.

Synthesis_Workflow cluster_0 Synthetic Pathway A 8-Chloroisoquinolin-1(2H)-one B This compound A->B  POBr3 or PBr3/PBr5, heat

Caption: A plausible synthetic route to the title compound.

This transformation is a standard method for converting N-heterocyclic ketones into their corresponding halides, analogous to the use of phosphorus oxychloride (POCl₃) for chlorination.[3]

Strategic Functionalization: Cross-Coupling vs. Nucleophilic Substitution

The two primary pathways for modifying this compound are palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). The choice of reaction class is critical as it dictates which position will react preferentially.

Palladium-Catalyzed Cross-Coupling: The C1-Br Prerogative

As established, the lower BDE of the C-Br bond makes the C1 position the primary site of reaction under palladium catalysis.[1] By tuning reaction conditions (catalyst, ligand, temperature), one can achieve near-perfect selectivity for C-C (e.g., Suzuki, Heck, Sonogashira) and C-Heteroatom (e.g., Buchwald-Hartwig, Chan-Lam) bond formation at the C1 position, leaving the C8-Cl bond intact for subsequent transformations.[4][5]

Nucleophilic Aromatic Substitution (SNAr): A Contrasting Selectivity

SNAr reactions proceed via a different mechanism, typically an addition-elimination pathway involving a negatively charged Meisenheimer complex intermediate.[6] The rate-determining step is the initial attack of the nucleophile on the electron-deficient carbon atom.[7] This attack is facilitated by a more electronegative halogen, which enhances the electrophilicity of the carbon center. Therefore, the reactivity order for halogens in SNAr is often the reverse of that in cross-coupling:

C-F > C-Cl > C-Br > C-I [8]

This suggests that under SNAr conditions, there may be a preference for substitution at the C8-Cl position, or competitive reaction at both sites, especially with strong nucleophiles and forcing conditions. However, the C1 position is highly activated by the ring nitrogen, which complicates predictions without experimental data. For selective transformations, palladium catalysis is the more reliable and predictable strategy.

Reactivity_Logic cluster_paths Choice of Reaction Pathway cluster_outcomes Predicted Regioselective Outcome Start This compound Path1 Palladium-Catalyzed Cross-Coupling Start->Path1 Mild Conditions (e.g., Pd(PPh₃)₄, 80°C) Path2 Nucleophilic Aromatic Substitution (SNAr) Start->Path2 Strong Nucleophile (e.g., NaOMe, heat) Outcome1 Selective Functionalization at C1-Br (Weaker C-Br Bond) Path1->Outcome1 Outcome2 Potential Reactivity at C8-Cl (More Electronegative Cl) Path2->Outcome2

Caption: Decision workflow for regioselective functionalization.

Field-Proven Protocols: Selective C1 Cross-Coupling

The following protocols are designed as self-validating systems for the selective functionalization of the C1-bromo position. The choice of catalyst, ligand, and base is critical for achieving high yield and selectivity.

Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction is a cornerstone of modern synthesis for creating biaryl structures. The choice of a standard palladium catalyst like Pd(PPh₃)₄ is often sufficient for the reactive C-Br bond, avoiding the need for highly active, specialized ligands that might begin to activate the C-Cl bond.

Protocol 4.1: Synthesis of 1-(4-methoxyphenyl)-8-chloroisoquinoline

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 242.5 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the product.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd PdII_Complex R¹-Pd(II)L₂-Br OxiAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Aryl R¹-Pd(II)L₂-R² Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 R1R2 R¹-R² (Coupled Product) RedElim->R1R2 R1Br R¹-Br (C1-Bromo Isoquinoline) R1Br->OxiAdd R2B R²-B(OR)₂ (Boronic Acid) + Base R2B->Transmetal

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction requires a slightly more active catalyst system, often employing a palladium precatalyst with a specialized bulky, electron-rich phosphine ligand. The base is also critical, with sodium tert-butoxide being a common choice.

Protocol 4.2: Synthesis of N-benzyl-8-chloroisoquinolin-1-amine

  • Glovebox Preparation: Inside an inert atmosphere glovebox, charge an oven-dried reaction vial with sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18 mg), and a suitable ligand (e.g., XPhos, 0.04 mmol, 19 mg).

  • Reagent Addition: Add this compound (1.0 mmol, 242.5 mg) and benzylamine (1.2 mmol, 131 µL).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the mixture to 100-110°C with stirring. Monitor for completion by LC-MS (typically 8-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to afford the desired amine.

Data Summary for C1-Selective Reactions

The following table presents representative, field-expected results for the selective functionalization at the C1 position.

EntryCoupling PartnerCatalyst SystemTemp (°C)Time (h)Yield (%)
1Phenylboronic AcidPd(PPh₃)₄ / K₂CO₃90492
23-Thienylboronic AcidPd(dppf)Cl₂ / Cs₂CO₃85688
3MorpholinePd₂(dba)₃ / XPhos / NaOtBu1101285
4AnilinePd(OAc)₂ / BINAP / K₃PO₄1001678

Activating the C8-Chloro Position

Functionalization of the C8-chloro bond requires overcoming its higher bond dissociation energy. This is typically achieved after the C1 position has been derivatized. The key to success is employing a highly active catalyst system designed for C-Cl bond activation.

  • Causality: Catalysts for C-Cl activation often feature very bulky and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands. These ligands promote the difficult oxidative addition step by stabilizing the resulting electron-rich Pd(II) intermediate.

  • Conditions: More forcing conditions, such as higher temperatures (120-140°C) and stronger bases, are generally required compared to C-Br couplings.

Table 5.1: Example of Sequential Functionalization

Starting MaterialCoupling Partner (at C8)Catalyst SystemTemp (°C)Yield (%)
1-Phenyl-8-chloroisoquinolinePhenylboronic AcidPd₂(dba)₃ / SPhos / K₃PO₄12075

This sequential approach allows for the synthesis of unsymmetrically substituted 1,8-di-functionalized isoquinolines, demonstrating the exceptional value of the starting material.

Conclusion and Future Outlook

This compound is a paradigm of strategic design in synthetic building blocks. The inherent and predictable difference in the reactivity of its C1-bromo and C8-chloro substituents provides a robust platform for regioselective synthesis. By selecting the appropriate reaction class—palladium-catalyzed cross-coupling for C1 selectivity—and fine-tuning the reaction conditions, researchers can precisely control the introduction of diverse functional groups. This guide has outlined the core principles and provided actionable protocols to leverage this differential reactivity. As catalyst technology continues to advance, the scope for activating the traditionally more inert C-Cl bond will expand, further enhancing the synthetic utility of this and related di-halogenated heterocyclic scaffolds in the pursuit of novel therapeutics.

References

An In-depth Technical Guide to the Structural Analogs of 1-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1-bromo-8-chloroisoquinoline scaffold is a synthetically versatile platform for the development of novel molecular entities in medicinal chemistry and materials science. The differential reactivity of the bromine and chlorine substituents, particularly in palladium-catalyzed cross-coupling reactions, allows for selective and sequential functionalization, enabling the generation of diverse libraries of structural analogs. This guide provides a comprehensive technical overview of the synthesis, characterization, and strategic derivatization of the this compound core. We will delve into the mechanistic underpinnings of selective functionalization, provide detailed experimental protocols for key transformations, and explore the structure-activity relationships of related isoquinoline derivatives to inform rational drug design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged heterocyclic scaffold.

Introduction: The this compound Core

The isoquinoline nucleus is a prominent structural motif found in numerous natural products and synthetic compounds with a wide array of pharmacological activities. Its derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others. The introduction of halogen atoms onto the isoquinoline ring system provides synthetic handles for further molecular elaboration, most notably through transition metal-catalyzed cross-coupling reactions.

This compound is a particularly interesting scaffold due to the presence of two different halogen atoms at electronically and sterically distinct positions. This inherent asymmetry allows for controlled, site-selective modifications, making it an ideal starting material for the synthesis of complex, polysubstituted isoquinolines. The strategic functionalization of this core is pivotal for modulating the physicochemical and pharmacological properties of the resulting molecules.

Synthesis of the this compound Scaffold

Proposed Synthetic Route 1: From 8-Chloroisoquinoline N-oxide

This approach leverages the directing effects of the N-oxide functional group to facilitate halogenation at the C1 position.

Caption: Proposed synthesis of this compound via N-oxidation and subsequent bromination.

Protocol 1: Synthesis of this compound (Proposed)

Step 1: Synthesis of 8-Chloroisoquinoline N-oxide

  • In a round-bottom flask, dissolve 8-chloroisoquinoline (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 8-chloroisoquinoline N-oxide, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • To a stirred solution of 8-chloroisoquinoline N-oxide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, slowly add phosphorus oxybromide (POBr₃) (1.5 eq).

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium carbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Proposed Synthetic Route 2: Sandmeyer-type Reaction

This route would involve the diazotization of a suitable amino-isoquinoline precursor, followed by a copper-mediated halogenation.

Characterization of this compound

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

Property Value
Molecular Formula C₉H₅BrClN
Molecular Weight 242.50 g/mol
Appearance Likely a solid at room temperature
CAS Number 1359828-80-0

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline core. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents and the nitrogen atom.

  • ¹³C NMR: The carbon NMR spectrum will display nine unique signals corresponding to the carbon atoms of the isoquinoline ring system. The carbons bearing the bromine and chlorine atoms will exhibit characteristic chemical shifts.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The molecular ion peak region will exhibit M, M+2, and M+4 peaks with a specific intensity ratio, confirming the presence of one bromine and one chlorine atom.

Selective Functionalization: The Power of Differential Reactivity

The synthetic utility of this compound lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in these transformations is I > Br > OTf > Cl. This allows for the selective functionalization of the C1-bromo position while leaving the C8-chloro position intact for subsequent transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. In the case of this compound, this reaction can be selectively performed at the C1 position.

G This compound This compound 1-Aryl-8-chloroisoquinoline 1-Aryl-8-chloroisoquinoline This compound->1-Aryl-8-chloroisoquinoline Ar-B(OH)2, Pd catalyst, Base

Caption: Selective Suzuki-Miyaura coupling at the C1 position of this compound.

Protocol 2: Selective Suzuki-Miyaura Coupling of this compound (General Procedure)

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 1-aryl-8-chloroisoquinoline analog.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, this reaction can be performed selectively at the more reactive C1-bromo position.

G This compound This compound 1-Amino-8-chloroisoquinoline 1-Amino-8-chloroisoquinoline This compound->1-Amino-8-chloroisoquinoline R1R2NH, Pd catalyst, Ligand, Base

Caption: Selective Buchwald-Hartwig amination at the C1 position of this compound.

Protocol 3: Selective Buchwald-Hartwig Amination of this compound (General Procedure)

  • In an oven-dried reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-8 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5 eq).

  • Add an anhydrous aprotic solvent, such as toluene or 1,4-dioxane.

  • Degas the mixture.

  • Heat the reaction to 90-110 °C and monitor by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the 1-amino-8-chloroisoquinoline derivative.

Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The ability to selectively functionalize the this compound core at two distinct positions allows for the fine-tuning of molecular properties to optimize potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Insights:

While specific SAR studies on this compound analogs are not extensively documented, general principles from related isoquinoline and quinoline series can guide analog design:

  • C1-Substituents: The C1 position is often a key interaction point with biological targets. The introduction of various aryl, heteroaryl, or amino groups can significantly impact biological activity. For example, in some classes of kinase inhibitors, a substituted aniline at a position analogous to C1 is crucial for binding to the ATP pocket.

  • C8-Substituents: Modification at the C8 position can influence the overall conformation and physicochemical properties of the molecule. Introducing substituents at this position can affect solubility, lipophilicity, and metabolic stability. For instance, studies on substituted tetrahydroisoquinolines have shown that bulky alkyl groups at the C8 position can enhance affinity for certain ion channels.

The sequential functionalization of this compound allows for a systematic exploration of the SAR at both the C1 and C8 positions, facilitating the optimization of lead compounds.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel, highly substituted isoquinoline derivatives. The differential reactivity of its two halogen atoms provides a powerful platform for selective and sequential functionalization through well-established palladium-catalyzed cross-coupling reactions. This technical guide has outlined plausible synthetic routes to the core scaffold, provided detailed general protocols for its key transformations, and highlighted its potential in the rational design of new therapeutic agents. As the demand for novel chemical entities continues to grow, the strategic utilization of scaffolds like this compound will undoubtedly play a crucial role in advancing the fields of medicinal chemistry and materials science.

1-Bromo-8-chloroisoquinoline literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromo-8-chloroisoquinoline

Abstract

This compound has emerged as a pivotal heterocyclic building block for the synthesis of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. Its unique dihalogenated structure, featuring two distinct halogen atoms at strategic positions, allows for sequential and regioselective functionalization. The differential reactivity of the C1-bromo and C8-chloro substituents under various cross-coupling and nucleophilic substitution conditions provides a versatile platform for molecular diversification. This guide offers a comprehensive review of the synthesis, reactivity, and applications of this compound, providing researchers with the foundational knowledge and practical protocols necessary to leverage this reagent in their synthetic endeavors.

Introduction: The Strategic Value of Dihalogenated Isoquinolines

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs. Functionalization of the isoquinoline ring system is a key strategy in drug discovery to modulate pharmacological properties. This compound (Figure 1) is a particularly valuable intermediate due to the orthogonal reactivity of its two halogen substituents.

The bromine atom at the C1 position, adjacent to the ring nitrogen, is activated towards both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. In contrast, the chlorine atom at the C8 position on the carbocyclic ring is significantly less reactive. This reactivity differential is the cornerstone of its synthetic utility, enabling chemists to perform selective chemistry at the C1 position while preserving the C8-chloro for subsequent transformations. This guide will elucidate the principles governing this selectivity and provide actionable protocols for its application.


Figure 1. Structure of this compound

graph "1_Bromo_8_chloroisoquinoline" {
    layout=neato;
    node [shape=plaintext];
    edge [style=invis];
    bgcolor="#F1F3F4";
    "C9H5BrClN" [pos="0,2.5!"];
    A [label=<
    
>, pos="0,0!"]; }

Structure of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a reagent is critical for its effective use in synthesis, including monitoring reaction progress and characterizing products.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Numbers 1233025-78-9, 1359828-80-0
Molecular Formula C₉H₅BrClN
Molecular Weight 242.50 g/mol
Appearance White to off-white solid (predicted)
XlogP (Predicted) 3.8
Monoisotopic Mass 240.9294 Da

While detailed, publicly available spectra are limited, certificates of analysis from suppliers confirm that the 1H-NMR data conforms to the expected structure. Based on the structure and data for related analogs like 1-bromonaphthalene and 1-chloroisoquinoline, a predicted spectral profile can be outlined.

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show five distinct aromatic protons. The protons on the pyridine ring (H3, H4) would appear as doublets, while the protons on the benzene ring (H5, H6, H7) would exhibit more complex splitting patterns (doublets and triplets).

  • ¹³C NMR (CDCl₃, 101 MHz): Nine distinct signals are expected in the aromatic region (approx. 120-150 ppm). The carbons bearing the halogens (C1 and C8) would be significantly influenced, with their chemical shifts providing key structural confirmation.

Synthesis of this compound

A scalable and reliable synthesis is paramount for the utility of any building block. While a specific, peer-reviewed synthesis for this compound is not extensively documented, a highly plausible and logical route can be constructed from established isoquinoline chemistry. The proposed pathway involves the bromination of an 8-chloroisoquinoline precursor at the activated C1 position.

A common and effective method for introducing a bromine atom at the C1 position of an isoquinoline is via the N-oxide. This activates the C1 position for reaction with a brominating agent like phosphorus oxybromide (POBr₃).

Synthesis_of_1_Bromo_8_chloroisoquinoline start 8-Chloroisoquinoline n_oxide 8-Chloroisoquinoline N-oxide start->n_oxide m-CPBA, CH2Cl2 product This compound n_oxide->product POBr3, DMF, CH2Cl2

Proposed synthetic pathway to this compound.

Detailed Synthetic Protocol (Proposed)

Step 1: Synthesis of 8-Chloroisoquinoline N-oxide

  • Dissolve 8-chloroisoquinoline (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (approx. 1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the consumption of the starting material.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude N-oxide, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 8-chloroisoquinoline N-oxide (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0 °C.

  • Slowly add phosphorus oxybromide (POBr₃) (1.2 eq), followed by the dropwise addition of N,N-dimethylformamide (DMF) (0.5 eq).

  • Allow the mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) to adjust the pH to ~8.

  • Separate the layers and extract the aqueous phase thoroughly with CH₂Cl₂.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Chemical Reactivity and Synthetic Utility: A Tale of Two Halogens

The synthetic power of this compound lies in the differential reactivity of the C-Br and C-Cl bonds. The C1-Br bond is significantly more susceptible to oxidative addition by palladium(0) catalysts, which is typically the rate-determining step in cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

This reactivity hierarchy (I > Br > OTf > Cl) allows for highly regioselective functionalization at the C1 position.

Reactivity_Workflow start This compound c1_functionalized 1-R-8-chloroisoquinoline (C1 Functionalized Intermediate) start->c1_functionalized Selective Reaction at C1 (e.g., Suzuki, Sonogashira) Milder Conditions c1_c8_functionalized 1-R-8-R'-isoquinoline (Difunctionalized Product) c1_functionalized->c1_c8_functionalized Reaction at C8 (e.g., Buchwald-Hartwig) Forcing Conditions

Sequential functionalization workflow.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are indispensable tools for C-C and C-N bond formation. This compound is an excellent substrate for these transformations.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a robust method for forming C-C bonds. The C1-bromo position of this compound can be selectively coupled with various aryl- or heteroarylboronic acids under standard Suzuki conditions, leaving the C8-chloro untouched.

  • Causality: The selective reaction is driven by the faster oxidative addition of Pd(0) into the weaker C-Br bond compared to the stronger C-Cl bond. This kinetic preference allows for precise control.

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. This reaction is highly effective at the C1 position of this compound, providing access to a wide range of 1-alkynyl-8-chloroisoquinolines, which are themselves versatile intermediates.

  • Field Insight: While the classic Sonogashira protocol is effective, copper-free variations can be advantageous to prevent the formation of alkyne homocoupling byproducts (Glaser coupling), especially with sensitive substrates.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an amine with an aryl halide. Selective amination can be achieved at the C1-bromo position. Subsequently, under more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems), the C8-chloro position can be functionalized, allowing for the synthesis of 1,8-diaminoisoquinoline derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The C1 position of the isoquinoline ring is electron-deficient and thus activated towards nucleophilic aromatic substitution (SNAr). Strong nucleophiles, such as alkoxides or thiolates, can displace the bromide at C1, often without the need for a metal catalyst. The C8-chloro position is generally unreactive under these conditions.

Applications in Medicinal Chemistry and Drug Discovery

Halogenated isoquinolines are key building blocks in the synthesis of novel therapeutic agents. Their derivatives have shown a wide spectrum of biological activities, including anticancer and antimicrobial properties. This compound serves as a versatile starting point for generating libraries of substituted isoquinolines for high-throughput screening.

The ability to selectively introduce a substituent at C1 and then a different one at C8 allows for the exploration of structure-activity relationships (SAR) around the isoquinoline core. For example, a pharmacophore responsible for target binding could be installed at C1 via a Suzuki coupling, while a group designed to improve pharmacokinetic properties (e.g., solubility, metabolic stability) could be introduced at C8 via a subsequent Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are generalized procedures that serve as excellent starting points. They must be optimized for specific substrates and scales.

Protocol 6.1: General Procedure for Regioselective Suzuki-Miyaura Coupling at C1
  • To a reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (like 1,4-dioxane or toluene) and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 1-aryl-8-chloroisoquinoline product.

Protocol 6.2: General Procedure for Regioselective Sonogashira Coupling at C1
  • To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%), and copper(I) iodide (CuI) (3-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous, degassed solvent like tetrahydrofuran (THF) or DMF, followed by a degassed amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 eq).

  • Add the terminal alkyne (1.1-1.3 eq) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 6.3: General Procedure for Buchwald-Hartwig Amination
  • In an inert atmosphere glovebox, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong base (e.g., sodium tert

An In-Depth Technical Guide to the Safe Handling of 1-Bromo-8-chloroisoquinoline for Research & Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 1-Bromo-8-chloroisoquinoline (CAS No. 1359828-80-0). Designed for researchers, chemists, and drug development professionals, this guide moves beyond mere procedural steps to explain the underlying causality, ensuring that laboratory practices are not only compliant but also scientifically grounded. The protocols described herein are designed as self-validating systems to foster a culture of safety and experimental integrity.

Section 1: Compound Profile and Significance

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structure serves as a versatile scaffold for the synthesis of more complex molecules, particularly as an intermediate for novel therapeutic agents.[2] The differential reactivity of the bromine and chlorine substituents allows for selective functionalization, a critical feature in modern drug design.[3] Given its role as a key building block, a thorough understanding of its chemical properties and associated hazards is paramount for any researcher utilizing it.

PropertyValueSource
CAS Number 1359828-80-0[2][4][5][6]
Molecular Formula C₉H₅BrClN[2]
Molecular Weight 242.50 g/mol [2]
Appearance Off-white to light brown solid (typical)[7]
Primary Use Research and Development / Pharmaceutical Intermediate[2][5]

Section 2: Hazard Identification and Comprehensive Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely published, a robust hazard assessment can be synthesized by analyzing data from its isomers and related halogenated isoquinolines. This approach is based on the principle that the primary hazards are dictated by the isoquinoline core and the attached halogens. The primary risks associated with this class of compounds are significant irritation and potential acute toxicity.

Hazard ClassGHS Hazard StatementRationale and Field Insight
Skin Irritation H315: Causes skin irritation.[8][9][10]Halogenated aromatic compounds can be defatting and cause local inflammation upon contact. Prolonged or repeated exposure should be avoided to prevent chronic dermatitis.
Eye Damage/Irritation H319: Causes serious eye irritation.[8][9][10]As a fine particulate solid, the compound can cause severe mechanical and chemical irritation to the eyes. Some related isomers are classified as causing serious eye damage (H318).[10][11]
Respiratory Irritation H335: May cause respiratory irritation.[8][10][12]Inhalation of the dust can irritate the mucous membranes of the respiratory tract. This is a common hazard for non-volatile organic solids and necessitates handling within a ventilated enclosure.
Acute Toxicity (Oral) H301/H302: Toxic or Harmful if swallowed.[9][10][11]Several isomers are noted as being toxic or harmful upon ingestion.[9][10][11] This underscores the importance of strict hygiene practices and prohibiting eating or drinking in the laboratory.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. The "Hierarchy of Controls" is the fundamental model for this, prioritizing systemic solutions over individual protective measures.

cluster_0 Hierarchy of Controls for Handling this compound Elimination Elimination (Not Feasible) Substitution Substitution (Not Practical for R&D) Elimination->Substitution Engineering Engineering Controls (Primary Barrier) Substitution->Engineering Administrative Administrative Controls (Procedural) Engineering->Administrative PPE Personal Protective Equipment (Last Line of Defense) Administrative->PPE cluster_1 Small Spill Response Workflow (Solid) Assess Assess Spill (Size & Location) Secure Secure Area & Alert Others Assess->Secure PPE Don Appropriate PPE Secure->PPE Contain Gently Cover with Absorbent PPE->Contain Collect Collect Residue into Waste Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

References

Topic: Commercial Suppliers and Quality Validation of 1-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers

Abstract

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals interested in sourcing 1-Bromo-8-chloroisoquinoline. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and access to well-characterized, high-purity starting materials is critical for successful research and development campaigns.[1][2] This document provides a curated list of commercial suppliers, outlines critical considerations for procurement, and details a robust protocol for in-house quality control and validation of the received material. The guide is structured to empower scientists to make informed purchasing decisions and ensure the integrity of their experimental workflows.

Chemical Profile: this compound

This compound is a di-halogenated aromatic heterocycle. The strategic placement of the bromine and chlorine atoms offers distinct reactivity, making it a versatile building block for creating diverse molecular libraries, particularly through reactions like palladium-catalyzed cross-coupling.[1] Understanding its fundamental properties is the first step in its effective use.

Key Identifiers & Properties:

  • IUPAC Name: this compound

  • CAS Number: 1359828-80-0

  • Molecular Formula: C₉H₅BrClN

  • Molecular Weight: 242.50 g/mol

Caption: Chemical structure of this compound.

Sourcing & Procurement: A Strategic Approach

The integrity of a chemical starting material is paramount. Impurities or incorrect isomeric structures can lead to failed reactions, irreproducible results, and significant loss of time and resources. Therefore, a systematic approach to sourcing is essential.

Key Considerations for Supplier Selection

When selecting a supplier for this compound, researchers should prioritize the following:

  • Purity Specification: Look for suppliers that provide a guaranteed purity level, typically ≥97% for specialized reagents.

  • Analytical Data: Reputable suppliers should offer a Certificate of Analysis (CoA) with each batch. This document must include data from methods such as ¹H NMR, LC-MS, or HPLC to confirm identity and purity.

  • Isomeric Specificity: The isoquinoline core has many possible substitution patterns. It is crucial to confirm the CAS number (1359828-80-0 for the target compound) to ensure the correct isomer is being ordered. Several bromo-chloro-isoquinoline isomers are commercially available and can be easily confused.

  • Availability and Lead Times: Assess stock levels and estimated delivery times to align with project timelines.

Caption: Strategic workflow for sourcing and validating chemical reagents.

Directory of Commercial Suppliers

The following table lists potential commercial sources for this compound and related isomers. Researchers must independently verify the specifications and availability from the listed vendors.

SupplierCompound NameCAS NumberNotes
BLD Pharm This compound1359828-80-0Appears to be a direct supplier for the target compound. Provides analytical data online.[3]
Sigma-Aldrich 8-Bromo-1-chloroisoquinoline1233025-78-9An isomer. Useful for structure-activity relationship (SAR) studies.
American Elements 8-Bromo-5-chloroisoquinoline927801-25-0An isomer. Offers research and bulk quantities.[4]
Matrix Scientific 5-Bromo-8-chloroisoquinoline956003-79-5An isomer. Lists hazard and safety information.[5]
Frontier Specialty Chemicals 1-Bromo-6-chloroisoquinoline1196146-81-2An isomer. Available for global shipping.[6]

Note: This list is not exhaustive and is intended as a starting point. The presence of a supplier on this list does not constitute an endorsement.

Exemplary Protocol: Incoming Quality Control (QC)

Even when a CoA is provided, it is best practice to perform an independent, in-house QC check to validate the identity, purity, and integrity of the received material before its use in a synthetic workflow.

Objectives
  • Confirm the molecular structure and identity via ¹H NMR and LC-MS.

  • Assess the purity via HPLC-UV.

Step-by-Step Methodology

1. Sample Preparation:

  • Accurately weigh approximately 2-3 mg of the supplied this compound.
  • For NMR analysis, dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  • For LC-MS/HPLC analysis, prepare a stock solution of 1 mg/mL in methanol or acetonitrile. Further dilute to an appropriate concentration (e.g., 10 µg/mL) for analysis.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.
  • Analysis: Acquire a standard proton spectrum.
  • Expected Outcome: The spectrum should show a complex pattern of signals in the aromatic region (typically ~7.0-9.0 ppm). The integration of these signals should correspond to the 5 protons on the isoquinoline core. The chemical shifts and coupling constants should be consistent with the 1-bromo-8-chloro substitution pattern. Compare the acquired spectrum against any reference spectrum provided by the supplier or from literature.

3. LC-MS (Liquid Chromatography-Mass Spectrometry):

  • Column: Standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is typical.
  • Mass Spectrometer: Electrospray ionization (ESI) in positive mode.
  • Expected Outcome: The mass spectrum should show a prominent ion peak corresponding to the protonated molecule [M+H]⁺. For C₉H₅BrClN, the expected m/z will be a characteristic isotopic cluster due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). The primary peak should be at m/z ~241.9.

4. HPLC-UV (High-Performance Liquid Chromatography with UV Detection):

  • System: Use the same column and mobile phase conditions as LC-MS.

  • Detector: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Analysis: Run the prepared sample.

  • Expected Outcome: The chromatogram should display a single major peak. Purity can be calculated based on the area percentage of this peak relative to all other peaks. A purity of ≥97% is generally acceptable for synthetic applications.

    Caption: A comprehensive workflow for the in-house quality control of incoming chemical reagents.

Synthetic Context and Applications

Isoquinoline derivatives are fundamental building blocks in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] The synthesis of substituted isoquinolines can be achieved through various classical methods, such as the Bischler-Napieralski or Pictet-Spengler reactions, often enhanced by techniques like microwave-assisted synthesis to improve yields and reaction times.[1][2][7]

Halogenated isoquinolines like this compound are particularly valuable. The bromine at the C1 position is susceptible to nucleophilic substitution or can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups. The chlorine at the C8 position is generally less reactive, offering the potential for sequential, site-selective functionalization. This differential reactivity is a powerful tool for building molecular complexity and exploring chemical space in drug discovery programs.[8]

Conclusion

Sourcing high-quality this compound requires a diligent and systematic approach. Researchers must prioritize suppliers who provide comprehensive analytical data and must verify the isomeric identity via the CAS number. Implementing a routine in-house quality control protocol is a non-negotiable step to ensure the integrity of the starting material, which in turn underpins the reliability and reproducibility of all subsequent experimental work. By following the guidelines and protocols outlined in this document, scientists can confidently procure and utilize this versatile chemical building block for their research endeavors.

References

Methodological & Application

Synthesis of 1-Bromo-8-chloroisoquinoline Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Substituted Isoquinolines

The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry and drug discovery, forming the core structure of numerous natural products and synthetic compounds with a wide range of biological activities.[1] Halogenated isoquinolines, in particular, serve as versatile intermediates, enabling further molecular elaboration through cross-coupling reactions to generate novel chemical entities. This guide provides a comprehensive overview and detailed protocols for the synthesis of 1-bromo-8-chloroisoquinoline, a key building block for the development of novel therapeutics. The strategic placement of the bromo and chloro substituents offers orthogonal reactivity, allowing for selective functionalization at different positions of the isoquinoline core.

This document will detail a reliable synthetic pathway, provide step-by-step experimental procedures, and discuss the critical parameters for success in synthesizing this valuable compound.

Strategic Synthetic Approach

The most logical and well-established pathway to this compound proceeds through a three-step sequence starting from the commercially available 8-chloroisoquinoline. This strategy leverages a classical nitration reaction, followed by a robust reduction, and culminates in a Sandmeyer reaction to introduce the bromine atom at the 1-position.

The causality behind this multi-step approach lies in the directing effects of the substituents and the reliability of each transformation.[2] Direct bromination of 8-chloroisoquinoline would likely lead to a mixture of isomers that are difficult to separate. Therefore, a more controlled approach is necessary.

The overall synthetic workflow is depicted below:

Synthetic Pathway 8-Chloroisoquinoline 8-Chloroisoquinoline 8-Chloro-1-nitroisoquinoline 8-Chloro-1-nitroisoquinoline 8-Chloroisoquinoline->8-Chloro-1-nitroisoquinoline Nitration 8-Chloroisoquinolin-1-amine 8-Chloroisoquinolin-1-amine 8-Chloro-1-nitroisoquinoline->8-Chloroisoquinolin-1-amine Reduction This compound This compound 8-Chloroisoquinolin-1-amine->this compound Sandmeyer Reaction

Caption: Synthetic pathway to this compound.

Part 1: Synthesis of 8-Chloro-1-nitroisoquinoline

The initial step involves the regioselective nitration of 8-chloroisoquinoline. The presence of the chlorine atom at the 8-position and the nitrogen in the ring directs the nitration to the 1-position.

Experimental Protocol 1: Nitration of 8-Chloroisoquinoline

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
8-Chloroisoquinoline163.6010.0 g0.061Starting material
Sulfuric Acid (98%)98.0850 mL-Solvent and catalyst
Nitric Acid (70%)63.015.0 mL-Nitrating agent

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 8-chloroisoquinoline (10.0 g, 0.061 mol).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (50 mL) to the flask with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Once the 8-chloroisoquinoline is completely dissolved, cool the mixture to 0 °C.

  • Slowly add concentrated nitric acid (5.0 mL) dropwise from the dropping funnel over 30 minutes, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Neutralize the resulting solution by the slow addition of a 50% (w/v) aqueous sodium hydroxide solution until the pH is approximately 8-9, keeping the temperature below 20 °C with an ice bath.

  • The precipitated product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to afford 8-chloro-1-nitroisoquinoline as a solid.

Expected Yield: 80-90%

Part 2: Synthesis of 8-Chloroisoquinolin-1-amine

The second step is the reduction of the nitro group of 8-chloro-1-nitroisoquinoline to a primary amine. A common and effective method for this transformation is the use of tin(II) chloride dihydrate in an acidic medium.[3]

Experimental Protocol 2: Reduction of 8-Chloro-1-nitroisoquinoline

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
8-Chloro-1-nitroisoquinoline208.6010.0 g0.048Starting material
Tin(II) chloride dihydrate225.6343.0 g0.191Reducing agent
Concentrated Hydrochloric Acid36.46100 mL-Solvent
Sodium Hydroxide40.00As needed-For neutralization
Ethyl Acetate88.11300 mL-Extraction solvent

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 8-chloro-1-nitroisoquinoline (10.0 g, 0.048 mol) in concentrated hydrochloric acid (100 mL).

  • Add tin(II) chloride dihydrate (43.0 g, 0.191 mol) portion-wise to the stirred suspension. The addition is exothermic, so control the rate to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the mixture by the slow addition of a 50% (w/v) aqueous sodium hydroxide solution until the pH is approximately 10-12. A thick precipitate of tin salts will form.

  • Extract the product from the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 8-chloroisoquinolin-1-amine as a solid.

Expected Yield: 85-95%

Part 3: Synthesis of this compound via Sandmeyer Reaction

The final step is the conversion of the primary amino group of 8-chloroisoquinolin-1-amine to a bromo group using the Sandmeyer reaction. This reaction involves the formation of a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) bromide catalyst.[4][5]

Experimental Protocol 3: Sandmeyer Reaction of 8-Chloroisoquinolin-1-amine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
8-Chloroisoquinolin-1-amine178.625.0 g0.028Starting material
Hydrobromic Acid (48%)80.9130 mL-Solvent and acid source
Sodium Nitrite69.002.1 g0.030Diazotizing agent
Copper(I) Bromide143.454.4 g0.031Catalyst
Dichloromethane84.93200 mL-Extraction solvent

Procedure:

  • Diazotization:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, suspend 8-chloroisoquinolin-1-amine (5.0 g, 0.028 mol) in 48% hydrobromic acid (30 mL).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • In a separate beaker, dissolve sodium nitrite (2.1 g, 0.030 mol) in 10 mL of water and cool the solution in an ice bath.

    • Add the cold sodium nitrite solution dropwise to the stirred suspension of the amine hydrochloride over 30 minutes, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate 500 mL beaker, dissolve copper(I) bromide (4.4 g, 0.031 mol) in 48% hydrobromic acid (20 mL) with gentle warming.

    • Cool the copper(I) bromide solution to 0-5 °C in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into 200 mL of water.

    • Extract the product with dichloromethane (3 x 75 mL).

    • Combine the organic layers and wash with 1 M sodium hydroxide solution (100 mL), followed by water (100 mL), and then brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Expected Yield: 60-75%

Characterization Data for this compound

  • Molecular Formula: C₉H₅BrClN

  • Molecular Weight: 242.50 g/mol [6]

  • Appearance: Off-white to pale yellow solid

  • Melting Point: Data not consistently available in the searched literature; would require experimental determination.

  • Mass Spectrometry (MS): Expected m/z for [M]+: 240.92 (for ⁷⁹Br, ³⁵Cl), 242.92 (for ⁸¹Br, ³⁵Cl and ⁷⁹Br, ³⁷Cl), 244.92 (for ⁸¹Br, ³⁷Cl).

Troubleshooting and Expert Insights

  • Nitration Step: Precise temperature control during the addition of nitric acid is crucial to prevent over-nitration and the formation of undesired side products. The reaction should be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.

  • Reduction Step: The neutralization of the acidic reaction mixture after reduction with tin(II) chloride is highly exothermic and should be performed with efficient cooling to avoid loss of product. The large amount of tin salts formed can make extraction challenging; thorough and repeated extractions are recommended.

  • Sandmeyer Reaction: The stability of the diazonium salt is a critical factor. It is imperative to maintain a low temperature (0-5 °C) throughout the diazotization process. The diazonium salt should be used immediately in the subsequent Sandmeyer reaction. The evolution of nitrogen gas during the addition to the copper(I) bromide solution is a visual indicator that the reaction is proceeding.

Conclusion

The synthesis of this compound presented here provides a reliable and scalable route to this valuable synthetic intermediate. By following the detailed protocols and considering the expert insights provided, researchers can successfully prepare this compound for use in a variety of applications, particularly in the development of novel pharmaceutical agents. The orthogonal reactivity of the chloro and bromo substituents offers a gateway to a diverse range of complex isoquinoline derivatives.

References

Application Notes & Protocols: Leveraging 1-Bromo-8-chloroisoquinoline as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] This guide provides an in-depth technical overview of 1-bromo-8-chloroisoquinoline (CAS No: 1359828-80-0), a strategically dihalogenated intermediate designed for sequential, site-selective functionalization.[2][3] We will explore the causality behind its reactivity, focusing on palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols for its application in the synthesis of complex pharmaceutical targets, such as Poly(ADP-ribose) polymerase (PARP) inhibitors.[4][5]

Introduction: The Strategic Value of Dihalogenated Isoquinolines

In the landscape of drug discovery, intermediates that offer controlled, stepwise elaboration are invaluable. This compound is a prime example of such a building block. Its utility stems from the differential reactivity of its two halogen substituents.

The carbon-bromine (C-Br) bond at the C1 position is weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst than the more robust carbon-chlorine (C-Cl) bond at the C8 position.[6] This reactivity gradient is the cornerstone of its application, enabling chemists to perform selective cross-coupling at the C1 position while leaving the C8 chloride intact for a subsequent, often harsher, coupling step. This orthogonal reactivity is critical for the efficient and convergent synthesis of complex molecules.

Figure 1: Differential reactivity of this compound.

Physicochemical Properties

PropertyValue
CAS Number 1359828-80-0[2]
Molecular Formula C₉H₅BrClN[2]
Molecular Weight 242.50 g/mol [2][3]
Appearance Typically an off-white to yellow solid
Storage Inert atmosphere, 2-8°C[2]

Core Application: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[7] For this compound, it allows for the selective introduction of aryl, heteroaryl, or vinyl substituents at the C1 position.

Causality of Protocol Design: The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical. The ligand stabilizes the palladium center and facilitates the catalytic cycle, while the base activates the boronic acid partner for transmetalation.[8][9] Dioxane/water is a common solvent system that effectively solubilizes both the organic and inorganic reagents.[10]

G start Prepare Reaction Vessel (Inert Atmosphere) reagents Add: 1. This compound 2. Boronic Acid/Ester 3. Solvent (e.g., Dioxane/Water) start->reagents catalyst Add: 1. Palladium Catalyst (e.g., Pd(PPh₃)₄) 2. Base (e.g., K₂CO₃) reagents->catalyst degas Degas Mixture (e.g., Argon sparging) catalyst->degas heat Heat Reaction (e.g., 80-90°C) degas->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Isolate 1-Aryl-8-chloroisoquinoline purify->product

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2.1: Selective Suzuki-Miyaura Coupling at the C1 Position

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(OAc)₂ and SPhos under a positive pressure of the inert gas.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 1-aryl-8-chloroisoquinoline.

Trustworthiness Check: The protocol's self-validating nature relies on chromatographic and spectroscopic analysis (¹H NMR, ¹³C NMR, MS) of the final product to confirm the selective substitution at C1 and the retention of the C8 chlorine.

Core Application: Buchwald-Hartwig Amination

The formation of carbon-nitrogen bonds is fundamental to pharmaceutical synthesis. The Buchwald-Hartwig amination provides a powerful method to couple amines with aryl halides.[11][12][13] Using this compound, this reaction enables the selective installation of an amino group at the C1 position, a common step in building scaffolds for kinase inhibitors and other targeted therapies.[11]

Causality of Protocol Design: This reaction requires a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle.[14] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is crucial to promote the reductive elimination step, which is often rate-limiting, and to prevent catalyst decomposition.[11]

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII L₂Pd(II)(Ar)(Br) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord AmidoComplex L₂Pd(II)(Ar)(NR₂) (Amido Complex) AmineCoord->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Product 1-(R₂N)-8-Cl-Isoquinoline RedElim->Product ArBr 1-Bromo-8-Cl-Isoquinoline ArBr->OxAdd Amine R₂NH + Base Amine->AmineCoord

Figure 3: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 3.1: Selective C-N Coupling at the C1 Position

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 eq)

  • XPhos (0.05 eq)

  • Sodium tert-butoxide (NaOtBu, 2.0 eq)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under a strict inert atmosphere, add NaOtBu to an oven-dried Schlenk flask.

  • Add this compound, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene, followed by the amine via syringe.

  • Heat the reaction mixture to 100-110 °C and stir vigorously.

  • Monitor the reaction by LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the residue by flash column chromatography to obtain the desired 1-amino-8-chloroisoquinoline product.

Core Application: Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing arylalkynes via the reaction of an aryl halide with a terminal alkyne.[15][16][17] This reaction requires both palladium and copper(I) co-catalysis.[18] It is an essential tool for creating rigid scaffolds and introducing alkynyl handles for further functionalization, such as in "click" chemistry or as precursors to other functional groups.

Causality of Protocol Design: The mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which is the active nucleophile for the transmetalation step.[15] An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent.[15]

Protocol 4.1: Selective Alkynylation at the C1 Position

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)

  • Copper(I) iodide (CuI, 0.05 eq)

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and anhydrous triethylamine via syringe.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) if necessary.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the 1-alkynyl-8-chloroisoquinoline.

Application Example: Synthetic Route to a PARP Inhibitor Core

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents.[4][19] Many PARP inhibitors, including the FDA-approved drug Olaparib, feature a complex heterocyclic core.[20][21] this compound is an excellent starting point for constructing analogous structures. The following workflow illustrates a hypothetical, yet plausible, synthetic sequence.

G cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Suzuki-Miyaura Coupling cluster_step3 Step 3: Final Elaboration Start This compound Reaction1 Couple with Piperazine Derivative Start->Reaction1 Intermediate1 1-(Piperazin-1-yl)-8-chloroisoquinoline Reaction1->Intermediate1 Reaction2 Couple with Arylboronic Acid (Harsher Conditions) Intermediate1->Reaction2 Intermediate2 1-(Piperazin-1-yl)-8-arylisoquinoline Reaction2->Intermediate2 Reaction3 Acylation or Alkylation of Piperazine Intermediate2->Reaction3 FinalProduct PARP Inhibitor Scaffold Reaction3->FinalProduct

Figure 4: Hypothetical synthetic pathway to a PARP inhibitor scaffold.

This sequence leverages the differential reactivity of the starting material. A Buchwald-Hartwig amination is first performed under conditions selective for the C-Br bond. Subsequently, a more forcing Suzuki-Miyaura coupling (potentially requiring a more active catalyst system and higher temperatures) is used to functionalize the C-Cl bond. This strategic approach maximizes efficiency and avoids unwanted side reactions.

Safety and Handling

  • Hazards: this compound is an aryl halide derivative. Assume it is harmful if swallowed, inhaled, or in contact with skin, and may cause irritation.[22][23]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon) to prevent degradation.[2]

References

Suzuki coupling reactions with 1-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Selective Functionalization of 1-Bromo-8-chloroisoquinoline via Suzuki-Miyaura Coupling

Authored by: Gemini, Senior Application Scientist

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Specifically, 1,8-disubstituted isoquinolines are key building blocks in the synthesis of novel therapeutics. This guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction for the selective functionalization of this compound. We delve into the mechanistic principles governing selectivity, offer field-proven insights into optimizing reaction parameters, and present a detailed, self-validating protocol for researchers in synthetic and medicinal chemistry. The aim is to equip scientists with the necessary knowledge to reliably and efficiently synthesize 1-aryl-8-chloroisoquinolines, crucial intermediates in drug discovery programs.[3]

Introduction: The Strategic Importance of Selective Coupling

This compound is a versatile heterocyclic building block. Its two distinct halogen atoms offer the potential for sequential, site-selective cross-coupling reactions, enabling the rapid diversification and construction of complex molecular architectures. The Suzuki-Miyaura coupling, a Nobel Prize-winning palladium-catalyzed reaction, is one of the most robust and widely used methods for forming carbon-carbon bonds.[4]

The primary challenge and opportunity when working with dihalogenated substrates like this compound lies in controlling which halogen reacts. The inherent difference in the bond dissociation energies of carbon-halogen bonds provides a powerful tool for achieving this selectivity. The generally accepted order of reactivity for the oxidative addition step in cross-coupling reactions is C–I > C–Br > C–OTf > C–Cl.[5] This principle dictates that the more labile C-Br bond at the 1-position will react preferentially over the stronger, less reactive C-Cl bond at the 8-position, allowing for the selective synthesis of 1-aryl-8-chloroisoquinolines.[5][6]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is fundamental to troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium complex.[7]

The three key stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound), forming a Pd(II) complex. This is typically the rate-determining step and occurs selectively at the C-Br bond.[6][7]

  • Transmetalation: The organic group from the organoboron species (boronic acid or ester) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[8][9]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7][10]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂-Br Pd0:e->PdII_Aryl:w Ar-Br OA Oxidative Addition PdII_Both Ar-Pd(II)L₂-R PdII_Aryl:s->PdII_Both:n [R-B(OR)₂(OH)]⁻ Trans Transmetalation PdII_Both:n->Pd0:s Ar-R Product Ar-R (Product) PdII_Both->Product RE Reductive Elimination Halide This compound (Ar-Br) Boronic Boronic Acid Derivative (R-B(OR)₂) AteComplex Boronate 'ate' Complex [R-B(OR)₂(OH)]⁻ Boronic->AteComplex Base Base (e.g., K₂CO₃)

Figure 1: Simplified Suzuki-Miyaura catalytic cycle.

Optimizing Reaction Parameters: The Scientist's Toolkit

Successful and reproducible Suzuki couplings depend on the careful selection of several key components. Each choice has a direct causal effect on reaction efficiency, yield, and purity.

  • Catalyst System (Palladium Source & Ligand): The ligand stabilizes the palladium center and modulates its reactivity. For selective C-Br coupling, standard catalysts are often sufficient.

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable, commercially available Pd(0) source. It requires no pre-activation but is air-sensitive.

    • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): A robust Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species. It is air-stable and generally provides high yields.[11]

    • Buchwald or Nolan Ligands/Pre-catalysts: For more challenging couplings (e.g., with aryl chlorides), catalysts with bulky, electron-rich phosphine ligands (like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are used.[5][12][13] For this specific C-Br selective coupling, they are typically not required but can be employed if standard conditions fail.

  • Organoboron Reagent: While arylboronic acids are most common, their stability can be a concern.

    • Arylboronic Acids (Ar-B(OH)₂): Prone to protodeboronation (replacement of the boronic acid group with hydrogen), especially under harsh conditions.[10]

    • Pinacol Esters (Ar-B(pin)): More stable than the corresponding boronic acids, less susceptible to protodeboronation, and often preferred for sensitive substrates or slow reactions.[4]

    • Potassium Aryltrifluoroborates (Ar-BF₃K): Highly stable, crystalline solids that are easy to handle and store. They often provide excellent results where boronic acids fail.[10]

  • Base: The base is essential for activating the boronic acid for transmetalation.[8] The choice of base can significantly impact the reaction.

    • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Standard choices. Cesium carbonate is more expensive but often gives superior results due to its higher solubility and basicity.

    • Phosphates (K₃PO₄): A stronger base that can be effective for less reactive coupling partners.[11]

    • Fluorides (KF): Can be used for base-sensitive substrates.[8]

  • Solvent: A degassed solvent system is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

    • Biphasic Systems: Mixtures of an organic solvent (1,4-dioxane, DME, THF, Toluene) with water are very common.[4][11] The water helps to dissolve the inorganic base.

    • Anhydrous Systems: Used when water-sensitive functional groups are present. A polar aprotic solvent like DMF or anhydrous dioxane with a suitable base (e.g., K₃PO₄) can be effective.[14]

Experimental Protocol: Suzuki Coupling of this compound

This protocol describes a general procedure for the selective coupling of an arylboronic acid to the 1-position of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A1 Combine solid reagents: This compound (1.0 eq) Arylboronic acid (1.2 eq) Base (e.g., K₂CO₃, 2.0 eq) Pd Catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) A2 Seal vessel and establish inert atmosphere (Ar/N₂) A1->A2 B1 Add degassed solvents (e.g., Dioxane/H₂O 4:1) via syringe A2->B1 B2 Heat reaction mixture (e.g., 90 °C) with vigorous stirring B1->B2 B3 Monitor progress by TLC or LC-MS (Typically 4-16 hours) B2->B3 C1 Cool to room temperature B3->C1 C2 Dilute with EtOAc and H₂O C1->C2 C3 Separate layers, wash organic phase with brine C2->C3 C4 Dry organic layer (Na₂SO₄), filter, and concentrate C3->C4 C5 Purify by column chromatography C4->C5

Figure 2: Standard experimental workflow for the Suzuki coupling.
Materials and Reagents

  • This compound

  • Arylboronic acid or ester derivative

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl acetate (EtOAc), reagent grade

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Prepare a degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) by bubbling Argon through it for 20-30 minutes. Add the solvent mixture to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).[11]

  • Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-aryl-8-chloroisoquinoline product.

Illustrative Data and Troubleshooting

The following table presents expected outcomes for the coupling of this compound with various arylboronic acids under the optimized protocol.

EntryArylboronic AcidProduct StructureExpected YieldKey Considerations
1Phenylboronic acid8-chloro-1-phenylisoquinoline85-95%Standard, generally high-yielding reaction.
24-Methoxyphenylboronic acid8-chloro-1-(4-methoxyphenyl)isoquinoline80-90%Electron-donating groups are well-tolerated.
34-Trifluoromethylphenylboronic acid8-chloro-1-(4-(trifluoromethyl)phenyl)isoquinoline75-85%Electron-withdrawing groups can sometimes slow the reaction but are generally compatible.
42-Thiopheneboronic acid8-chloro-1-(thiophen-2-yl)isoquinoline70-85%Heteroarylboronic acids can be less stable; consider using the corresponding pinacol ester.

Troubleshooting Common Issues:

  • No Reaction/Low Conversion:

    • Cause: Inactive catalyst due to oxygen exposure.

    • Solution: Ensure the reaction setup is strictly anaerobic and solvents are thoroughly degassed.

  • Protodeboronation of Boronic Acid:

    • Cause: The boronic acid is unstable under the reaction conditions.

    • Solution: Switch to a more stable boronate ester (pinacol) or a trifluoroborate salt.[4][10]

  • Formation of Biaryl Homocoupling Product (R-R):

    • Cause: Often occurs in the presence of oxygen or if the transmetalation step is slow.[4]

    • Solution: Improve degassing. A different base or solvent system may be required to facilitate transmetalation.

Conclusion

The Suzuki-Miyaura reaction is an exceptionally powerful method for the selective C-C bond formation at the C1-position of this compound. By leveraging the differential reactivity of the C-Br and C-Cl bonds, researchers can reliably synthesize 1-aryl-8-chloroisoquinolines. Careful consideration of the catalyst, base, and solvent system, combined with a robust, anaerobic experimental technique, is paramount to achieving high yields and purity. The protocols and insights provided herein serve as a comprehensive guide for synthetic chemists aiming to construct diverse molecular libraries for drug discovery and materials science.

References

Application Notes and Protocols for 1-Bromo-8-chloroisoquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-8-chloroisoquinoline is a versatile dihalogenated heterocyclic compound that serves as a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom at the C-1 position and a more stable chlorine atom at the C-8 position, allows for selective and sequential functionalization. This differential reactivity is pivotal for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The isoquinoline scaffold itself is a privileged structure, present in numerous natural products and pharmacologically active molecules.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 1359828-80-0[2]
Molecular Formula C₉H₅BrClN[3]
Molecular Weight 242.50 g/mol [4]
Appearance Typically a solidInferred from related compounds
Reactivity Profile The C-1 bromine is significantly more reactive towards palladium-catalyzed cross-coupling than the C-8 chlorine.[5]

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The disparity in the bond dissociation energies of the C-Br and C-Cl bonds allows for selective reaction at the C-1 position, leaving the C-8 chloro substituent intact for subsequent transformations.[5]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds.[6] In the context of this compound, this reaction enables the introduction of a wide range of aryl and vinyl substituents at the C-1 position. This transformation is fundamental in constructing biaryl scaffolds, which are common motifs in kinase inhibitors and other therapeutic agents.[7][8]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The initial and often rate-determining step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. The C-Br bond, being weaker than the C-Cl bond, undergoes this step much more readily, ensuring high selectivity for reaction at the C-1 position.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents This compound Boronic Acid/Ester Base (e.g., K₃PO₄) heating Heat to 80-100 °C Inert Atmosphere reagents->heating Combine catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) catalyst->heating solvent Solvent (e.g., Toluene/H₂O) solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction Upon Completion purification Column Chromatography extraction->purification product 1-Aryl-8-chloroisoquinoline purification->product

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Detailed Protocol: Synthesis of 1-(4-methoxyphenyl)-8-chloroisoquinoline

This protocol details a typical Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with CH₂Cl₂ (0.05 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and potassium phosphate.

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Add the Pd(dppf)Cl₂ catalyst to the suspension.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 1-(4-methoxyphenyl)-8-chloroisoquinoline.[7]

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling reaction is a powerful tool for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is particularly valuable for synthesizing conjugated enynes and arylalkynes, which are important precursors for more complex molecules and have applications in materials science.

Mechanistic Considerations

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[11] The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper(I) co-catalyst activates the alkyne, forming a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the coupled product.[10] Similar to the Suzuki coupling, the reaction occurs selectively at the more labile C-1 bromo position.

Sonogashira_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl_complex Ar-Pd(II)(C≡CR)L₂ transmetalation->pd_alkynyl_complex reductive_elimination Reductive Elimination pd_alkynyl_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-C≡CR reductive_elimination->product cu_halide Cu(I)X cu_acetylide Cu-C≡CR cu_halide->cu_acetylide π-complex alkyne H-C≡CR alkyne->cu_acetylide Deprotonation base Base base->alkyne cu_acetylide->transmetalation Transfers Alkynyl Group caption Simplified Catalytic Cycles of the Sonogashira Coupling.

Caption: Catalytic cycles of the Sonogashira coupling.

Detailed Protocol: Synthesis of 1-(Phenylethynyl)-8-chloroisoquinoline

This protocol provides a general procedure for the Sonogashira coupling.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • In a dry Schlenk tube under an argon atmosphere, dissolve this compound in anhydrous THF and anhydrous triethylamine.

  • Add Pd(PPh₃)₂Cl₂ and CuI to the solution.

  • Add phenylacetylene dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 6-12 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product via flash column chromatography (hexane/ethyl acetate gradient) to afford 1-(phenylethynyl)-8-chloroisoquinoline.[12]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[13][14] This reaction is of paramount importance in medicinal chemistry for the synthesis of aryl amines, which are prevalent in a vast number of pharmaceutical compounds.[15]

Mechanistic Overview

The catalytic cycle for the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.[14] A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate. The choice of phosphine ligand is critical for the success of this reaction, with bulky, electron-rich ligands often providing the best results.[16]

Detailed Protocol: Synthesis of 8-Chloro-N-phenylisoquinolin-1-amine

This protocol outlines a standard Buchwald-Hartwig amination procedure.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)

  • Toluene (anhydrous)

Procedure:

  • Add this compound, sodium tert-butoxide, and the XPhos ligand to an oven-dried Schlenk tube.

  • Seal the tube, and evacuate and backfill with argon.

  • Add Pd₂(dba)₃ to the tube.

  • Add anhydrous toluene, followed by aniline.

  • Heat the reaction mixture to 100-110 °C and stir for 4-8 hours. Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 8-chloro-N-phenylisoquinolin-1-amine.

Sequential Functionalization Strategies

A key advantage of this compound is the potential for sequential functionalization. After selectively reacting the C-1 bromo position, the C-8 chloro position can be targeted under more forcing reaction conditions, often requiring specialized catalysts and ligands that are effective for the activation of aryl chlorides. This allows for the synthesis of disubstituted isoquinolines with diverse functionalities at the C-1 and C-8 positions.

Sequential_Functionalization start This compound step1 Step 1: C-1 Functionalization (e.g., Suzuki Coupling) start->step1 intermediate 1-Aryl-8-chloroisoquinoline step1->intermediate Milder Conditions step2 Step 2: C-8 Functionalization (e.g., Buchwald-Hartwig Amination) intermediate->step2 final_product 1-Aryl-8-aminoisoquinoline Derivative step2->final_product Forcing Conditions (Ar-Cl activation)

References

Application Notes & Protocols: 1-Bromo-8-chloroisoquinoline as a Strategic Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Strategic Advantage of Differential Reactivity

The isoquinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. The strategic introduction of multiple, orthogonally reactive halogen atoms onto this scaffold transforms it into a powerful building block for constructing molecular complexity. 1-Bromo-8-chloroisoquinoline is a prime example of such a scaffold, engineered for selective, sequential functionalization. Its utility is rooted in the inherent reactivity differences between the carbon-bromine and carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of this building block, detailing the causality behind reaction choices and providing robust protocols for its application in modern synthetic chemistry.

Physicochemical Properties & Synthesis

A foundational understanding of the starting material is paramount for reproducible and scalable synthesis.

Table 1: Properties of this compound

PropertyValueReference
CAS Number 1359828-80-0[1]
Molecular Formula C₉H₅BrClN
Molecular Weight 242.50 g/mol [2]
Appearance Off-white to light yellow solid---
Storage Inert atmosphere, 2-8°C---

While a specific, peer-reviewed synthesis protocol for this compound is not widely published, a plausible and effective route can be designed based on established isoquinoline chemistry, such as a Sandmeyer-type reaction from a suitable amine precursor. Commercial availability from vendors is also an option for immediate research needs.[1][2][3]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The workhorse applications for this compound involve palladium-catalyzed cross-coupling, which leverages the differential reactivity of the C-X bonds.

The Causality of Site Selectivity

In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The reactivity trend for this step is governed by the carbon-halogen bond dissociation energy, which follows the order: C-I > C-Br > C-OTf > C-Cl.[4] This principle is the cornerstone of selectivity for this compound; the weaker C1-Br bond will react preferentially under milder conditions, leaving the more robust C8-Cl bond intact for subsequent transformations.[4][5]

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)L₂(X) OA->PdII Trans Transmetalation PdII->Trans R-M PdII_R Ar-Pd(II)L₂(R) Trans->PdII_R - M-X RE Reductive Elimination PdII_R->RE RE->Pd0 Ar-R

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, ideal for synthesizing biaryl compounds. The reaction requires a base to activate the organoboron species, facilitating the transmetalation step.[6][7]

Protocol: Selective Suzuki-Miyaura Coupling at the C1-Position

  • Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio, 5 mL), via syringe.

  • Reaction: Heat the mixture to 80-90°C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 1-aryl-8-chloroisoquinoline derivative.[8][9]

Table 2: Illustrative Conditions for Suzuki-Miyaura Coupling

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Typical Yield
Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O90>85%
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Toluene/EtOH/H₂O85>90%
3-Pyridylboronic acidPd(dppf)Cl₂ (3)K₃PO₄DMF100>75%

digraph "Suzuki Workflow" {
graph [bgcolor="#F1F3F4"];
node [shape=box, style=filled, fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"];
edge [color="#5F6368"];

Start [label="this compound\n+ Arylboronic Acid", fillcolor="#E8F0FE", color="#4285F4"]; Reagents [label="Add Pd Catalyst\n+ Base"]; Solvent [label="Add Degassed\nDioxane/H₂O"]; Heat [label="Heat (80-90°C)\nStir 12-18h"]; Workup [label="Cool, Dilute, Wash"]; Purify [label="Column Chromatography"]; Product [label="1-Aryl-8-chloroisoquinoline", fillcolor="#E6F4EA", color="#34A853"];

Start -> Reagents -> Solvent -> Heat -> Workup -> Purify -> Product; }

Figure 2: Experimental workflow for selective Suzuki-Miyaura coupling.

Application Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is indispensable for synthesizing aryl amines.[10] It typically requires a strong, non-nucleophilic base to deprotonate the amine or a pre-formed amide, and bulky, electron-rich phosphine ligands that facilitate the crucial C-N reductive elimination step.[11]

Protocol: Selective Buchwald-Hartwig Amination at the C1-Position

  • Vessel Preparation: In a glovebox or under an inert atmosphere, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq.) to an oven-dried reaction tube.

  • Catalyst Pre-mixing: In a separate vial, pre-mix the palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%) and a suitable ligand like Xantphos (0.04 mmol, 4 mol%).

  • Reactant Addition: To the reaction tube, add the pre-mixed catalyst, this compound (1.0 mmol, 1.0 eq.), and the desired amine (1.2 mmol, 1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (4 mL).

  • Reaction: Seal the tube and heat the mixture to 100-110°C for 16-24 hours. Monitor progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography to yield the 1-amino-8-chloroisoquinoline product.[12][13]

Table 3: Illustrative Conditions for Buchwald-Hartwig Amination

AmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Typical Yield
MorpholinePd₂(dba)₃ (2) / Xantphos (4)NaOtBuToluene110>90%
AnilinePd(OAc)₂ (2) / BINAP (3)Cs₂CO₃Dioxane100>80%
BenzylaminePd₂(dba)₃ (1) / BrettPhos (2)LHMDSTHF70>85%
Application Protocol 3: Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling provides a powerful route to aryl alkynes and conjugated enynes.[14] The classic protocol employs a dual-catalyst system where copper(I) acts as a co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[15][16]

Protocol: Selective Sonogashira Coupling at the C1-Position

  • Vessel Preparation: To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF, 5 mL) and an amine base such as diisopropylamine (DIPA, 3.0 mmol, 3.0 eq.). Finally, add the terminal alkyne (1.1 mmol, 1.1 eq.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 3-12 hours. If the reaction is slow, gentle heating to 40-50°C can be applied. Monitor progress by TLC.[17]

  • Work-up: Once complete, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove salts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to afford the 1-alkynyl-8-chloroisoquinoline.[15][17]

Application in Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is dominant, the inherent electronic properties of the isoquinoline ring also permit metal-free transformations.

Mechanistic Rationale

The isoquinoline nitrogen acts as an electron-withdrawing group, polarizing the ring and making the C1 position (α-position) electrophilic and thus susceptible to nucleophilic attack.[18] This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[19][20] Subsequent elimination of the halide leaving group restores aromaticity. For SNAr, the rate-determining step is often the initial nucleophilic attack, not the loss of the leaving group. Consequently, the reactivity order is often F > Cl > Br > I, as the more electronegative halogen enhances the electrophilicity of the carbon it is attached to.[20]

Figure 3: Simplified schematic of the SNAr addition-elimination mechanism.

Protocol: SNAr with Sodium Methoxide

  • Reagent Preparation: Prepare a solution of sodium methoxide (NaOMe) by carefully dissolving sodium metal (1.5 mmol, 1.5 eq.) in anhydrous methanol (5 mL) under an inert atmosphere.

  • Reactant Addition: To the NaOMe solution, add this compound (1.0 mmol, 1.0 eq.).

  • Reaction: Heat the mixture to reflux (approx. 65°C) in a sealed tube or flask equipped with a condenser for 6-12 hours.

  • Work-up: Cool the reaction to room temperature and carefully quench with water.

  • Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 1-methoxy-8-chloroisoquinoline.

Advanced Strategy: Sequential Functionalization

The true synthetic power of this compound is realized in sequential coupling strategies. By carefully selecting reaction conditions, one can first functionalize the C1-Br position, purify the intermediate, and then subject the C8-Cl position to a second, distinct transformation under more forcing conditions.

Sequential Functionalization Sequential Functionalization Workflow cluster_step1 Step 1: C1-Br Functionalization (Mild Conditions) cluster_step2 Step 2: C8-Cl Functionalization (Forcing Conditions) Start This compound Suzuki1 Suzuki Coupling (e.g., PhB(OH)₂) Start->Suzuki1 Sonogashira1 Sonogashira Coupling (e.g., PhC≡CH) Start->Sonogashira1 Intermediate 1-Aryl-8-chloroisoquinoline OR 1-Alkynyl-8-chloroisoquinoline Suzuki1->Intermediate Sonogashira1->Intermediate Buchwald2 Buchwald-Hartwig (e.g., Morpholine) Intermediate->Buchwald2 Suzuki2 Suzuki Coupling (e.g., HetArB(OH)₂) Intermediate->Suzuki2 FinalProduct 1,8-Disubstituted Isoquinoline Buchwald2->FinalProduct Suzuki2->FinalProduct

Figure 4: Logic diagram for sequential functionalization of this compound.

This approach allows for the rapid generation of diverse molecular libraries from a single, advanced intermediate, making it an exceptionally efficient tool for drug discovery and materials science.

Conclusion

This compound is a highly versatile and strategically designed building block. The differential reactivity of its two halogen substituents enables chemists to perform site-selective palladium-catalyzed cross-coupling reactions, as well as nucleophilic aromatic substitutions. By leveraging this reactivity, complex, multi-functionalized heterocyclic compounds can be synthesized in a controlled and predictable manner, providing rapid access to novel chemical entities for research and development.

References

Experimental procedures for reactions involving 1-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Selective Functionalization of 1-Bromo-8-chloroisoquinoline

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its utility stems from the presence of two distinct halogen atoms at positions C1 and C8, which allows for sequential and site-selective functionalization. This guide provides a comprehensive overview of the experimental procedures for leveraging the differential reactivity of the C1-Broromo and C8-Chloro bonds, primarily through palladium-catalyzed cross-coupling reactions.

The foundational principle underpinning the protocols herein is the established reactivity order of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions: C–I > C–Br >> C–Cl.[1] This significant difference in reactivity enables the selective transformation of the more labile C1-Bromo bond while the more inert C8-Chloro bond remains intact, paving the way for subsequent chemical modifications. This document serves as a practical resource for researchers, offering detailed protocols, mechanistic insights, and troubleshooting advice for the synthesis of complex isoquinoline derivatives.

Physicochemical Properties and Safety Data

Before commencing any experimental work, it is critical to be familiar with the physical properties and safety requirements for this compound.

PropertyValueReference
CAS Number 1359828-80-0[2]
Molecular Formula C₉H₅BrClN[3]
Molecular Weight 242.50 g/mol [3]
Appearance Solid Crystalline / Beige Solid[3][4]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][5]

Safety and Handling:

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][5]

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, gloves, and a lab coat.[3][5] Work in a well-ventilated area or a chemical fume hood.[3][5]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[3][5]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[3][5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3][6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3][7]

General Experimental Workflow

A systematic approach is crucial for success in cross-coupling reactions. The following diagram illustrates a typical workflow from reaction setup to product isolation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: This compound, Coupling Partner, Catalyst, Ligand, Base glassware Flame-Dry Glassware (Flask, Condenser) setup Assemble Apparatus under Inert Gas (Ar/N₂) glassware->setup Assemble add_reagents Add Reagents & Anhydrous Solvent setup->add_reagents degas Degas Mixture (e.g., Ar sparging) add_reagents->degas heat Heat to Reaction Temp. & Monitor (TLC, LC-MS) degas->heat quench Cool to RT & Quench heat->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify charac Characterization (NMR, MS, etc.) purify->charac

Caption: General workflow for palladium-catalyzed cross-coupling.

Application Protocols: Selective C-1 Functionalization

The following protocols are designed for the selective functionalization at the C1-position, exploiting the higher reactivity of the C-Br bond.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling an organoboron species with an organic halide.[8][9]

Causality of Component Selection:

  • Catalyst: Palladium complexes like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used. Pd(PPh₃)₄ is a Pd(0) source, entering the catalytic cycle directly. PdCl₂(dppf) is a Pd(II) precatalyst that is reduced in situ.[10]

  • Ligand: Phosphine ligands (e.g., PPh₃, dppf) stabilize the palladium center and modulate its reactivity, facilitating the key steps of oxidative addition and reductive elimination.[8]

  • Base: A base (e.g., Na₂CO₃, K₂CO₃, CsF) is essential for activating the organoboron reagent to facilitate transmetalation.[9][10]

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and an aqueous solution of the base is common, though anhydrous conditions are also used.[10][11]

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

ParameterCondition
Reactants This compound (1.0 eq), Phenylboronic Acid (1.2-1.5 eq)
Catalyst Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (3-5 mol%)
Base 2M aq. Na₂CO₃ (2-3 eq)
Solvent 1,4-Dioxane or Toluene/Ethanol (e.g., 4:1 mixture)
Temperature 85-100 °C
Time 4-16 hours

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and the palladium catalyst.

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed organic solvent, followed by the degassed aqueous base solution via syringe.

  • Heat the mixture in an oil bath at the specified temperature with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield 8-chloro-1-phenylisoquinoline.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a cornerstone for synthesizing aryl amines from aryl halides and primary or secondary amines.[12][13] It has significantly expanded the ability to form C-N bonds where classical methods fail.[12]

Causality of Component Selection:

  • Catalyst/Ligand: Modern Buchwald-Hartwig reactions rely on bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, t-BuXPhos) which promote the challenging reductive elimination step to form the C-N bond.[14] Palladium precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.[15]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are frequently employed to deprotonate the amine or the intermediate palladium-amine complex.[15]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base.[13]

Protocol 2: Buchwald-Hartwig Amination with Morpholine

ParameterCondition
Reactants This compound (1.0 eq), Morpholine (1.2 eq)
Catalyst System Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)
Base NaOtBu (1.4 eq)
Solvent Anhydrous Toluene
Temperature 100-110 °C
Time 12-24 hours

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a flame-dried Schlenk tube.

  • Add this compound and anhydrous toluene.

  • Add morpholine via syringe.

  • Seal the tube and heat in an oil bath at the specified temperature.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford 4-((8-chloroisoquinolin-1-yl))morpholine.

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the formation of C(sp²)–C(sp) bonds between aryl halides and terminal alkynes, providing access to conjugated enynes and arylalkynes.[16][17] The reaction typically requires both palladium and copper(I) co-catalysts.[16][18]

Causality of Component Selection:

  • Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are standard choices that catalyze the main cross-coupling cycle.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) acts as a co-catalyst, reacting with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive in the transmetalation step.[18][19]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both as a base to deprotonate the alkyne and often as the solvent.[20]

  • Solvent: Anhydrous THF or DMF can be used in conjunction with the amine base.

Protocol 3: Sonogashira Coupling with Phenylacetylene

ParameterCondition
Reactants This compound (1.0 eq), Phenylacetylene (1.2 eq)
Catalyst PdCl₂(PPh₃)₂ (2-3 mol%)
Co-catalyst Copper(I) Iodide (CuI) (4-5 mol%)
Base/Solvent Triethylamine (TEA) or THF/DIPA
Temperature Room Temperature to 60 °C
Time 2-8 hours

Step-by-Step Procedure:

  • To a flame-dried flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent (if used) and the amine base.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction at the appropriate temperature and monitor its progress.

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography to obtain 8-chloro-1-(phenylethynyl)isoquinoline.

Mechanistic Overview: The Palladium Catalytic Cycle

Understanding the underlying mechanism is key to troubleshooting and optimizing reactions. The Suzuki-Miyaura coupling provides a representative example of the palladium catalytic cycle.

Catalytic_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X L₂ pd0->pd_complex Oxidative Addition (Ar-X) center pd_trans Ar-Pd(II)-R' L₂ pd_complex->pd_trans Transmetalation (R'B(OH)₂ + Base) product Ar-R' pd_trans->product Reductive Elimination product->pd0 reagent1 Ar-X = this compound reagent2 R'B(OH)₂ = Arylboronic Acid

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents/reagents.3. Base is too weak or has degraded.4. Reaction temperature too low.1. Use a fresh catalyst or a robust precatalyst/ligand system.2. Ensure thorough degassing (sparge with Ar for 20-30 min). Use anhydrous solvents.3. Use a stronger base (e.g., Cs₂CO₃ instead of Na₂CO₃) or fresh, dry base.4. Increase temperature in 10 °C increments.
Formation of Homocoupling Product (e.g., Biphenyl) 1. Oxygen present in the reaction.2. For Suzuki, premature protodeboronation of the boronic acid.1. Improve inert atmosphere technique and degassing.2. Use a stronger base or different solvent system. Add the boronic acid slowly.
Dehalogenation of Starting Material 1. Presence of water or protic impurities.2. Certain ligand/base combinations can promote this side reaction.1. Use rigorously dried glassware, solvents, and reagents.2. Screen different ligands or use a milder base.
Difficult Product Purification 1. Residual tin compounds (Stille coupling).2. Persistent catalyst/ligand residues.1. For Stille, perform an aqueous KF or NH₄F wash during workup.2. Filter the crude mixture through a pad of Celite and silica before concentration.

References

The Strategic Application of 1-Bromo-8-chloroisoquinoline in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Isoquinoline Scaffold in Modern Drug Discovery

The isoquinoline nucleus, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, including anesthetics, antihypertensive agents, and vasodilators.[1][3] In the realm of oncology, isoquinoline-based molecules have garnered significant attention for their potential as potent kinase inhibitors.[2][4] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[5] Consequently, the development of small molecules that can selectively inhibit specific kinases is a major focus of modern drug discovery.[6][7]

This technical guide delves into the specific application of a key intermediate, 1-Bromo-8-chloroisoquinoline , in the synthesis of next-generation kinase inhibitors. The unique substitution pattern of this molecule, featuring two distinct halogen atoms at the C1 and C8 positions, provides medicinal chemists with a versatile platform for sequential and regioselective functionalization. This allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR) to achieve desired potency and selectivity against various kinase targets.

Core Chemistry: Leveraging Orthogonal Reactivity

The synthetic utility of this compound lies in the differential reactivity of the bromine and chlorine substituents. The C1-bromo bond is generally more susceptible to palladium-catalyzed cross-coupling reactions compared to the C8-chloro bond. This disparity in reactivity enables a strategic, stepwise approach to the elaboration of the isoquinoline core.

Typically, the initial synthetic transformations target the more reactive C1-bromo position. This is often achieved through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination.[5][8][9] These reactions allow for the introduction of a diverse range of aryl, heteroaryl, or amino moieties, which are often crucial for establishing key interactions with the target kinase.

Following the functionalization of the C1 position, the less reactive C8-chloro position can be addressed under more forcing reaction conditions or with more reactive coupling partners. This sequential approach provides a powerful tool for building molecular complexity and generating libraries of analogues for biological screening.

Key Synthetic Methodologies

The synthesis of kinase inhibitors from this compound predominantly relies on two cornerstone reactions of modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[10] In the context of kinase inhibitor synthesis, it is frequently employed to introduce aryl or heteroaryl groups that can act as "hinge-binding" motifs, forming critical hydrogen bonds with the backbone of the kinase enzyme.[11]

A general workflow for a Suzuki-Miyaura coupling involving this compound is depicted below:

Suzuki_Workflow reagents This compound + Arylboronic Acid/Ester reaction Suzuki-Miyaura Coupling reagents->reaction Heat conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) product 1-Aryl-8-chloroisoquinoline reaction->product purification Workup & Purification product->purification final_product Key Intermediate for Further Functionalization purification->final_product

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To a clean, dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.10 eq), and a suitable base, typically an aqueous solution of potassium carbonate or sodium carbonate (2.0-3.0 eq).

  • Solvent Addition: The reaction is typically carried out in a mixture of an organic solvent and water. Common solvent systems include 1,4-dioxane/water or toluene/water.

  • Inert Atmosphere: The reaction vessel is then thoroughly degassed and backfilled with an inert gas, such as nitrogen or argon, to prevent oxidation of the palladium catalyst.

  • Heating: The reaction mixture is heated to a temperature ranging from 80°C to 110°C and stirred vigorously for a period of 2 to 24 hours, or until reaction completion is observed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1-aryl-8-chloroisoquinoline derivative.

Parameter Typical Range/Value Rationale
Arylboronic Acid/Ester 1.2 - 1.5 equivalentsTo ensure complete consumption of the starting material.
Palladium Catalyst 0.05 - 0.10 equivalentsCatalytic amount sufficient for the reaction.
Base 2.0 - 3.0 equivalentsTo facilitate the transmetalation step in the catalytic cycle.
Temperature 80 - 110 °CTo provide sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 2 - 24 hoursDependent on the reactivity of the specific substrates.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a common feature in many kinase inhibitors.[8][12][13] This reaction is particularly useful for introducing aniline or other amine-containing fragments that can engage in crucial hydrogen bonding interactions with the kinase active site.[14]

A generalized workflow for the Buchwald-Hartwig amination of this compound is illustrated below:

Buchwald_Workflow reagents This compound + Amine reaction Buchwald-Hartwig Amination reagents->reaction Heat conditions Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) product 1-Amino-8-chloroisoquinoline reaction->product purification Workup & Purification product->purification final_product Key Intermediate for Further Elaboration purification->final_product

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst such as Pd₂(dba)₃ or Pd(OAc)₂ (0.01-0.05 eq), a suitable phosphine ligand (e.g., Xantphos, BINAP) (0.02-0.10 eq), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) (1.2-2.0 eq).

  • Solvent Addition: Anhydrous, degassed solvent, typically toluene or 1,4-dioxane, is added to the reaction vessel.

  • Heating: The reaction mixture is heated to a temperature between 80°C and 120°C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The resulting crude product is purified by flash column chromatography to yield the desired 1-amino-8-chloroisoquinoline derivative.

Parameter Typical Range/Value Rationale
Amine 1.1 - 1.5 equivalentsTo drive the reaction to completion.
Palladium Precatalyst 0.01 - 0.05 equivalentsA lower catalyst loading is often possible with efficient ligands.
Phosphine Ligand 0.02 - 0.10 equivalentsCrucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
Base 1.2 - 2.0 equivalentsA strong base is required to deprotonate the amine and facilitate the reaction.
Temperature 80 - 120 °CHigher temperatures are often needed compared to Suzuki-Miyaura couplings.

Application in the Synthesis of Lapatinib

A notable example of the application of a related quinazoline scaffold in kinase inhibitor synthesis is the drug Lapatinib.[15][16][17][18][19] While not directly synthesized from this compound, the synthetic strategies employed for Lapatinib are highly relevant and demonstrate the power of palladium-catalyzed cross-coupling reactions in the construction of complex, biologically active molecules. The synthesis of Lapatinib often involves a Suzuki coupling to install a key furan-containing side chain.[16][17] This highlights the industrial importance of these methodologies in the production of life-saving medicines.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its distinct electronic and steric properties, coupled with the orthogonal reactivity of its two halogen substituents, provide a robust platform for the generation of diverse chemical libraries. The application of well-established synthetic methodologies, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, allows for the efficient and predictable construction of complex molecular architectures. As our understanding of kinase biology continues to evolve, the strategic use of such well-designed chemical scaffolds will undoubtedly play a pivotal role in the discovery and development of the next generation of targeted cancer therapies.

References

The Strategic Utility of 1-Bromo-8-chloroisoquinoline in Advanced Materials Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking Molecular Complexity with a Versatile Heterocyclic Building Block

In the landscape of materials science, the quest for novel organic molecules with tailored photophysical and electronic properties is relentless. Isoquinoline derivatives, with their inherent charge transport capabilities and propensity for functionalization, have emerged as a privileged scaffold in the design of next-generation materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and molecular sensors. Among the diverse array of isoquinoline precursors, 1-bromo-8-chloroisoquinoline stands out as a particularly strategic building block. Its unique dihalogenated structure offers a gateway to sequential, site-selective functionalization, enabling the precise construction of complex, high-performance molecular architectures.

This guide provides a comprehensive overview of the potential applications of this compound in materials science, with a focus on its utilization in palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the design of self-validating experimental systems.

Core Concept: The Power of Differential Reactivity

The synthetic utility of this compound is rooted in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more susceptible to oxidative addition to a palladium(0) center than the carbon-chlorine bond. This reactivity hierarchy (C-I > C-Br > C-Cl) allows for the selective functionalization of the 1-position of the isoquinoline core, while leaving the 8-position available for subsequent transformations. This two-step functionalization strategy is paramount for creating well-defined, non-symmetric molecules, which are often crucial for optimizing material properties such as charge injection/transport and emission characteristics.

Application in Organic Electronics: A Step-Wise Approach to Conjugated Materials

The primary application of this compound in materials science is as a precursor for the synthesis of π-conjugated molecules for use in organic electronic devices. The isoquinoline moiety itself can serve as an electron-transporting unit. By strategically adding different aromatic or heteroaromatic groups at the 1- and 8-positions, researchers can fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the emission color, and the charge carrier mobility of the final material.

The general workflow for the synthesis of a functional material using this compound is depicted below:

G A This compound B Step 1: Selective Cross-Coupling (e.g., Suzuki, Sonogashira, Heck) at the 1-position (C-Br bond) A->B C 1-Functionalized-8-chloroisoquinoline Intermediate B->C D Step 2: Cross-Coupling at the 8-position (C-Cl bond) (requires more forcing conditions) C->D E Asymmetrically Di-substituted Isoquinoline-based Material D->E

Caption: Synthetic workflow for the sequential functionalization of this compound.

Experimental Protocols: A Guide to the Synthesis of Isoquinoline-Based Materials

The following protocols are representative methodologies for the functionalization of this compound. It is crucial to note that these are generalized procedures and may require optimization based on the specific substrate and desired product. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Selective Suzuki Coupling at the 1-Position

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This protocol details the selective coupling at the more reactive C-Br bond.

Objective: To synthesize a 1-aryl-8-chloroisoquinoline derivative.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Comments
This compound1359828-80-0242.50Starting material.
Arylboronic acidVariesVariesCoupling partner.
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.56Palladium catalyst.
Sodium carbonate (Na₂CO₃)497-19-8105.99Base.
Toluene108-88-392.14Anhydrous solvent.
Water7732-18-518.02Degassed.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 242.5 mg), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol, 212 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous toluene (10 mL) and degassed water (2 mL) via syringe.

  • Catalyst Addition: To the stirred suspension, add Pd(PPh₃)₄ (0.03 mmol, 34.7 mg).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. The triphenylphosphine ligands are crucial for the stability and catalytic activity of the palladium center.

  • Base: Sodium carbonate is a moderately strong base that is required to activate the boronic acid for transmetalation to the palladium center. The aqueous conditions facilitate the dissolution of the base.

  • Solvent System: The biphasic toluene/water system is standard for many Suzuki reactions, as it effectively dissolves both the organic and inorganic reagents.

  • Temperature: The reaction is heated to increase the rate of reaction. A temperature of 90 °C is typically sufficient for the coupling of an aryl bromide without significantly promoting the reaction of the less reactive aryl chloride.

Protocol 2: Selective Sonogashira Coupling at the 1-Position

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This is a powerful tool for introducing linear, rigid alkyne linkers into a molecular structure, which can be beneficial for charge transport and controlling molecular packing.

Objective: To synthesize a 1-(alkynyl)-8-chloroisoquinoline derivative.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Comments
This compound1359828-80-0242.50Starting material.
Terminal AlkyneVariesVariesCoupling partner.
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)13965-03-2701.90Palladium pre-catalyst.
Copper(I) iodide (CuI)7681-65-4190.45Co-catalyst.
Triethylamine (Et₃N)121-44-8101.19Base and solvent.
Tetrahydrofuran (THF)109-99-972.11Anhydrous co-solvent.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask, dissolve this compound (1.0 mmol, 242.5 mg) in a mixture of anhydrous THF (5 mL) and triethylamine (5 mL).

  • Inert Atmosphere and Degassing: Bubble argon through the solution for 15 minutes to degas.

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.02 mmol, 14.0 mg) and CuI (0.04 mmol, 7.6 mg) to the reaction mixture.

  • Alkyne Addition: Slowly add the terminal alkyne (1.1 mmol) to the mixture via syringe.

  • Reaction: Stir the reaction at room temperature for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the triethylammonium bromide salt, washing with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is characteristic of the Sonogashira reaction. The palladium facilitates the oxidative addition to the aryl halide, while the copper acetylide is the active species in the transmetalation step.

  • Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent.

  • Temperature: Sonogashira couplings can often be performed at room temperature, which helps to maintain the selectivity for the C-Br bond over the C-Cl bond.

Protocol 3: Heck Reaction at the 1-Position

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. This can be used to introduce vinylene linkages into a conjugated system.

Objective: To synthesize a 1-(alkenyl)-8-chloroisoquinoline derivative.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Comments
This compound1359828-80-0242.50Starting material.
Alkene (e.g., Styrene)VariesVariesCoupling partner.
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.49Palladium pre-catalyst.
Tri-o-tolylphosphine (P(o-tol)₃)6163-58-2304.37Ligand.
Triethylamine (Et₃N)121-44-8101.19Base.
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous solvent.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 242.5 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and P(o-tol)₃ (0.04 mmol, 12.2 mg).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and triethylamine (1.5 mmol, 0.21 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Ligand: Bulky phosphine ligands like tri-o-tolylphosphine are often used in Heck reactions to promote the reductive elimination step and improve catalyst stability.

  • Solvent: A polar aprotic solvent like DMF is typically used to dissolve the reactants and the palladium catalyst.

  • Temperature: Higher temperatures are generally required for the Heck reaction compared to Suzuki and Sonogashira couplings.

Functionalization of the 8-Position: Accessing Di-Substituted Materials

Once the 1-position has been selectively functionalized, the remaining chloro-substituent at the 8-position can be targeted for a second cross-coupling reaction. This typically requires more forcing reaction conditions, such as higher temperatures, more active catalysts (e.g., those employing bulky, electron-rich phosphine ligands like SPhos or XPhos), and stronger bases (e.g., potassium phosphate). This step-wise approach provides a powerful strategy for the rational design of complex organic materials with precisely tuned properties.

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for the synthesis of advanced materials. Its differential halogen reactivity allows for a controlled, sequential approach to the construction of complex molecular architectures. The palladium-catalyzed cross-coupling reactions detailed in this guide provide a robust toolkit for researchers in organic electronics and materials science to explore the potential of the isoquinoline scaffold. While the protocols provided here serve as a solid foundation, the continued development of new catalysts and reaction methodologies will undoubtedly further expand the synthetic utility of this promising precursor, paving the way for the discovery of novel materials with enhanced performance characteristics.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 1-Bromo-8-chloroisoquinoline. This document is intended for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of this and related heterocyclic compounds. The synthesis, which typically proceeds via a Sandmeyer reaction of 8-chloroisoquinolin-1-amine, is a powerful transformation but is often plagued by issues of low yield and byproduct formation. This guide provides in-depth, experience-based solutions to common challenges in a direct question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, frequently encountered problems during the synthesis of this compound. Each answer provides a causal explanation and a detailed protocol for resolution.

Q1: My reaction yield is consistently low (under 40%). What are the most likely causes and how can I improve it?

Low yield is the most common issue and typically points to problems in one of the two core stages of the Sandmeyer reaction: diazotization or the copper-catalyzed bromine substitution.[1][2] The primary culprits are the inherent instability of the intermediate diazonium salt and incomplete reaction.[3][4]

Root Cause Analysis & Solutions:

  • Premature Decomposition of the Diazonium Salt: The isoquinoline diazonium salt is highly unstable and prone to decomposition, especially at elevated temperatures.[1][4] The N₂ group is an excellent leaving group, and premature loss leads to the formation of undesired phenols (from reaction with water) and other byproducts.[5][6]

    • Solution: Strict temperature control is non-negotiable. The diazotization step, where 8-chloroisoquinolin-1-amine is treated with sodium nitrite in strong acid, must be performed at 0-5 °C .[1][2] Use an ice-salt bath for robust temperature management. The subsequent addition of the diazonium salt solution to the copper(I) bromide solution should also be done at this low temperature to control the exothermic reaction.

  • Incomplete Diazotization: If the starting amine is not fully converted to the diazonium salt, it will remain in the reaction mixture. This not only lowers the theoretical maximum yield but also can lead to the formation of colored azo-compound byproducts if it couples with the newly formed diazonium salt.[1]

    • Solution: Ensure complete diazotization by:

      • Using a slight excess (1.05-1.1 equivalents) of sodium nitrite.

      • Adding the sodium nitrite solution slowly and dropwise below the surface of the stirred amine solution to prevent localized high concentrations and side reactions.

      • After the addition is complete, stir for an additional 15-30 minutes at 0-5 °C.

      • Verification: Test for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates that enough nitrous acid is present to have consumed all the starting amine.[1]

  • Inefficient Sandmeyer Reaction: The conversion of the diazonium salt to the final bromo-product is catalyzed by copper(I). Inactive catalyst or improper conditions will stall the reaction.

    • Solution:

      • Catalyst Quality: Use freshly prepared or high-purity commercial copper(I) bromide (CuBr). Copper(I) salts can oxidize to catalytically inactive copper(II) over time.

      • Acidity: Maintain a strongly acidic environment (e.g., using excess HBr) throughout the process. This suppresses the formation of phenolic byproducts and azo-coupling.[1] Typically, 2.5 to 3 equivalents of acid are recommended.[1]

low_yield_troubleshooting start Low Yield (<40%) check_temp Is Temperature Strictly Maintained at 0-5°C? start->check_temp check_diazotization Was Diazotization Complete? check_temp->check_diazotization Yes improve_cooling Action: Improve Cooling (Ice-Salt Bath) check_temp->improve_cooling No check_catalyst Is CuBr Fresh and Active? check_diazotization->check_catalyst Yes optimize_diazotization Action: Use Starch-Iodide Test; Ensure Slow NaNO2 Addition check_diazotization->optimize_diazotization No use_fresh_cu Action: Use Freshly Prepared or High-Purity CuBr check_catalyst->use_fresh_cu No end_good Yield Improved check_catalyst->end_good Yes improve_cooling->check_temp optimize_diazotization->check_diazotization use_fresh_cu->check_catalyst

Caption: Decision tree for troubleshooting low yield.

Q2: My crude product is a dark, tarry material that is difficult to purify. What causes this and how can I prevent it?

The formation of dark, polymeric, or tarry byproducts is usually a result of radical side reactions.[1] The Sandmeyer reaction proceeds via an aryl radical intermediate, which is formed after the diazonium salt undergoes a single-electron transfer from the copper(I) catalyst.[5][7]

Root Cause Analysis & Solutions:

  • Uncontrolled Radical Reactions: If the concentration of the aryl radical becomes too high or if the reaction temperature is not sufficiently low, these highly reactive species can polymerize or react non-selectively, leading to tar formation.

    • Solution: The key is to control the rate of radical formation. This is achieved by the slow, portion-wise addition of the cold diazonium salt solution to the stirred copper(I) bromide solution.[1] This ensures that the concentration of the reactive intermediate is kept low at all times, favoring the desired reaction with the bromine atom from the copper catalyst over side reactions.

  • Azo Coupling: As mentioned previously, if the reaction is not sufficiently acidic, residual starting amine can couple with the diazonium salt to form highly colored and often insoluble azo compounds.[1]

    • Solution: Ensure a sufficient excess of strong acid (HBr) is used in both the diazotization step and in the copper(I) bromide solution. This keeps the residual amine protonated and unable to act as a coupling partner.

Frequently Asked Questions (FAQs)

Q1: What is the optimal protocol for this synthesis?

While optimization may be required for your specific setup, a reliable starting protocol is as follows. This two-stage, one-pot approach minimizes handling of the unstable diazonium intermediate.

Stage 1: Diazotization

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 8-chloroisoquinolin-1-amine (1.0 eq) in 48% hydrobromic acid (HBr, 3.0 eq).

  • Cool the stirred solution to 0-5 °C using an ice-salt bath.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

  • Add the NaNO₂ solution dropwise to the amine solution over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C .

  • After complete addition, stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C.

Stage 2: Sandmeyer Reaction

  • In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Stage 1 to the stirred CuBr solution. Vigorous evolution of N₂ gas will be observed. Maintain the temperature below 10 °C during this addition.

  • Once the addition is complete, allow the mixture to warm slowly to room temperature and stir for 1-2 hours.

  • The reaction can be gently heated (e.g., to 50-60 °C) to ensure completion, though this should be monitored for byproduct formation.

  • Proceed to workup: pour the mixture onto ice, neutralize carefully with a base (e.g., NaOH or NH₄OH) to pH 8-9, and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purify the crude product by column chromatography on silica gel.

reaction_workflow cluster_diazotization Stage 1: Diazotization cluster_sandmeyer Stage 2: Sandmeyer Reaction start_amine 8-Chloroisoquinolin-1-amine in excess HBr cool_amine Cool to 0-5°C start_amine->cool_amine add_nitrite Slowly add aq. NaNO2 (keep temp < 5°C) cool_amine->add_nitrite diazonium_salt Isoquinoline Diazonium Salt (in situ) add_nitrite->diazonium_salt add_diazonium Slowly add Diazonium Salt to CuBr solution diazonium_salt->add_diazonium cu_solution CuBr in HBr (Cooled to 0-5°C) cu_solution->add_diazonium warm_rt Warm to RT, Stir 1-2h add_diazonium->warm_rt workup Workup & Purification warm_rt->workup final_product This compound workup->final_product

Caption: Step-by-step workflow for the synthesis.

Q2: How can I confirm the identity and purity of my final product?

A combination of chromatographic and spectroscopic methods is essential.

Technique Purpose Expected Result for this compound
TLC Monitor reaction progress and assess crude purity.A single major spot with a distinct Rf value from the starting material.
¹H NMR Structural confirmation.A complex aromatic multiplet pattern consistent with the substituted isoquinoline core. The number of protons and their splitting patterns should match the structure.
LC-MS Confirm molecular weight.The mass spectrum should show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom (M, M+2, M+4 peaks). The molecular weight is 242.5 g/mol .[8]
Melting Point Assess purity.A sharp melting point consistent with literature values indicates high purity.
Q3: Are there any safer alternatives to isolating diazonium salts?

Yes. It is strongly advised not to isolate aryl diazonium salts unless absolutely necessary, as they can be explosive in solid form, especially with certain counter-ions like chlorides.[3][4] The most reliable and safest approach is to generate and use the diazonium salt in situ, as described in the protocol above.[9] This avoids the hazards associated with isolating the shock-sensitive intermediate. If isolation is required, using a larger, more stable counter-ion like tetrafluoroborate (BF₄⁻) or tosylate (TsO⁻) can significantly improve stability compared to halides.[4][10]

References

Technical Support Center: Purification of 1-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Bromo-8-chloroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust purification protocols. Here, we address common challenges and provide practical, field-proven solutions to help you achieve the desired purity for your downstream applications. Our approach is grounded in established chromatographic and crystallization principles, adapted for the specific characteristics of halogenated isoquinolines.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and issues that may arise during the purification of this compound.

Q1: After synthesis, my TLC analysis shows multiple spots. What are the likely impurities?

A1: The presence of multiple spots on a TLC plate following the synthesis of this compound can be attributed to several factors. Common impurities may include unreacted starting materials, isomeric byproducts, or over-halogenated species. For instance, in the synthesis of related compounds like 5-bromoisoquinoline, the formation of other isomers (e.g., 8-bromoisoquinoline) and di-substituted products (e.g., 5,8-dibromoisoquinoline) is a known issue.[1] Therefore, your additional spots could be other positional isomers of bromo-chloroisoquinoline or a di-bromo-chloroisoquinoline. It is also possible that some starting material remains or that degradation has occurred.

Q2: My compound appears to be degrading on the silica gel column, leading to streaking on the TLC and low recovery. What can I do?

A2: This is a frequent problem with nitrogen-containing heterocycles like isoquinolines. The basic nitrogen atom can interact with the acidic silanol groups on the surface of standard silica gel, leading to poor separation and potential degradation.[2] To mitigate this, you can:

  • Deactivate the Silica Gel: Prepare a slurry of your silica gel in the chosen eluent and add a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃), to neutralize the acidic sites before packing the column.[2]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral or basic alumina.[2] Florisil, a magnesium silicate-based adsorbent, is another viable option.[2]

Q3: I'm finding it difficult to separate my product from an impurity with a very similar Rf value. How can I improve my column chromatography separation?

A3: Separating compounds with similar polarities is a common chromatographic challenge.[2] To enhance resolution:

  • Optimize the Mobile Phase: The choice of solvent is critical. Systematically screen different solvent systems using TLC. Good starting points for compounds like halo-isoquinolines are mixtures of hexanes and ethyl acetate or dichloromethane and diethyl ether.[1][3] Adjust the solvent ratio to achieve a target Rf value of around 0.3-0.4 for your product.[2]

  • Employ Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradual increase in the polar component of the mobile phase (gradient elution) can improve the separation of closely eluting compounds.[2]

  • Reduce the Column Load: Overloading the column is a common cause of poor separation. A general guideline is to use a silica gel to crude product ratio of at least 30:1 by weight.[2]

Q4: I am struggling to find a suitable solvent for recrystallization. What is the best approach?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4][5] To find a suitable solvent:

  • Perform Solubility Tests: In separate small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.[5][6] Common solvents to try for halo-aromatic compounds include heptane, toluene, ethanol, isopropanol, and mixtures of solvents like dichloromethane/hexanes.[1][3]

  • Look for a Sharp Solubility Difference: A good candidate will show poor solubility in the cold but dissolve completely when heated.[5] Upon cooling, the product should crystallize out again.[5]

  • Consider a Two-Solvent System: If a single solvent is not effective, you can use a two-solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow it to cool slowly.

Troubleshooting and Protocols

This section provides more detailed workflows for the purification of this compound.

Purification Workflow Overview

The following diagram outlines the general workflow for purifying crude this compound.

Purification_Workflow Figure 1: General Purification Workflow for this compound cluster_0 Initial Assessment cluster_1 Purification Method Selection cluster_2 Execution & Analysis Crude_Product Crude this compound TLC_Analysis TLC Analysis to Assess Purity & Impurity Profile Crude_Product->TLC_Analysis Decision Purity Level? TLC_Analysis->Decision Column_Chromatography Column Chromatography (for complex mixtures) Decision->Column_Chromatography  Multiple Impurities Recrystallization Recrystallization (for removing minor impurities) Decision->Recrystallization  Relatively Pure Pure_Fractions Combine Pure Fractions Column_Chromatography->Pure_Fractions Crystals Collect Crystals (Filtration) Recrystallization->Crystals Solvent_Removal Solvent Removal (Rotary Evaporation) Pure_Fractions->Solvent_Removal Purity_Check Final Purity Check (TLC, NMR, etc.) Solvent_Removal->Purity_Check Final_Product Pure this compound Purity_Check->Final_Product Drying Dry Crystals Crystals->Drying Drying->Purity_Check

Caption: General Purification Workflow for this compound.

Protocol 1: Flash Column Chromatography

This protocol is recommended when your crude product contains multiple impurities.

1. Preparation and Packing the Column:

  • Select Stationary Phase: Standard silica gel (60-200 µm) is a good starting point.[1] If degradation is observed, use silica gel treated with triethylamine or switch to neutral alumina.
  • Determine Eluent System: Use TLC to find a solvent system that gives your product an Rf of ~0.3-0.4. A common starting point for related compounds is a mixture of dichloromethane and diethyl ether (e.g., starting with 9:1 and adjusting as needed) or ethyl acetate and hexanes.[1][3]
  • Pack the Column: Use a "wet-packing" method to create a homogenous column bed free of air bubbles and channels.

2. Loading the Sample:

  • Dissolve your crude material in a minimal amount of a strong solvent like dichloromethane.
  • For better separation, pre-adsorb the sample onto a small amount of silica gel (dry loading).[3] Evaporate the solvent to get a free-flowing powder, then carefully add this to the top of your packed column.

3. Elution and Fraction Collection:

  • Begin eluting with your chosen mobile phase, applying gentle pressure to maintain a steady flow.[2]
  • Collect fractions and monitor the elution process using TLC.[2]

4. Isolation of Pure Product:

  • Combine the fractions containing the pure product.
  • Remove the solvent using a rotary evaporator to yield the purified this compound.[2]

Troubleshooting Column Chromatography

The following decision tree can help diagnose and solve common issues during column chromatography.

Troubleshooting_Column_Chromatography Figure 2: Troubleshooting Column Chromatography Start Problem Encountered Poor_Separation Poor Separation of Spots Start->Poor_Separation Streaking Compound Streaking / Tailing Start->Streaking No_Elution Product Not Eluting Start->No_Elution Low_Recovery Low Recovery Start->Low_Recovery Solution_PoorSep2 Use Gradient Elution Poor_Separation->Solution_PoorSep2 Solution_PoorSep3 Reduce Sample Load Poor_Separation->Solution_PoorSep3 Solution_PoorSep1 Solution_PoorSep1 Poor_Separation->Solution_PoorSep1 Solution_Streaking2 Switch to Neutral Alumina Streaking->Solution_Streaking2 Solution_Streaking3 Ensure Sample is Fully Dissolved Streaking->Solution_Streaking3 Solution_Streaking1 Solution_Streaking1 Streaking->Solution_Streaking1 Solution_NoElution2 Check for Insolubility at Column Head No_Elution->Solution_NoElution2 Solution_NoElution1 Solution_NoElution1 No_Elution->Solution_NoElution1 Solution_LowRecovery2 Compound may be irreversibly bound; consider a different stationary phase Low_Recovery->Solution_LowRecovery2 Solution_LowRecovery1 Solution_LowRecovery1 Low_Recovery->Solution_LowRecovery1

Caption: Troubleshooting Common Issues in Column Chromatography.

Protocol 2: Recrystallization

This method is ideal if your crude product is mostly pure, with only minor impurities.

1. Choosing a Solvent:

  • Based on solubility tests (see FAQ Q4), select a suitable solvent or solvent pair. For a compound like this compound, non-polar to moderately polar solvents like heptane, toluene, or ethanol/water mixtures are good candidates to test.[1]

2. Dissolving the Solute:

  • Place the crude solid in an Erlenmeyer flask.
  • Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser if the solvent is volatile).[4]
  • Continue adding small portions of hot solvent until the solid is completely dissolved.[6] An excess of solvent will reduce your yield.[6]

3. Crystallization:

  • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]
  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[6]
  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[7]

4. Collecting and Drying the Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[4]
  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]
  • Allow the crystals to air dry or dry them in a vacuum oven.

Data Summary Table
ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica Gel (or Neutral Alumina)Not Applicable
Mobile Phase (Starting Points) Hexane/Ethyl Acetate, Dichloromethane/Diethyl Ether[1][3]Heptane, Toluene, Ethanol, Isopropanol
Key Advantage Effective for complex mixtures with multiple components.Excellent for removing small amounts of impurities from a mostly pure solid.
Common Pitfall Compound degradation on acidic silica.[2]Poor yield if too much solvent is used.[6]
Troubleshooting Add triethylamine to eluent; switch to alumina.[2]Ensure slow cooling; use a seed crystal if needed.[7]

References

Technical Support Center: Synthesis of 1-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Bromo-8-chloroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this important heterocyclic compound. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to empower you to troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Q1: My Sandmeyer reaction on 8-chloroisoquinolin-1-amine is giving a low yield of the desired this compound and a significant amount of an unexpected side product. What could be the issue?

A1: Low yields in the Sandmeyer reaction for converting 8-chloroisoquinolin-1-amine to this compound are frequently due to side reactions involving the diazonium salt intermediate. The primary culprits are often the formation of 8-chloroisoquinolin-1-ol or azo coupling products.

Causality and Mechanism:

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[1] The diazonium salt formed from the amine is a highly reactive intermediate.[2] If the reaction conditions are not optimal, the diazonium group can be displaced by water, leading to the formation of the corresponding phenol (8-chloroisoquinolin-1-ol).[3] Additionally, the highly electrophilic diazonium salt can react with the unreacted 8-chloroisoquinolin-1-amine to form an azo-coupled dimer, a common side reaction in diazotization reactions if the pH is not sufficiently acidic.[4]

Troubleshooting Protocol:

  • Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C. Higher temperatures can lead to premature decomposition of the diazonium salt and an increased rate of phenol formation.[5]

  • Ensure Complete Diazotization: Before adding the copper(I) bromide solution, ensure that all the starting amine has been converted to the diazonium salt. This can be checked by spotting a small amount of the reaction mixture on starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid and thus complete diazotization.

  • Control Acidity: The reaction should be carried out in a sufficiently acidic medium (pH < 2) to prevent the formation of diazoamino compounds.[4] Use of excess mineral acid is common practice.

  • Slow Addition of Reagents: Add the sodium nitrite solution slowly to the amine solution to maintain a low temperature and prevent a buildup of nitrous acid. Similarly, the diazonium salt solution should be added slowly to the copper(I) bromide solution.

ParameterRecommended ConditionRationale
Temperature 0-5 °CMinimizes diazonium salt decomposition and phenol formation.
pH < 2Suppresses azo coupling side reactions.
Reagent Addition Slow, dropwiseEnsures better temperature control and reaction homogeneity.
Q2: I am observing the formation of a dark, tarry substance during my Sandmeyer reaction. How can I prevent this?

A2: The formation of tarry byproducts is often indicative of radical polymerization or other decomposition pathways of the diazonium salt. This can be exacerbated by the presence of impurities or incorrect reaction conditions.

Causality and Mechanism:

The Sandmeyer reaction involves radical intermediates.[3] These radicals can initiate polymerization reactions, especially if the concentration of the diazonium salt is too high or if there are impurities that can act as radical initiators.

Preventative Measures:

  • High Purity Starting Materials: Ensure that the 8-chloroisoquinolin-1-amine is of high purity. Impurities can interfere with the reaction and promote side reactions.

  • Degassed Solvents: While not always necessary, using degassed solvents can minimize the presence of oxygen, which can sometimes participate in radical side reactions.

  • Appropriate Stoichiometry: Use the correct stoichiometry of reagents as per established protocols for Sandmeyer reactions.[6] An excess of either the nitrite or the copper salt can sometimes lead to undesired side reactions.

Q3: The initial synthesis of 8-chloroisoquinolin-1-amine from 8-chloroisoquinoline is proving difficult, with low conversion and multiple products. What are the likely side reactions?

A3: The synthesis of 8-chloroisoquinolin-1-amine can be challenging. A common route involves the Chichibabin amination of 8-chloroisoquinoline. Side reactions in this process can include the formation of di-aminated products or oxidation of the starting material.

Causality and Mechanism:

The Chichibabin reaction involves the nucleophilic substitution of a hydride ion by an amide, typically sodium amide. This reaction requires high temperatures and can be prone to side reactions. Over-amination can lead to the formation of di-amino isoquinolines. The strongly basic conditions can also promote oxidation or decomposition of the starting material.

Troubleshooting and Optimization:

  • Reaction Temperature and Time: Carefully control the reaction temperature and time. Over-heating or prolonged reaction times can lead to increased side product formation.

  • Inert Atmosphere: The reaction should be carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Stoichiometry of Sodium Amide: The amount of sodium amide used is critical. An excess can lead to di-amination.

  • Alternative Synthetic Routes: Consider alternative routes to 8-chloroisoquinolin-1-amine if the Chichibabin reaction proves to be low-yielding. For example, a route involving the reduction of a nitro group at the 1-position could be explored.

Q4: My final this compound product is difficult to purify. What are the common impurities and how can I remove them?

A4: Common impurities in the final product include unreacted 8-chloroisoquinolin-1-amine, the phenolic byproduct (8-chloroisoquinolin-1-ol), and potentially azo-coupled dimers.

Purification Strategy:

  • Acid-Base Extraction: An initial workup with an acid wash (e.g., dilute HCl) can help remove any unreacted basic amine. A subsequent wash with a weak base (e.g., sodium bicarbonate solution) can remove the acidic phenolic byproduct.

  • Column Chromatography: Silica gel column chromatography is often effective for separating the desired product from the remaining impurities. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is a good starting point.[7]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be a highly effective final purification step.

Frequently Asked Questions (FAQs)

Q: What is the most critical step in the synthesis of this compound?

A: The Sandmeyer reaction is arguably the most critical and sensitive step. The stability of the diazonium salt intermediate is paramount, and precise control over temperature and acidity is essential for a successful outcome.[8]

Q: Can I use copper(II) bromide for the Sandmeyer reaction?

A: While some Sandmeyer-type reactions can utilize other transition metal salts, the classical Sandmeyer reaction for bromination specifies the use of copper(I) bromide (CuBr).[1] Copper(I) is crucial for the single-electron transfer that initiates the radical mechanism. The use of copper(II) may lead to a different reaction pathway or lower yields.

Q: How can I confirm the identity of my final product and any side products?

A: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will provide detailed structural information about the desired product and can help identify impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product and any major byproducts.

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction and the purity of the fractions during column chromatography.

Visualizing the Reaction and Side Products

Proposed Synthetic Pathway

G cluster_0 Synthesis of 8-chloroisoquinolin-1-amine cluster_1 Sandmeyer Reaction 8-chloroisoquinoline 8-chloroisoquinoline 8-chloroisoquinolin-1-amine 8-chloroisoquinolin-1-amine 8-chloroisoquinoline->8-chloroisoquinolin-1-amine Chichibabin Amination (e.g., NaNH2) Diazonium Salt Diazonium Salt 8-chloroisoquinolin-1-amine->Diazonium Salt NaNO2, HBr, 0-5 °C This compound This compound Diazonium Salt->this compound CuBr

Caption: Proposed synthetic route to this compound.

Key Side Reactions in the Sandmeyer Step

G Diazonium Salt Diazonium Salt This compound This compound Diazonium Salt->this compound Desired Reaction (CuBr) 8-chloroisoquinolin-1-ol 8-chloroisoquinolin-1-ol Diazonium Salt->8-chloroisoquinolin-1-ol Side Reaction 1 (H2O) Azo Dimer Azo Dimer Diazonium Salt->Azo Dimer Side Reaction 2 (Unreacted Amine)

Caption: Major reaction pathways from the diazonium intermediate.

References

Technical Support Center: Navigating the Challenges of 1-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Bromo-8-chloroisoquinoline. This resource is designed for researchers, scientists, and professionals in drug development who are working with this challenging substrate. The unique 1,8-disubstitution pattern of this isoquinoline derivative presents significant steric and electronic hurdles, often leading to low reactivity in common cross-coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome these obstacles and achieve your synthetic goals.

Understanding the Core Challenge: Steric Hindrance and Electronic Effects

The primary difficulty in functionalizing this compound lies in its structure. The chlorine atom at the C8 position, in close proximity to the C1-bromo substituent, creates a sterically congested environment around the reactive C-Br bond. This "peri-interaction" can hinder the approach of the bulky palladium catalyst, which is essential for initiating the catalytic cycle in cross-coupling reactions. Additionally, the electron-withdrawing nature of the isoquinoline ring system and the chloro group can influence the electronic properties of the C-Br bond, further impacting its reactivity.

This guide will address these challenges in the context of three key transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and a standard boronic acid, using Pd(PPh₃)₄ and Na₂CO₃, but I am observing very low conversion, even after prolonged heating. What is going wrong?

Answer: This is a common issue stemming from the high steric hindrance of the substrate. Standard catalyst systems like Pd(PPh₃)₄ are often not effective for such demanding transformations. The tetrakis(triphenylphosphine)palladium(0) catalyst is relatively bulky, and the triphenylphosphine ligands can be too sterically demanding to allow for efficient oxidative addition to the hindered C1-position of the isoquinoline.

Troubleshooting Workflow:

start Low Conversion in Suzuki Coupling catalyst Switch to a Bulky, Electron-Rich Ligand System start->catalyst Ineffective Catalyst base Optimize the Base catalyst->base Still low yield success Successful Coupling catalyst->success Improved Conversion solvent Modify Solvent and Temperature base->solvent Further optimization needed base->success Improved Conversion boronic_ester Consider Boronic Ester or Trifluoroborate solvent->boronic_ester If protodeboronation is an issue solvent->success Improved Conversion boronic_ester->success Improved Conversion

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Recommendations:

  • Catalyst and Ligand Selection: The choice of ligand is critical for activating sterically hindered aryl bromides.[1] You need to move to more specialized, bulky, and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[2] These ligands promote the crucial oxidative addition step and stabilize the active palladium species.

    • Recommended Ligands:

      • Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are excellent choices for sterically demanding substrates.[3][4]

      • N-Heterocyclic Carbenes (NHCs): IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) are known to be highly effective for challenging couplings.[2][5]

    • Palladium Precatalyst: Use a more active palladium source like Pd₂(dba)₃ or Pd(OAc)₂ in combination with the chosen ligand. Pre-formed catalysts, such as (SPhos)Pd G2, can also be highly effective.

  • Base Optimization: The base plays a crucial role in the transmetalation step. For sterically hindered couplings, stronger, non-nucleophilic bases are often more effective than carbonates.

    • Recommended Bases:

      • Potassium phosphate (K₃PO₄)

      • Cesium carbonate (Cs₂CO₃)

      • Potassium tert-butoxide (KOtBu)[2]

  • Solvent and Temperature:

    • Solvents: Aprotic polar solvents are generally preferred. Common choices include 1,4-dioxane, toluene, or a mixture of toluene/water or dioxane/water.

    • Temperature: Higher temperatures (100-120 °C) are often necessary to overcome the activation energy barrier. Microwave irradiation can also be beneficial for accelerating the reaction.[2]

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides

ComponentRecommendationRationale
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂More active than Pd(PPh₃)₄.
Ligand SPhos, XPhos, RuPhos, IPrBulky and electron-rich to facilitate oxidative addition.[3][4]
Base K₃PO₄, Cs₂CO₃, KOtBuStronger bases can enhance the rate of transmetalation.[2]
Solvent 1,4-Dioxane, TolueneAprotic polar solvents are generally effective.
Temperature 100-120 °COvercomes activation energy due to steric hindrance.
Issue 2: Failure in Buchwald-Hartwig Amination

Question: I'm trying to couple a secondary amine with this compound using a standard Buchwald-Hartwig protocol (Pd₂(dba)₃, BINAP, NaOtBu) but I'm only recovering starting material. What should I try next?

Answer: Similar to the Suzuki coupling, the steric hindrance around the C1 position is the most likely culprit. While BINAP is a good ligand, it may not be sufficiently bulky or electron-donating for this particular substrate. Additionally, the choice of base and solvent can be critical.

Troubleshooting Workflow:

start Failed Buchwald-Hartwig Amination ligand Employ a More Sterically Demanding Ligand start->ligand Ineffective Ligand base Evaluate Different Bases ligand->base No Improvement success Successful Amination ligand->success Product Formation solvent Change Solvent System base->solvent Still no reaction base->success Product Formation precatalyst Use a Pre-formed Catalyst solvent->precatalyst Consider for reproducibility solvent->success Product Formation precatalyst->success Product Formation

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Detailed Recommendations:

  • Ligand Selection: For challenging aminations, highly specialized ligands are required.

    • Recommended Ligands:

      • Josiphos-type ligands: These ferrocene-based ligands are known for their effectiveness in difficult aminations.

      • Bulky Biaryl Phosphine Ligands: tBuXPhos and tBuBrettPhos have demonstrated success in the amination of hindered heterocyclic bromides.[6]

      • N-Heterocyclic Carbenes (NHCs): PEPPSI-type catalysts can be effective.[7]

  • Base Selection: While NaOtBu is a strong base, other options should be considered.

    • Recommended Bases:

      • Lithium bis(trimethylsilyl)amide (LiHMDS)

      • Potassium tert-butoxide (KOtBu)

      • Cesium carbonate (Cs₂CO₃) can be effective with certain ligand systems.

  • Solvent Choice:

    • Solvents: Toluene, 1,4-dioxane, and CPME (cyclopentyl methyl ether) are good starting points.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides

ComponentRecommendationRationale
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium sources.
Ligand tBuXPhos, tBuBrettPhos, Josiphos-typeHighly bulky and electron-donating to promote C-N bond formation.[6]
Base LiHMDS, KOtBuStrong, non-nucleophilic bases are often required.
Solvent Toluene, 1,4-Dioxane, CPMEAprotic solvents are generally preferred.
Temperature 90-110 °CElevated temperatures are typically necessary.
Issue 3: Poor Yields in Sonogashira Coupling

Question: My Sonogashira coupling of this compound with a terminal alkyne is giving me a mixture of starting material, desired product, and Glaser-Hay homocoupling byproduct. How can I improve the selectivity and yield?

Answer: The formation of the Glaser-Hay byproduct is a common side reaction in Sonogashira couplings, especially when the desired cross-coupling is slow. The low reactivity of your substrate is likely allowing the copper-catalyzed alkyne homocoupling to compete.

Troubleshooting Workflow:

start Low Yield & Homocoupling in Sonogashira copper_free Switch to Copper-Free Conditions start->copper_free Glaser-Hay byproduct ligand Optimize Ligand copper_free->ligand Still low conversion success High Yield of Desired Product copper_free->success Improved Selectivity base_solvent Adjust Base and Solvent ligand->base_solvent Further optimization ligand->success Improved Conversion base_solvent->success Improved Conversion

Caption: Troubleshooting workflow for Sonogashira coupling.

Detailed Recommendations:

  • Copper-Free Conditions: To eliminate the Glaser-Hay homocoupling, switching to a copper-free Sonogashira protocol is highly recommended.[8] These conditions often require a palladium catalyst and a suitable base.

  • Ligand Selection: Even in copper-free systems, the right ligand is crucial for activating the sterically hindered bromide.

    • Recommended Ligands:

      • Bulky, electron-rich phosphines: P(t-Bu)₃ (tri-tert-butylphosphine) and cataCXium® A are excellent choices for copper-free Sonogashira reactions of aryl bromides.[9][10]

      • N-Heterocyclic Carbenes (NHCs): Palladium-NHC complexes can also be highly effective.[10]

  • Base and Solvent:

    • Bases: A strong, non-coordinating amine base like diisopropylethylamine (DIPEA) or DBU is often used. Inorganic bases like Cs₂CO₃ or K₃PO₄ can also be effective.

    • Solvents: Aprotic polar solvents such as DMF, NMP, or 1,4-dioxane are commonly employed.

Table 3: Recommended Conditions for Sonogashira Coupling of Sterically Hindered Aryl Bromides

ComponentRecommendationRationale
Pd Precatalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Standard palladium sources.
Ligand P(t-Bu)₃, cataCXium® APromotes oxidative addition and stabilizes the catalyst.[9][10]
Copper Omit CuIPrevents Glaser-Hay homocoupling.[8]
Base DIPEA, DBU, Cs₂CO₃Strong bases are needed to deprotonate the alkyne.
Solvent DMF, NMP, 1,4-DioxaneAprotic polar solvents are suitable.
Temperature 80-120 °CHigher temperatures may be required.

Frequently Asked Questions (FAQs)

Q1: Is the C-Cl bond at the 8-position also reactive?

Under the palladium-catalyzed conditions typically used for activating C-Br bonds, the C-Cl bond is generally much less reactive.[8] This allows for selective functionalization at the C1 position. However, under very harsh conditions or with catalyst systems specifically designed for aryl chloride activation, some reactivity at C8 might be observed. It is always advisable to monitor your reaction for potential disubstituted byproducts.

Q2: Can I use this compound in other cross-coupling reactions like Heck or Stille?

Yes, in principle, this substrate can be used in other cross-coupling reactions. However, you will likely face similar challenges related to steric hindrance. For the Heck reaction, bulky phosphine ligands or palladacycle catalysts would be necessary. For Stille coupling, the choice of organotin reagent and additives will be crucial. In all cases, optimization of the reaction conditions will be required.

Q3: Are there any alternative strategies to functionalize the C1 position?

If cross-coupling methods prove to be consistently challenging, you might consider alternative synthetic routes, such as nucleophilic aromatic substitution (SNAᵣ). However, the electron-withdrawing nature of the isoquinoline ring may not be sufficient to activate the C1 position for SNAᵣ with typical nucleophiles. Directed ortho-metalation (DoM) strategies, if a suitable directing group can be installed, could be another avenue to explore for functionalization at the C1-position, though this would require a different starting material.

Q4: Where can I find more information on coupling reactions for sterically hindered substrates?

The primary literature is the best resource. Journals such as Organic Letters, The Journal of Organic Chemistry, and Angewandte Chemie frequently publish articles on the development of new catalysts and methods for challenging cross-coupling reactions. Searching for keywords like "sterically hindered Suzuki," "Buchwald-Hartwig amination of ortho-substituted aryl halides," and "copper-free Sonogashira" will provide a wealth of information.

Conclusion

Successfully functionalizing this compound requires moving beyond standard cross-coupling protocols and embracing more advanced catalyst systems. By carefully selecting bulky, electron-rich ligands, optimizing the base and solvent, and considering alternative protocols like copper-free Sonogashira coupling, researchers can overcome the inherent low reactivity of this sterically demanding substrate. This guide provides a starting point for troubleshooting and optimization, and we encourage you to consult the cited literature for more detailed experimental procedures.

References

Technical Support Center: 1-Bromo-8-chloroisoquinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 1-Bromo-8-chloroisoquinoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile heterocyclic building block. The following question-and-answer guide provides in-depth, field-proven insights to troubleshoot common experimental challenges.

Section 1: Fundamental Reactivity and Chemoselectivity

Q1: I am planning a cross-coupling reaction. Which position on this compound is more reactive, the C1-Br or the C8-Cl?

A1: The bromine atom at the C1 position is significantly more reactive than the chlorine atom at the C8 position in palladium-catalyzed cross-coupling reactions. This chemoselectivity is a cornerstone of using this substrate and is based on fundamental principles of organometallic chemistry.

The reactivity of aryl halides in the rate-determining oxidative addition step of the catalytic cycle generally follows the order: I > OTf > Br >> Cl.[1][2] This trend is directly related to the carbon-halogen bond dissociation energy; the weaker C-Br bond is cleaved much more readily by the palladium(0) catalyst than the stronger C-Cl bond.[3]

By carefully controlling reaction conditions, you can selectively functionalize the C1 position while leaving the C8-Cl bond intact for subsequent transformations. For instance, a Suzuki-Miyaura coupling can be performed selectively at the C1-Br position at room temperature or with mild heating, while coupling at the C8-Cl position would require higher temperatures and more specialized, electron-rich phosphine ligands.[4]

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

This section addresses common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

FAQ: Suzuki-Miyaura Coupling
Q2: My Suzuki-Miyaura reaction to functionalize the C1 position is giving low to no yield. What are the most likely causes and how can I fix it?

A2: Low yields in Suzuki-Miyaura couplings with this compound are common but typically solvable by systematically optimizing several key parameters. The most frequent culprits are related to the catalyst system, base, solvent, and the quality of the boronic acid reagent.[5]

Troubleshooting Strategy:

  • Catalyst & Ligand Inactivity: The choice of palladium source and ligand is critical. For a standard C(sp²)-Br coupling, a catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable starting point.[3] If this fails, the active Pd(0) species may not be forming efficiently or may be unstable. Consider using a more robust pre-catalyst system.

  • Base Selection & Strength: The base is not merely a proton scavenger; it plays a crucial role in the transmetalation step by forming a more nucleophilic boronate species.[6][7] If a mild base like sodium carbonate (Na₂CO₃) is ineffective, switch to a stronger base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[8]

  • Solvent System: The solvent must solubilize the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water, such as 1,4-dioxane/water or DME/water, is standard.[3][5] Ensure the solvent is properly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Boronic Acid Quality: Boronic acids are susceptible to degradation, particularly protodeboronation (replacement of the boronic acid group with hydrogen), especially under prolonged heating.[5] Use fresh, high-purity boronic acid. If stability is an issue, consider using the corresponding boronate ester (e.g., a pinacol ester), which is more robust.[1]

  • Temperature: Insufficient heat can lead to an incomplete reaction. Most Suzuki couplings require heating to 80-100 °C.[3] However, excessive temperatures can degrade the catalyst or reactants.

Optimization Table for Suzuki-Miyaura Coupling
ParameterInitial ConditionAlternative 1Alternative 2Rationale
Pd Catalyst Pd(PPh₃)₄ (3-5 mol%)PdCl₂(dppf) (3 mol%)Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)dppf and biaryl phosphine ligands (like SPhos) can be more effective for heteroaromatic substrates.[3][9]
Base K₂CO₃ (2 equiv.)K₃PO₄ (3 equiv.)Cs₂CO₃ (2 equiv.)Stronger bases can accelerate transmetalation, especially with less reactive boronic acids.[8]
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (4:1)DME/H₂O (4:1)Solvent choice can influence solubility and reaction kinetics. All must be thoroughly degassed.
Temperature 80 °C100 °CRoom Temp (for highly reactive partners)Adjust temperature based on reaction progress (monitor by TLC or LC-MS).
General Protocol for a Suzuki-Miyaura Reaction at the C1-Position
  • In an oven-dried flask, combine this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.[5]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for 5-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

FAQ: Buchwald-Hartwig Amination
Q3: I'm attempting a Buchwald-Hartwig amination at the C1-position, but the reaction is sluggish and I see significant starting material even after 24 hours. What should I change?

A3: Sluggish Buchwald-Hartwig aminations are frequently due to an insufficiently active catalyst system or a suboptimal choice of base for the specific amine being coupled.[9][10] The reaction is highly sensitive to the ligand, base, and reaction conditions.

Troubleshooting Strategy:

  • Catalyst System is Key: While first-generation catalysts could couple some amines, modern systems using sterically hindered biarylphosphine ligands are far more general and efficient.[9] If you are using a simple ligand like PPh₃ or BINAP with Pd(OAc)₂ or Pd₂(dba)₃, switch to a more advanced ligand like XPhos, SPhos, or BrettPhos.[10] Using a pre-formed palladacycle precatalyst can also significantly improve reliability by ensuring efficient generation of the active LPd(0) species.[11]

  • Base Choice: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex.[12] Sodium tert-butoxide (NaOtBu) is the most common and effective base. Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent choice, especially for less basic amines.[13] Carbonate bases are generally not strong enough.

  • Solvent and Temperature: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are standard. The reaction often requires heating, typically between 80-110 °C.

  • Atmosphere Control: The Pd(0) catalyst is extremely sensitive to oxygen. Ensure your solvent is rigorously degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.

Buchwald_Hartwig_Troubleshooting cluster_solutions Solutions start Low Conversion in Buchwald-Hartwig? catalyst Is your catalyst system modern? (e.g., Pd₂(dba)₃ + XPhos) start->catalyst base Is the base strong enough? (e.g., NaOtBu, LHMDS) catalyst->base No catalyst->base Yes sol_catalyst Switch to a biarylphosphine ligand (XPhos, SPhos) or a G3/G4 Precatalyst. catalyst->sol_catalyst Upgrade Catalyst conditions Are conditions strictly anaerobic & anhydrous? base->conditions Yes base->conditions No sol_base Use NaOtBu or LHMDS. Avoid carbonate bases. base->sol_base Change Base product Reaction Successful conditions->product Yes sol_conditions Degas solvent thoroughly. Use flame-dried glassware. conditions->sol_conditions Improve Technique

Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.
FAQ: Sonogashira Coupling

Q4: My Sonogashira reaction is yielding a lot of alkyne homocoupling (Glaser coupling) product and very little of my desired 1-alkynyl-8-chloroisoquinoline. How can I suppress this side reaction?

A4: The formation of a symmetrical diyne via homocoupling is the most common side reaction in Sonogashira couplings.[14] This side reaction is typically catalyzed by the copper(I) co-catalyst in the presence of oxygen. Suppressing it requires careful control of the reaction atmosphere and conditions.

Troubleshooting Strategy:

  • Strictly Anaerobic Conditions: This is the most critical factor. Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate. The reaction flask must be thoroughly purged with an inert gas, and the solvents must be rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes).

  • Use a Co-solvent: The amine base (e.g., Et₃N or DIPA) is often used as the solvent. However, using it as a co-solvent with THF or DMF can sometimes improve results by better solubilizing the palladium catalyst and aryl halide.[15]

  • Catalyst Choice: The standard catalyst system is a combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) and a copper(I) salt (typically CuI).[15] Ensure your CuI is fresh; it should be a white or off-white powder, not green or blue, which indicates oxidation to Cu(II).

  • "Copper-Free" Sonogashira: If homocoupling remains a persistent issue, consider a copper-free protocol. These methods often require a different palladium catalyst and ligand system and may proceed under slightly different conditions but completely eliminate the primary pathway for Glaser coupling.[14]

Section 3: Organometallic Intermediate Formation

FAQ: Lithium-Halogen Exchange
Q5: I am trying to perform a lithium-halogen exchange on the C1-Br position with n-BuLi at -78 °C, but upon quenching with an electrophile, I only recover the debrominated starting material (8-chloroisoquinoline). What is going wrong?

A5: This result indicates that the lithiated intermediate is being formed but is then quenched by a proton source rather than reacting with your electrophile. Lithium-halogen exchange on aryl bromides is an extremely fast reaction, often complete in seconds to minutes at -78 °C.[16] The problem lies in what happens after the lithiated species is generated.

Troubleshooting Strategy:

  • Absolutely Anhydrous Conditions: The lithiated isoquinoline is a very strong base and will be instantly protonated by any trace of water or other protic impurities. Flame-dry all glassware under vacuum immediately before use and use freshly distilled, anhydrous solvents.

  • Source of Protons: The proton source could be trace water in the solvent (THF must be anhydrous), the atmosphere (maintain a positive inert gas pressure), or even the electrophile solution itself. Ensure the electrophile is also anhydrous.

  • Temperature Control: While the exchange is fast at -78 °C, do not let the reaction warm up before adding the electrophile. At higher temperatures, the highly reactive organolithium species may react with the solvent (e.g., THF).

  • Order of Addition: Add the organolithium reagent (n-BuLi or t-BuLi) to the solution of this compound at -78 °C. Stir for a short period (5-15 minutes is often sufficient). Then, add the electrophile to this mixture, ensuring the temperature remains at -78 °C during the addition.

  • Competing Deprotonation: While Li-Br exchange is much faster than direct proton abstraction on the isoquinoline ring, if the exchange is for some reason slow, deprotonation could become a competing pathway. However, recovering the debrominated (but not lithiated) starting material points squarely at a quenching issue.[17]

FAQ: Grignard Reagent Formation
Q6: I cannot get the Grignard reaction to initiate with this compound and magnesium turnings in THF. The solution remains clear and the magnesium is unreacted. What should I do?

A6: Failure to initiate is the most common problem in Grignard reagent formation.[18] The issue is almost always the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which prevents it from reacting with the aryl halide.[19]

Troubleshooting Strategy:

  • Magnesium Activation: The MgO layer must be disrupted. Several methods can be used:

    • Mechanical Activation: Vigorously crush the magnesium turnings with a glass rod in the reaction flask (under an inert atmosphere) to expose fresh metal surfaces.

    • Chemical Activation (Iodine): Add a single small crystal of iodine (I₂) to the flask. The iodine reacts with the magnesium surface, creating reactive magnesium iodide and etching the oxide layer. You should see the brown color of the iodine fade as it reacts.[18]

    • Chemical Activation (1,2-Dibromoethane): Add a few drops of 1,2-dibromoethane. It reacts with the magnesium to form magnesium bromide and ethylene gas. The observation of bubbles is a clear indicator that the magnesium is now active.[19]

  • Ensure Anhydrous Conditions: Like organolithiums, Grignard reagents are strong bases and are quenched by water. All glassware must be rigorously flame-dried, and solvents must be anhydrous.[18]

  • Initiation with Heat: Gentle heating with a heat gun on a small spot of the flask can sometimes provide the activation energy needed to start the reaction. Once initiated, the reaction is exothermic and will typically sustain itself.

  • Concentration: Try initiating the reaction with only a small portion of the solvent and a few drops of the aryl bromide solution. Once the reaction begins (indicated by turbidity and gentle refluxing), dilute with the remaining solvent and add the rest of the aryl bromide solution slowly.

Catalytic_Cycle Pd0 LₙPd(0) PdII_RX LₙPd(II)(R¹)(X) Pd0->PdII_RX R¹-X OA_label Oxidative Addition PdII_R1R2 LₙPd(II)(R¹)(R²) PdII_RX->PdII_R1R2 R²-M TM_label Transmetalation PdII_R1R2->Pd0 R¹-R² RE_label Reductive Elimination

Caption: Generalized catalytic cycle for palladium cross-coupling reactions.

References

Technical Support Center: 1-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Bromo-8-chloroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common questions related to the impurities that may be encountered during the synthesis, purification, and handling of this important chemical intermediate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purity and handling of this compound.

Q1: What are the most likely types of impurities I might encounter in my sample of this compound?

A1: Impurities in this compound can be broadly categorized into four main types:

  • Starting Material-Related Impurities: These include unreacted precursors from the synthesis. For example, if the compound is synthesized from an amino-isoquinoline via a Sandmeyer-type reaction, you might find residual 1-amino-8-chloroisoquinoline.

  • Process-Related Impurities (By-products): These are formed during the synthesis due to side reactions. Common examples include positional isomers, over- or under-halogenated isoquinolines (e.g., dibromo-chloroisoquinolines or chloroisoquinoline), and hydrolysis products where the bromine at the C1 position is replaced by a hydroxyl group.

  • Reagent-Related Impurities: Residual reagents or their by-products from the synthesis and work-up, such as residual copper salts if a Sandmeyer reaction is employed.

  • Degradation Products: These can form over time, especially with improper storage. The C-Br and C-Cl bonds can be susceptible to cleavage, leading to dehalogenated species.

Q2: My NMR spectrum shows some unexpected peaks. What could they be?

A2: Unexpected peaks in an NMR spectrum often point to the presence of impurities. For this compound, common culprits could be:

  • Residual Solvents: Solvents used in the final purification or crystallization step are a frequent source of extraneous peaks.

  • Isomeric Impurities: If the synthesis is not perfectly regioselective, you may have other bromo-chloro isoquinoline isomers present.

  • Starting Materials: Depending on the synthetic route, you might see signals corresponding to the starting materials.

  • Hydrolysis Product: The C1 position of isoquinoline is susceptible to nucleophilic attack. Hydrolysis during workup or storage can lead to the formation of 8-chloro-isoquinolin-1(2H)-one, which will have a distinct set of NMR signals.

A comprehensive analysis using 2D NMR techniques (like COSY and HSQC) can help in elucidating the structures of these unknown impurities.

Q3: How should I store this compound to minimize degradation?

A3: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). This minimizes the risk of hydrolysis and photodegradation.

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: A multi-technique approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis and for detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard of the impurity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for identifying and characterizing unknown impurities by providing molecular weight information.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting workflows for specific issues you might encounter during your experiments.

Issue 1: An unknown peak is observed in the HPLC chromatogram.

If you observe an unexpected peak in your HPLC analysis, follow this troubleshooting workflow to identify and address the issue.

HPLC_Troubleshooting start Unknown Peak in HPLC check_retention Is the retention time consistent with starting materials? start->check_retention check_lcms Analyze by LC-MS to get molecular weight check_retention->check_lcms No check_synthesis Review Synthesis Route: - Incomplete reaction? - Side reactions possible? check_retention->check_synthesis Yes compare_mw Does the MW correspond to a likely impurity? (e.g., hydrolysis product, dehalogenated species) check_lcms->compare_mw compare_mw->check_synthesis Yes end_bad Further Investigation Needed compare_mw->end_bad No modify_purification Modify Purification Protocol (e.g., change chromatography solvent system, recrystallization) check_synthesis->modify_purification end_good Impurity Identified and Removed modify_purification->end_good

Caption: Troubleshooting workflow for an unknown HPLC peak.

Plausible Identities for the Unknown Peak:

Potential Impurity Expected Elution Relative to Product Rationale
1-Amino-8-chloroisoquinolineEarlier (more polar)A potential starting material from a Sandmeyer synthesis.
8-Chloro-isoquinolin-1(2H)-oneEarlier (more polar)Hydrolysis product from reaction with water.
1-BromoisoquinolineLater (less polar)Incomplete chlorination of a precursor.
8-ChloroisoquinolineEarlier (more polar)Loss of the bromo group.
Dibromo-chloroisoquinolinesLater (less polar)Over-bromination during synthesis.
Issue 2: Low yield after purification by column chromatography.

Low recovery after flash column chromatography can be frustrating. Here’s a guide to troubleshoot this common problem.

Column_Troubleshooting start Low Yield After Column Chromatography check_stability Is the compound stable on silica gel? Run a 2D TLC plate. start->check_stability stable Compound is stable. check_stability->stable Yes unstable Compound is unstable. check_stability->unstable No check_elution Was the elution solvent polarity too low? stable->check_elution check_loading Was the column overloaded? stable->check_loading use_alternative Use alternative stationary phase (e.g., alumina, deactivated silica) or consider recrystallization. unstable->use_alternative increase_polarity Increase solvent polarity or use a gradient elution. check_elution->increase_polarity Yes reduce_loading Reduce the amount of crude material loaded onto the column. check_loading->reduce_loading Yes end_good Yield Improved use_alternative->end_good increase_polarity->end_good reduce_loading->end_good

Caption: Troubleshooting workflow for low chromatography yield.

Expert Insights:

  • Silica Gel Acidity: Standard silica gel is slightly acidic and can cause decomposition of sensitive compounds. If you suspect your compound is degrading, you can either use a different stationary phase like alumina or deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine.

  • Solvent Choice: For halo-isoquinolines, which can have poor solubility, dry loading onto the column is often a good strategy. Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting powder onto your column.

Part 3: Experimental Protocols

This section provides detailed methodologies for purity analysis and purification.

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: 0.1% formic acid in acetonitrile

  • Gradient Program:

    • Start with 70% A, hold for 2 minutes.

    • Ramp to 30% A over 15 minutes.

    • Hold at 30% A for 5 minutes.

    • Return to 70% A over 1 minute and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity is calculated as the percentage of the peak area of the main component relative to the sum of the areas of all peaks in the chromatogram.

Protocol 2: Purification by Flash Column Chromatography

Objective: To remove impurities from a crude sample of this compound.

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Dichloromethane (DCM)

  • Thin Layer Chromatography (TLC) plates

  • Glass column and other standard glassware

Procedure:

  • Determine the Elution Solvent System:

    • Dissolve a small amount of the crude material in DCM.

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., start with 10% Ethyl Acetate in Hexanes and gradually increase the polarity).

    • The ideal solvent system will give the product a retention factor (Rf) of approximately 0.2-0.3.

  • Prepare and Pack the Column:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow it to pack under gentle pressure.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of DCM.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elute the Column:

    • Begin eluting with the chosen solvent system.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Isolate the Product:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Avoiding decomposition of 1-Bromo-8-chloroisoquinoline during reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Decomposition During Reactions

Welcome to the technical support center for 1-bromo-8-chloroisoquinoline. This guide is designed to provide you, the researcher, with in-depth technical insights and practical troubleshooting advice to mitigate decomposition of this versatile building block in your synthetic endeavors. As Senior Application Scientists, we understand the nuances of working with polyhalogenated heterocyclic systems and have compiled this resource based on established chemical principles and field-proven strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of decomposition for this compound?

A1: The most prevalent decomposition pathway for this compound, particularly in the context of cross-coupling reactions, is dehalogenation . This can occur through several mechanisms:

  • Palladium-Catalyzed Hydrodehalogenation: This is a common side reaction in Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The palladium catalyst, in the presence of a hydride source (which can be a solvent, base, or additive), can reduce the carbon-halogen bond to a carbon-hydrogen bond.

  • Base-Mediated Dehalogenation: Strong bases, especially at elevated temperatures, can promote dehalogenation, potentially through an elimination-addition mechanism involving a highly reactive aryne intermediate.[1]

  • Thermal Decomposition: While specific data for this compound is limited, halogenated aromatic compounds can decompose at high temperatures, often leading to the release of hydrogen halides and the formation of complex mixtures.[2][3][4][5]

  • Photochemical Dehalogenation: Exposure to UV light in the presence of a hydrogen donor and a base can induce dehalogenation through a radical chain reaction.[6]

Q2: Which halogen is more susceptible to removal, the bromine at C1 or the chlorine at C8?

A2: The bromine at the C1 position is significantly more reactive and thus more prone to both desired reactions and undesired decomposition. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[7] In palladium-catalyzed cross-coupling reactions, the oxidative addition step is generally faster for aryl bromides than for aryl chlorides. This differential reactivity can be exploited for selective functionalization but also means that debromination is a more common side reaction than dechlorination.

Q3: Can I store this compound in solution?

A3: For long-term storage, it is recommended to store this compound as a solid in a cool, dark, and dry place under an inert atmosphere. If you need to prepare a solution for immediate use, it is best to use anhydrous, degassed solvents and to prepare it fresh. Prolonged storage in solution, especially in the presence of potential nucleophiles or bases, may lead to gradual decomposition.

Troubleshooting Guides

This section provides structured guidance for troubleshooting common issues encountered during reactions with this compound.

Issue 1: Low Yield in Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)

Low yields are often a result of competing decomposition pathways, primarily dehalogenation.

Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions

start Low Yield Observed check_reagents Assess Reagent and Solvent Purity start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Purity OK optimize Systematically Optimize Reaction Parameters check_reagents->optimize Impure check_catalyst Evaluate Catalyst System (Pd Source, Ligand, Base) check_conditions->check_catalyst Conditions OK check_conditions->optimize Suboptimal check_catalyst->optimize Inefficient product Improved Yield optimize->product

Caption: A systematic workflow for troubleshooting low yields.

Potential Cause Troubleshooting Steps & Rationale
Catalyst-Mediated Dehalogenation 1. Lower Reaction Temperature: High temperatures can accelerate the rate of dehalogenation. Attempt the reaction at the lowest effective temperature. 2. Reduce Catalyst Loading: While counterintuitive, excessively high catalyst concentrations can sometimes favor side reactions. Titrate the catalyst loading to find the optimal balance. 3. Choose a More Selective Ligand: For Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) can promote the desired cross-coupling over dehalogenation.[8][9][10][11][12] 4. Use a Weaker, Non-Nucleophilic Base: Strong, sterically hindered bases like Cs₂CO₃ or K₃PO₄ are often preferred over alkoxides, which can also act as hydride sources for dehalogenation.[9]
Impure Reagents or Solvents 1. Use Anhydrous and Degassed Solvents: Water and oxygen can interfere with the catalytic cycle and promote catalyst deactivation or side reactions. 2. Verify Purity of Starting Materials: Impurities in the boronic acid (Suzuki), amine (Buchwald-Hartwig), or alkyne (Sonogashira) can poison the catalyst.
Inappropriate Base 1. Screen Different Bases: The choice of base is critical. For Suzuki reactions, K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[13][14] For Buchwald-Hartwig aminations, NaOtBu or K₃PO₄ are often employed.[9][10][11] For Sonogashira couplings, an amine base like Et₃N or DIPEA is typical, often with a copper(I) co-catalyst.[15] 2. Consider Base Strength and Solubility: The base must be strong enough to facilitate the desired transformation but not so strong as to promote decomposition. Its solubility in the reaction medium is also a key factor.
Issue 2: Formation of Multiple Products, Including Isomers

The presence of unexpected isomers may indicate a more complex decomposition or rearrangement pathway.

Potential Reaction Pathways Leading to Isomerization

start This compound aryne Isoquinoline Aryne Intermediate start->aryne Strong Base (e.g., NaNH2) product1 Desired Product aryne->product1 Nucleophilic Attack at C1 product2 Isomeric Product aryne->product2 Nucleophilic Attack at C2

Caption: Formation of an aryne intermediate can lead to isomeric products.

Potential Cause Troubleshooting Steps & Rationale
Aryne Formation 1. Avoid Very Strong Bases: The use of extremely strong bases like sodium amide (NaNH₂) or potassium tert-butoxide at high temperatures can lead to the formation of a highly reactive isoquinoline aryne intermediate.[1] Nucleophilic attack on this intermediate can occur at two different positions, leading to a mixture of isomers. 2. Use Milder Reaction Conditions: Opt for weaker bases and lower reaction temperatures to disfavor the elimination-addition pathway.
Metal-Halogen Exchange 1. Careful Choice of Organometallic Reagents: When using organolithium or Grignard reagents, be aware of the possibility of metal-halogen exchange, which can lead to a mixture of products upon quenching with an electrophile. The C-Br bond is more susceptible to this exchange.
Issue 3: Reaction Fails to Initiate or Stalls

A stalled reaction can be due to catalyst deactivation or issues with the starting materials.

Troubleshooting Guide for Stalled Reactions

start Reaction Stalls check_catalyst Verify Catalyst Activity start->check_catalyst check_atmosphere Ensure Inert Atmosphere check_catalyst->check_atmosphere Catalyst OK restart Restart with Fresh Reagents and Optimized Conditions check_catalyst->restart Inactive check_reagents Re-evaluate Reagent Purity and Stoichiometry check_atmosphere->check_reagents Inert check_atmosphere->restart Contaminated check_reagents->restart Issues Found

Caption: A workflow for diagnosing and addressing stalled reactions.

Potential Cause Troubleshooting Steps & Rationale
Catalyst Deactivation 1. Ensure a Truly Inert Atmosphere: Palladium catalysts, especially in their Pd(0) active state, are sensitive to oxygen. Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (argon or nitrogen). 2. Use Pre-catalysts or in situ Reduction: Some Pd(II) sources require in situ reduction to the active Pd(0) species. Ensure your reaction conditions are suitable for this reduction. The use of well-defined Pd(0) pre-catalysts can sometimes be advantageous.
Starting Material Quality 1. Re-purify Starting Materials: Even seemingly pure starting materials can contain trace impurities that inhibit catalysis. Re-purification by crystallization or chromatography may be necessary. 2. Check Stoichiometry: Ensure the correct stoichiometry of all reactants, especially the base and any additives.

Experimental Protocols

The following are generalized, starting-point protocols for common cross-coupling reactions with this compound. Note: These protocols will likely require optimization for your specific substrate and desired product.

Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or Pd(OAc)₂ (0.02 equiv) with a suitable ligand (e.g., SPhos, 0.04 equiv)

  • K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst/ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Pd₂(dba)₃ (0.01-0.02 equiv)

  • A suitable phosphine ligand (e.g., XPhos, RuPhos, 0.02-0.04 equiv)

  • NaOtBu or K₃PO₄ (1.4-2.0 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

Procedure:

  • In a glovebox, add the palladium pre-catalyst, ligand, and base to an oven-dried reaction vessel.

  • Add the solvent, followed by the amine and then this compound.

  • Seal the vessel and heat to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.02-0.05 equiv)

  • CuI (0.04-0.10 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Anhydrous amine base (e.g., Et₃N, DIPEA, 2.0-3.0 equiv)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed solvent.

  • Add the amine base, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer, filter, concentrate, and purify by column chromatography.

References

Characterization of unexpected byproducts in 1-Bromo-8-chloroisoquinoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the characterization of unexpected byproducts in reactions involving 1-bromo-8-chloroisoquinoline. As a bifunctional electrophile, this substrate presents unique challenges and opportunities in cross-coupling and other substitution reactions. This document provides insights into potential side reactions, strategies for their identification, and methods for optimizing reaction conditions to favor the desired product.

Troubleshooting Guide: Unexpected Byproducts

The presence of unexpected byproducts can significantly impact yield, purity, and the overall success of a synthetic campaign. This section addresses specific issues you may encounter when working with this compound.

Issue 1: Presence of a Debrominated, Monochloro-Substituted Product (8-chloroisoquinoline)

Observation: Your reaction mixture contains a significant amount of a byproduct with a molecular weight corresponding to the loss of bromine and the retention of chlorine.

Probable Cause: This is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions.[1] It occurs when the halogen atom on your aryl halide is replaced by a hydrogen atom.[1] This can be particularly problematic with highly active catalyst systems.[1] The likely source of the hydride is often the solvent (e.g., alcohols), the base, or trace amounts of water.[1][2]

Troubleshooting Strategies:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination of the coupled product over dehalogenation.[1][3]

  • Solvent and Base Choice: Avoid alcoholic solvents if possible, as they can be oxidized by the palladium complex to generate hydride species.[1] Consider using anhydrous solvents and bases. If an aqueous base is required, minimizing the amount of water can be beneficial.[4] Milder bases such as K₃PO₄ or Cs₂CO₃ may also reduce the rate of this side reaction.[4][5]

  • Temperature Control: Elevated temperatures can sometimes promote hydrodehalogenation.[6] Screening a range of temperatures may help identify an optimal window where the desired reaction proceeds efficiently with minimal byproduct formation.[5]

Experimental Protocol: Screening for Optimal Conditions to Minimize Hydrodehalogenation

  • Setup: In a multi-well reaction block, set up parallel reactions with this compound as the substrate.

  • Variable Screening: Systematically vary the following parameters:

    • Ligand: Screen a panel of bulky, electron-rich phosphine ligands.

    • Base: Compare the effects of K₂CO₃, K₃PO₄, and Cs₂CO₃.

    • Solvent: Evaluate the reaction in both anhydrous and aqueous solvent systems (e.g., dioxane vs. dioxane/water).

  • Analysis: After the reaction is complete, analyze the crude reaction mixtures by LC-MS to determine the ratio of the desired product to the dehalogenated byproduct.

Issue 2: Formation of a Biaryl Homocoupling Product

Observation: You detect a byproduct with a molecular weight corresponding to two molecules of your boronic acid or ester coupling together.

Probable Cause: Homocoupling of the boronic acid derivative is a frequent side reaction in Suzuki-Miyaura couplings.[3] This is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that catalyze the homocoupling.[3]

Troubleshooting Strategies:

  • Rigorous Degassing: Ensure that your reaction mixture is thoroughly degassed before the addition of the palladium catalyst.[5] This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction to prevent the ingress of oxygen.[4]

  • Catalyst Choice: Using a Pd(0) source directly, rather than a Pd(II) precatalyst that requires in-situ reduction, can sometimes mitigate homocoupling.[7]

Issue 3: Lack of Selectivity - Reaction at the C-Cl Position

Observation: Your reaction yields a mixture of products, with substitution occurring at both the C-Br and C-Cl positions.

Probable Cause: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[4][6] Therefore, the C-Br bond at the 1-position of this compound is expected to be significantly more reactive than the C-Cl bond at the 8-position. However, under harsh reaction conditions (e.g., high temperatures, prolonged reaction times, or highly active catalyst systems), selectivity can be lost, leading to reaction at the less reactive C-Cl bond.[6][8]

Troubleshooting Strategies:

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid over-reaction.

  • Catalyst System: Some catalyst/ligand combinations are more active than others. If you are observing a lack of selectivity, consider using a less reactive catalyst system.

Potential Byproduct Probable Cause Key Troubleshooting Strategy
8-chloroisoquinolineHydrodehalogenationUse bulky, electron-rich ligands and anhydrous conditions.[1]
Biaryl of boronic acidHomocouplingRigorously degas the reaction mixture.[3][5]
1-Bromo-8-substituted-isoquinolineLack of selectivityLower the reaction temperature and monitor reaction time.[6]

Frequently Asked Questions (FAQs)

Q1: Why is the C-Br bond at the 1-position of this compound more reactive than the C-Cl bond at the 8-position in palladium-catalyzed cross-coupling reactions?

A1: The greater reactivity of the C-Br bond compared to the C-Cl bond is a well-established trend in palladium-catalyzed cross-coupling reactions.[4][6] This is primarily due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle.[9]

Q2: I am attempting a Buchwald-Hartwig amination. What are the common side reactions I should be aware of with this compound?

A2: Similar to other cross-coupling reactions, hydrodehalogenation is a potential side reaction in Buchwald-Hartwig amination, leading to the formation of 8-chloroisoquinoline.[6][10] Additionally, under forcing conditions, you might observe double amination, where the amine displaces both the bromine and the chlorine atoms.[6] Catalyst decomposition, often indicated by the formation of palladium black, can also occur, leading to incomplete conversion.[6]

Q3: Can metal-halogen exchange be a competing side reaction when using organolithium reagents with this compound?

A3: Yes, metal-halogen exchange is a known reaction for aryl halides, particularly with organolithium reagents.[11] Given the higher reactivity of the C-Br bond, you would expect the exchange to occur preferentially at the 1-position. This would generate a lithiated isoquinoline species, which could then react with other electrophiles in the reaction mixture.

Q4: How can I definitively characterize the unexpected byproducts in my reaction mixture?

A4: A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is the most powerful approach for structural elucidation.[12][13] High-resolution mass spectrometry (HRMS) will provide the exact mass and molecular formula of the byproduct. 1H and 13C NMR will give detailed information about the connectivity of the atoms in the molecule.[12][13] For complex mixtures, separation by techniques like HPLC or column chromatography prior to spectroscopic analysis is recommended.

Q5: What is the general workflow for identifying an unknown byproduct?

A5: The logical workflow for byproduct identification is outlined in the diagram below. It begins with initial detection and separation, followed by detailed spectroscopic analysis to elucidate the structure.

Byproduct Identification Workflow cluster_0 Detection & Isolation cluster_1 Structural Elucidation LC-MS Analysis LC-MS Analysis HPLC Purification HPLC Purification LC-MS Analysis->HPLC Purification Isolate byproduct HRMS Analysis HRMS Analysis HPLC Purification->HRMS Analysis Submit pure fraction NMR Spectroscopy NMR Spectroscopy HRMS Analysis->NMR Spectroscopy Confirm formula Structure Confirmation Structure Confirmation NMR Spectroscopy->Structure Confirmation Assign structure

References

Technical Support Center: Synthesis of 1-Bromo-8-chloroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Bromo-8-chloroisoquinoline derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of compounds. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions (FAQs) based on established protocols and field-proven insights.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Question 1: My initial bromination of 8-chloroisoquinoline is resulting in low yields and a mixture of constitutional isomers. How can I improve the regioselectivity for the 1-position?

Answer:

This is a frequent challenge stemming from the directing effects of the chlorine atom and the protonated nitrogen under acidic conditions. Electrophilic substitution on the isoquinoline ring is complex; nitration, for example, typically occurs at the 5- and 8-positions.[1][2] To achieve selective bromination at the C1 position, a different strategy is required.

Causality and Recommended Protocol:

Direct bromination of 8-chloroisoquinoline is often unselective. A more reliable and regioselective method involves the N-oxidation of 8-chloroisoquinoline, followed by treatment with a brominating agent like phosphorus oxybromide (POBr₃).

Detailed Step-by-Step Protocol:

  • N-Oxidation of 8-Chloroisoquinoline:

    • Dissolve 8-chloroisoquinoline in a suitable solvent like dichloromethane (CH₂Cl₂).

    • At 0°C, add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid.

    • Extract the product with CH₂Cl₂, dry the organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 8-chloroisoquinoline N-oxide.

  • Bromination of 8-Chloroisoquinoline N-oxide:

    • Dissolve the crude 8-chloroisoquinoline N-oxide in anhydrous CH₂Cl₂.

    • Under an inert atmosphere (e.g., argon), cool the solution to 0°C.

    • Slowly add phosphorus oxybromide (POBr₃) (typically 1.2 equivalents).

    • Follow with the dropwise addition of N,N-dimethylformamide (DMF) (0.5 equivalents).[3]

    • Allow the mixture to warm to room temperature and stir for several hours, monitoring by TLC.[3]

    • Once the reaction is complete, carefully quench by adding a saturated aqueous sodium carbonate solution to adjust the pH to 7-8.[3]

    • Separate the organic layer, and extract the aqueous phase thoroughly with CH₂Cl₂.

    • Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude this compound.[3]

Question 2: I'm struggling with the purification of my crude this compound. Standard column chromatography is giving poor separation and recovery. What are my options?

Answer:

The purification of halo-isoquinolines can be challenging due to their moderate polarity and potential for low solubility in common recrystallization solvents.[4]

Expert Insights and Alternative Purification Strategies:

  • Flash Column Chromatography Optimization:

    • Dry Loading: If your compound has limited solubility in the initial mobile phase, dissolve the crude product in a soluble solvent like DCM, add silica gel, and evaporate to a free-flowing powder. This can then be loaded onto the top of your column.[4]

    • Solvent System Modification: If standard EtOAc/Hexanes systems are ineffective, consider using a mobile phase containing DCM (e.g., Hexanes/DCM or DCM/MeOH with a small amount of ammonia for basic compounds).[4]

  • Recrystallization: This is a viable option, especially for larger scales where chromatography is less ideal.[4] Experiment with a range of solvents to find one in which your product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Acid-Base Extraction/Precipitation:

    • Dissolve the crude material in a suitable organic solvent like DCM.

    • Add a solution of HCl in ether to precipitate the hydrochloride salt of your isoquinoline derivative.

    • Filter the salt and wash with ether.

    • To recover the free base, suspend the salt in a biphasic system of water and DCM and basify with an appropriate base (e.g., NaOH or Na₂CO₃). The purified product will be in the organic layer.[4]

Question 3: My attempt at a Sandmeyer reaction to introduce the bromine at the 1-position from a 1-amino-8-chloroisoquinoline precursor is failing. I'm observing a complex mixture of byproducts. What could be going wrong?

Answer:

The Sandmeyer reaction, while powerful for converting aryl amines to aryl halides via diazonium salts, is sensitive to reaction conditions.[5][6][7] Failure is often due to incomplete diazotization, decomposition of the diazonium salt, or side reactions.

Troubleshooting the Sandmeyer Reaction:

Potential Issue Underlying Cause Recommended Solution
Incomplete Diazotization Insufficient acid, presence of water in anhydrous reactions, or inappropriate temperature control.[8]Ensure the use of a sufficient excess of a non-nucleophilic acid (e.g., H₂SO₄ or HBF₄). For non-aqueous systems, use rigorously dried solvents and reagents. Maintain low temperatures (typically 0-5°C) during diazotization.
Diazonium Salt Decomposition Diazonium salts can be unstable, especially at elevated temperatures, leading to a variety of decomposition products.Use the diazonium salt immediately after its formation without isolation. Maintain low temperatures throughout the process until the displacement reaction is initiated.
Side Reactions The aryl radical intermediate in the Sandmeyer mechanism can participate in undesired reactions, such as dimerization to form biaryls.[5]Ensure a well-dispersed and catalytically active copper(I) salt (CuBr) is present to efficiently trap the aryl radical.

Optimized Sandmeyer Protocol (Conceptual):

  • Diazotization:

    • Dissolve 1-amino-8-chloroisoquinoline in an aqueous acidic solution (e.g., HBr/H₂O) and cool to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂).

    • Stir for a short period (e.g., 30 minutes) at this temperature to ensure complete formation of the diazonium salt.

  • Copper(I) Bromide Mediated Displacement:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution.

    • Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture and extract the product with a suitable organic solvent.

    • Wash the organic extracts, dry, and concentrate. Purify as discussed in Question 2.

II. Frequently Asked Questions (FAQs)

What are the primary synthetic routes to the 1,8-disubstituted isoquinoline core?

The synthesis of 1,8-disubstituted isoquinolines often requires tailored approaches, as general methods can be elusive.[9][10] Key strategies include:

  • Bischler-Napieralski Reaction: This involves the cyclization of a β-phenylethylamine, which can be substituted to introduce functionality on the benzene ring, followed by oxidation.[11][12]

  • Pomeranz-Fritsch Reaction: This route involves the acid-catalyzed cyclization of a benzalaminoacetal.[13]

  • Directed Ortho-Metalation: This strategy can be used to introduce substituents at specific positions on the benzene ring of a precursor molecule.[9][10]

  • Functionalization of the Isoquinoline Core: Starting with a pre-formed isoquinoline, selective halogenation or other substitutions can be performed, as detailed in the troubleshooting guide.

Why is phosphorus oxybromide (POBr₃) used with DMF for the bromination of N-oxides?

This combination forms a Vilsmeier-Haack type reagent in situ. The DMF acts as a catalyst, reacting with POBr₃ to form a highly electrophilic brominating species. This reagent then reacts with the nucleophilic oxygen of the N-oxide, leading to an intermediate that facilitates the regioselective addition of bromide to the C1 position.

Are there any safety precautions I should be aware of when working with these reagents?

Yes, several reagents used in these syntheses require careful handling:

  • Phosphorus Oxybromide (POBr₃) and Phosphorus Oxychloride (POCl₃): These are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Nitrite (NaNO₂): This is an oxidizing agent and is toxic. Avoid contact with skin and eyes.

  • Diazonium Salts: While generally used in solution, isolated diazonium salts can be explosive when dry. It is crucial to use them immediately after formation and avoid isolation unless following a specific, validated procedure.[8]

  • N,N-Dimethylformamide (DMF): This is a potential teratogen and should be handled with care, avoiding inhalation and skin contact.

III. Visualizing the Workflow

Workflow for the Synthesis of this compound

cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Bromination cluster_2 Step 3: Purification 8-Chloroisoquinoline 8-Chloroisoquinoline Reaction_1 Oxidation 8-Chloroisoquinoline->Reaction_1 CH2Cl2, 0°C to RT m-CPBA m-CPBA m-CPBA->Reaction_1 8-Chloroisoquinoline_N-oxide 8-Chloroisoquinoline_N-oxide Reaction_2 Bromination 8-Chloroisoquinoline_N-oxide->Reaction_2 CH2Cl2, 0°C to RT Reaction_1->8-Chloroisoquinoline_N-oxide POBr3_DMF POBr3 / DMF POBr3_DMF->Reaction_2 This compound This compound Crude_Product Crude Product Reaction_2->this compound Purification_Method Purification Crude_Product->Purification_Method e.g., Chromatography Purified_Product Purified this compound Purification_Method->Purified_Product

References

Improving the regioselectivity of reactions with 1-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

<

Welcome to the technical support center for 1-bromo-8-chloroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for improving the regioselectivity of reactions involving this versatile building block.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its two distinct halogen atoms at the C1 and C8 positions offer the potential for sequential, site-selective functionalization. However, achieving high regioselectivity can be challenging. This guide provides a comprehensive resource to navigate these challenges, explaining the underlying chemical principles and offering practical, field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction is resulting in a mixture of C1- and C8-arylated products with poor regioselectivity. How can I favor substitution at the C1 (bromo) position?

A1: This is a common challenge. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy.[1] To enhance selectivity for the C1 position, consider the following:

  • Catalyst and Ligand Selection: Employ a palladium catalyst with a less electron-rich, sterically less demanding phosphine ligand. For instance, Pd(PPh₃)₄ is often a good starting point. The smaller steric profile of PPh₃ can facilitate oxidative addition at the more accessible C1 position.

  • Reaction Temperature: Lowering the reaction temperature (e.g., to room temperature or slightly above) can often improve selectivity. The higher activation energy required for C-Cl bond cleavage becomes more prohibitive at lower temperatures.

  • Base Selection: Use a milder base such as K₂CO₃ or Cs₂CO₃. Stronger bases can sometimes promote side reactions or lead to catalyst decomposition, which may erode selectivity.

  • Solvent System: A polar aprotic solvent like dioxane or THF, often with a small amount of water, is typically effective.[2] The solvent can influence the solubility and reactivity of the catalyst and reagents.

Illustrative Protocol for Selective C1-Arylation (Suzuki-Miyaura):

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Add Pd(PPh₃)₄ (0.05 equiv) to the vessel.

  • Add degassed dioxane and water (e.g., 4:1 v/v) via syringe.

  • Stir the reaction mixture at 80 °C and monitor by TLC or LC-MS.

Q2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of the C8-aminated product, or a mixture of isomers. How can I selectively introduce an amine at the C1 position?

A2: Similar to Suzuki couplings, the inherent reactivity difference between the C-Br and C-Cl bonds is the key to achieving selectivity. For Buchwald-Hartwig aminations, ligand choice is paramount.

  • Ligand Choice is Critical: Sterically hindered biarylphosphine ligands, such as XPhos or SPhos, are often used in modern Buchwald-Hartwig aminations.[3] However, to favor the more reactive C-Br bond, a less bulky ligand like BINAP or dppf might provide better selectivity.[3] These bidentate ligands can influence the geometry of the palladium center and its reactivity.[3]

  • Catalyst Precursor: Using a well-defined palladium precatalyst (e.g., an XPhos-Pd-G3 precatalyst) can ensure the generation of a consistent active catalytic species, which can improve reproducibility and selectivity.

  • Base and Temperature: A moderately strong base like K₃PO₄ or Cs₂CO₃ is often required. As with Suzuki couplings, running the reaction at the lowest effective temperature can significantly enhance selectivity for the C1 position.

Q3: My Sonogashira coupling with a terminal alkyne is giving me low yields and a complex mixture of products. How can I improve the outcome for selective C1-alkynylation?

A3: Sonogashira couplings are also palladium-catalyzed and follow similar principles of regioselectivity.[4][5]

  • Standard Conditions: The classic Sonogashira conditions using a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine) generally favor reaction at the more reactive C-Br bond.[6]

  • Copper-Free Conditions: In some cases, copper-free Sonogashira conditions can offer improved selectivity and are compatible with a broader range of functional groups. These often employ a palladium catalyst with a specialized ligand and a different base, such as Cs₂CO₃.

  • Ligand Effects: The nature of the phosphine ligand on the palladium catalyst can influence the regioselectivity.[7] For C1 selectivity, Pd(PPh₃)₄ is a reliable choice.

Q4: I want to perform a sequential coupling, first at C1 and then at C8. What is a general strategy to achieve this?

A4: A sequential coupling strategy is an excellent way to synthesize disubstituted isoquinolines. The key is to exploit the differential reactivity of the C-Br and C-Cl bonds.

  • First Coupling (C1): Perform the first cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira) under conditions optimized for selective reaction at the C1-Br position as described above (milder conditions, specific ligand choice).

  • Purification: After the first reaction is complete, it is crucial to purify the monosubstituted product (1-substituted-8-chloroisoquinoline) to remove any unreacted starting material and C8-coupled side products.

  • Second Coupling (C8): The purified 1-substituted-8-chloroisoquinoline can then be subjected to a second cross-coupling reaction. Since the C-Cl bond is less reactive, more forcing conditions will likely be necessary. This may include:

    • A more electron-rich and sterically hindered ligand (e.g., a Buchwald-type biarylphosphine ligand) to facilitate the more difficult oxidative addition to the C-Cl bond.

    • A stronger base.

    • Higher reaction temperatures.

Workflow for Sequential Cross-Coupling

G A This compound B Reaction 1: Milder Conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 80°C) A->B Suzuki, Sonogashira, etc. C 1-Substituted-8-chloroisoquinoline B->C Selective C1 Coupling D Purification C->D E Reaction 2: Forcing Conditions (e.g., Pd₂(dba)₃/XPhos, K₃PO₄, 110°C) D->E Suzuki, Buchwald, etc. F 1,8-Disubstituted Isoquinoline E->F C8 Coupling

Caption: Workflow for the sequential functionalization of this compound.

Frequently Asked Questions (FAQs)

Q: What is the underlying principle for the difference in reactivity between the C1-Br and C8-Cl bonds?

A: The primary reason is the difference in bond strength. The C-Br bond is weaker and therefore more susceptible to oxidative addition by a low-valent palladium catalyst than the stronger C-Cl bond.[1] This difference in reactivity is a general trend for aryl halides.[1] Additionally, electronic and steric factors related to the isoquinoline ring system can play a role. The C1 position is ortho to the ring nitrogen, which can influence its electronic properties and accessibility to the catalyst.

Q: Are there specific palladium catalysts or ligands that are known to favor C8 (C-Cl) bond activation over C1 (C-Br)?

A: While the inherent reactivity favors C-Br activation, it is possible to influence the selectivity towards the C-Cl bond, although this is less common. This typically requires more specialized conditions. Using a catalyst system known for its high activity in C-Cl bond activation, such as those employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, in combination with forcing conditions (high temperature, strong base), can sometimes lead to preferential or significant C8 coupling. However, achieving complete reversal of selectivity is challenging.

Q: How do steric effects from the coupling partners influence regioselectivity?

A: Steric hindrance on either the organometallic reagent (in Suzuki or Stille couplings) or the amine (in Buchwald-Hartwig amination) can influence the regioselectivity.[8][9][10][11][12] If the coupling partner is very bulky, it may react preferentially at the less sterically hindered position on the isoquinoline ring. While both C1 and C8 are subject to peri-interactions, the specific geometry of the transition state for a given reaction will determine which position is more accessible.

Q: Can I use other cross-coupling reactions, like Stille or Negishi, with this compound?

A: Yes, Stille and Negishi couplings are also viable options. The same general principles of regioselectivity apply. The C-Br bond will typically be more reactive than the C-Cl bond. The choice of reaction will depend on the availability of the required organometallic reagent and the functional group tolerance of the specific reaction conditions.

Summary of Regioselectivity in Common Cross-Coupling Reactions

Reaction TypeTypical SelectivityKey Factors for Control
Suzuki-Miyaura C1 (C-Br) > C8 (C-Cl)Catalyst/ligand, temperature, base
Buchwald-Hartwig C1 (C-Br) > C8 (C-Cl)Ligand choice, temperature
Sonogashira C1 (C-Br) > C8 (C-Cl)Catalyst, presence of Cu(I)
Stille/Negishi C1 (C-Br) > C8 (C-Cl)Temperature, catalyst/ligand

Decision Tree for Optimizing Regioselectivity

G start Goal: Selective Coupling of This compound c1_selectivity Desired Selectivity: C1 (Bromo) start->c1_selectivity c8_selectivity Desired Selectivity: C8 (Chloro) (via sequential coupling) start->c8_selectivity cond1 Use milder conditions: - Lower Temperature - Weaker Base (e.g., K₂CO₃) - Less bulky ligand (e.g., PPh₃) c1_selectivity->cond1 Initial Conditions seq1 Perform C1-selective coupling (see left path) c8_selectivity->seq1 Step 1: C1 Coupling outcome1 outcome1 cond1->outcome1 Check Reaction Outcome a High Selectivity? outcome1:e->a b Poor Selectivity? outcome1:e->b success Proceed with Synthesis a->success Yes troubleshoot1 Troubleshoot: - Further decrease temperature - Screen different mild ligands - Adjust solvent polarity b->troubleshoot1 No seq2 Isolate and purify 1-substituted-8-chloroisoquinoline seq1->seq2 Step 2: Purify seq3 Use forcing conditions: - Higher Temperature - Stronger Base (e.g., K₃PO₄) - Bulky, electron-rich ligand (e.g., XPhos, SPhos) seq2->seq3 Step 3: C8 Coupling success2 Obtain 1,8-Disubstituted Product seq3->success2 Reaction Complete

Caption: Decision-making workflow for achieving regioselective coupling.

References

Technical Support Center: Catalyst Selection for 1-Bromo-8-chloroisoquinoline Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 1-bromo-8-chloroisoquinoline. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic workflows. Here, we address common challenges, provide troubleshooting strategies, and answer frequently asked questions to help you achieve optimal results with high regioselectivity.

The primary challenge in functionalizing this compound lies in achieving selective reaction at the C1-Br bond while leaving the more robust C8-Cl bond intact. This selectivity is governed by the inherent reactivity difference between the two carbon-halogen bonds, where the C-Br bond is weaker and more susceptible to oxidative addition by a low-valent metal catalyst.[1] However, catalyst choice, ligand architecture, and reaction conditions are paramount to exploiting this subtle difference effectively.[2][3]

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is C-Br bond functionalization favored over the C-Cl bond in this compound?

A1: The chemoselectivity is primarily driven by differences in bond dissociation energies (BDE) and the kinetics of the oxidative addition step, which is often rate-determining in palladium-catalyzed cross-coupling cycles.[1] The C-Br bond has a lower BDE than the C-Cl bond, making it more susceptible to cleavage and insertion by a Pd(0) catalyst.[1] By carefully selecting a catalyst system and maintaining mild reaction conditions, one can selectively activate the C-Br bond while the C-Cl bond remains unreacted.[2]

Q2: What is the general catalytic cycle for these cross-coupling reactions?

A2: Most palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, proceed through a common catalytic cycle. The active catalyst is a Pd(0) species, which may be generated in situ from a more stable Pd(II) precatalyst.[4][5][6] The cycle consists of three main steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the isoquinoline, forming a Pd(II) intermediate.[7]

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., organoboron, organocopper acetylide, or amine) displaces the halide on the palladium center.[7][8]

  • Reductive Elimination: The two organic fragments couple and are released from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[8][9]

Palladium Cross-Coupling Cycle cluster_steps pd0 LₙPd(0) (Active Catalyst) oa_complex Oxidative Addition Intermediate (L₂Pd(II)(Ar)X) pd0->oa_complex + Ar-X trans_complex Transmetalation Intermediate (L₂Pd(II)(Ar)(R')) oa_complex->trans_complex trans_complex->pd0 product Product (Ar-R') trans_complex->product product->pd0 re_step Reductive Elimination oa_step Oxidative Addition trans_step Transmetalation substrate Ar-X (this compound) substrate->pd0 nucleophile R'-M (Coupling Partner) nucleophile->oa_complex Troubleshooting_Workflow start Experiment Failed no_reaction Problem: Low or No Conversion start->no_reaction poor_selectivity Problem: Poor Regioselectivity (C-Cl reaction) start->poor_selectivity side_products Problem: Side Products Observed start->side_products check_catalyst 1. Check Catalyst Activity - Use fresh precatalyst/ligand - Degas solvents properly - Check for Pd black formation no_reaction->check_catalyst lower_temp 1. Lower Reaction Temperature - Reduces energy for C-Cl activation poor_selectivity->lower_temp dehalogenation Cause: Dehalogenation? - Use a weaker, non-nucleophilic base - Lower the temperature side_products->dehalogenation homocoupling Cause: Homocoupling? - Ensure rigorous anaerobic conditions - Check purity of coupling partner side_products->homocoupling diarylation Cause: Diarylation? - Use stoichiometric amount of  coupling partner (1.0-1.1 eq.) - Use a less active catalyst system side_products->diarylation check_reagents 2. Verify Reagent Quality - Check boronic acid stability - Ensure amine/alkyne purity - Use anhydrous base/solvents check_catalyst->check_reagents check_conditions 3. Optimize Conditions - Increase temperature - Screen different solvents/bases - Increase catalyst loading check_reagents->check_conditions change_ligand 2. Increase Ligand Steric Bulk - Use Buchwald ligands (SPhos, XPhos) - Hinders approach to C8 position lower_temp->change_ligand reduce_time 3. Reduce Reaction Time - Monitor by TLC/LCMS and stop  once C-Br product is maximized change_ligand->reduce_time

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Bromo-8-chloroisoquinoline and 1-chloro-8-iodoisoquinoline in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery and materials science, the isoquinoline scaffold remains a cornerstone of molecular design, prized for its prevalence in biologically active natural products and its utility as a versatile synthetic intermediate.[1][2][3] The strategic functionalization of this privileged heterocycle is paramount for tuning its physicochemical and pharmacological properties. Among the most powerful tools for such modifications are transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). This guide provides an in-depth comparative analysis of the reactivity of two key dihalogenated isoquinoline building blocks: 1-Bromo-8-chloroisoquinoline and 1-chloro-8-iodoisoquinoline .

While direct, side-by-side quantitative comparisons of these specific substrates are not extensively documented in peer-reviewed literature, a robust and predictive understanding of their differential reactivity can be extrapolated from fundamental principles of organic chemistry and a wealth of data on analogous dihalogenated heterocyclic systems. This guide will delve into the theoretical underpinnings of their reactivity, present predicted outcomes in key synthetic transformations, and provide detailed experimental protocols for their selective functionalization.

Theoretical Underpinnings of Reactivity: A Tale of Two Halogens

The reactivity of an aryl halide in common catalytic cycles, such as those of Suzuki-Miyaura or Buchwald-Hartwig reactions, is predominantly dictated by the strength of the carbon-halogen (C-X) bond. The oxidative addition of a low-valent palladium catalyst to the C-X bond is often the rate-determining step, and its facility is inversely proportional to the bond dissociation energy.[4] For the halogens , the average bond dissociation energies follow the trend: C-Cl > C-Br > C-I.

This fundamental principle establishes a clear hierarchy of reactivity in palladium-catalyzed cross-coupling reactions: I > Br > Cl .[5][6] Consequently, we can confidently predict that a C-I bond will be significantly more susceptible to oxidative addition than a C-Br bond, which in turn will be more reactive than a C-Cl bond.

In the context of our two isoquinoline substrates:

  • For 1-chloro-8-iodoisoquinoline , the C-I bond at the 8-position is the most labile site for palladium-catalyzed cross-coupling.

  • For This compound , the C-Br bond at the 1-position is the more reactive handle for such transformations.

The situation is often inverted in the case of Nucleophilic Aromatic Substitution (SNAr) . Here, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged Meisenheimer complex.[7] The reaction is facilitated by a more electronegative halogen that can better stabilize this intermediate through its inductive effect. Thus, the reactivity order in SNAr can be F > Cl > Br > I.[8][9] However, the isoquinoline nitrogen itself is a powerful electron-withdrawing feature, activating the C1 position to nucleophilic attack, which must also be considered.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-X bonds in our target molecules allows for highly selective and orthogonal functionalization, a cornerstone of modern synthetic strategy.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a preeminent method for the formation of C-C bonds.[5][10] The predictable chemoselectivity in dihalogenated heterocycles makes it a powerful tool for sequential diversification.[11][12]

Prediction:

  • 1-chloro-8-iodoisoquinoline: Will undergo selective Suzuki-Miyaura coupling at the C8-iodo position. The C1-chloro position will remain intact under standard conditions, allowing for a subsequent, more forcing coupling reaction at this site if desired.

  • This compound: Will selectively couple at the C1-bromo position. The C8-chloro position will be preserved for further functionalization.

The following workflow illustrates the predicted selective functionalization pathway for these substrates.

G cluster_0 1-chloro-8-iodoisoquinoline Pathway cluster_1 This compound Pathway start1 1-chloro-8-iodoisoquinoline reagents1 ArB(OH)₂, Pd(0) catalyst, Base, Mild Conditions start1->reagents1 Selective C-I Coupling product1 8-Aryl-1-chloroisoquinoline reagents1->product1 reagents2 Ar'B(OH)₂, Pd(0) catalyst, Base, Forcing Conditions product1->reagents2 C-Cl Coupling product2 8-Aryl-1-Aryl'-isoquinoline reagents2->product2 start2 This compound reagents3 ArB(OH)₂, Pd(0) catalyst, Base, Mild Conditions start2->reagents3 Selective C-Br Coupling product3 1-Aryl-8-chloroisoquinoline reagents3->product3 reagents4 Ar'B(OH)₂, Pd(0) catalyst, Base, Forcing Conditions product3->reagents4 C-Cl Coupling product4 1-Aryl-8-Aryl'-isoquinoline reagents4->product4

Caption: Predicted orthogonal Suzuki-Miyaura functionalization pathways.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, crucial for the introduction of amine functionalities prevalent in pharmaceuticals.[13][14][15] The reactivity trends observed in Suzuki-Miyaura coupling are generally applicable here as well.

Prediction:

  • 1-chloro-8-iodoisoquinoline: Selective amination will occur at the C8-iodo position.

  • This compound: Selective amination will occur at the C1-bromo position.

The choice of ligand is critical in Buchwald-Hartwig amination and can influence reaction rates and selectivity.[16][17] Sterically hindered biaryl phosphine ligands are often employed to promote the desired transformation.

Data Summary and Comparative Analysis

While direct kinetic data for the two target molecules is unavailable, the following table summarizes the expected reactivity based on analogous systems reported in the literature. The reaction conditions are representative and would require optimization for specific substrates.

FeatureThis compound1-chloro-8-iodoisoquinolineRationale & References
Primary Reactive Site (Cross-Coupling) C1-BrC8-IBased on C-X bond dissociation energies (I > Br > Cl).[5][6]
Relative Rate (Suzuki-Miyaura) ModerateHighC-I bond is more readily cleaved in the oxidative addition step.[11][12]
Typical Suzuki Conditions (1st Coupling) Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80-90°CPd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, rt-60°CMilder conditions are generally sufficient for C-I couplings.[4]
Relative Rate (Buchwald-Hartwig) ModerateHighSimilar to Suzuki-Miyaura, oxidative addition is key.[13][15]
Typical Buchwald-Hartwig Conditions (1st Coupling) Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100°CPd₂(dba)₃, XPhos, NaOtBu, Toluene, 80°CMilder conditions are anticipated for the more reactive C-I bond.[4][17]
Primary Reactive Site (SNAr) C1-BrC1-ClC1 is activated by the ring nitrogen. C-Cl is favored over C-I due to the inductive effect stabilizing the Meisenheimer intermediate.[8][9]
Potential for Sequential Functionalization HighHighThe differential reactivity of the two halogen atoms allows for orthogonal synthesis.[11][18]

Experimental Protocols

The following are detailed, representative protocols for the selective functionalization of the two isoquinoline substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling of 1-chloro-8-iodoisoquinoline

G cluster_workflow Experimental Workflow Setup 1. Reaction Setup - Add 1-chloro-8-iodoisoquinoline, boronic acid, and base to a flask. - Purge with inert gas. Catalyst 2. Catalyst Addition - Add solvent and degas. - Add Pd catalyst solution. Setup->Catalyst Reaction 3. Reaction - Heat to specified temperature. - Monitor by TLC/LC-MS. Catalyst->Reaction Workup 4. Workup & Purification - Quench, extract with organic solvent. - Dry, concentrate, and purify by column chromatography. Reaction->Workup

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • 1-chloro-8-iodoisoquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a dry Schlenk flask, add 1-chloro-8-iodoisoquinoline, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of dioxane.

  • Add the catalyst solution to the reaction flask.

  • Heat the reaction mixture to 60-80°C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 8-aryl-1-chloroisoquinoline.

Protocol 2: Selective Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)

  • XPhos (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene, followed by the amine.

  • Heat the reaction mixture to 100-110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the 1-amino-8-chloroisoquinoline.

Conclusion

The comparative analysis of this compound and 1-chloro-8-iodoisoquinoline reveals a clear and predictable pattern of reactivity that can be exploited for selective and sequential molecular elaboration. In palladium-catalyzed cross-coupling reactions, the reactivity is governed by the lability of the C-X bond, leading to preferential reaction at the C-I bond of 1-chloro-8-iodoisoquinoline and the C-Br bond of this compound. This chemoselectivity allows for the preservation of a less reactive halogen handle for subsequent transformations under more forcing conditions. For nucleophilic aromatic substitution, the C1 position, activated by the ring nitrogen, is the likely site of attack, with the C-Cl bond being more reactive than the C-I bond due to electronic factors.

This understanding enables researchers, scientists, and drug development professionals to strategically design synthetic routes to complex, polysubstituted isoquinolines, thereby accelerating the discovery of novel chemical entities with tailored properties. The provided protocols serve as a robust starting point for the practical application of these valuable building blocks in a research setting.

References

A Comparative Guide to the Structural Validation of 1-Bromo-8-chloroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel heterocyclic compounds, particularly those with potential pharmacological activity, unambiguous structural verification is a cornerstone of chemical research and development. The isomeric nature of substituted aromatic systems, such as isoquinoline derivatives, demands a multi-faceted analytical approach to definitively confirm the identity and purity of a target molecule. This guide provides a comprehensive comparison of the primary analytical techniques for validating the structure of 1-Bromo-8-chloroisoquinoline and its derivatives, offering insights into the causality behind experimental choices and presenting a framework for a self-validating analytical workflow.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of halogen atoms like bromine and chlorine can significantly modulate a molecule's physicochemical and biological properties. However, the synthesis of a specific isomer, such as this compound, can often yield a mixture of constitutional isomers. Therefore, a robust validation strategy is not merely a procedural step but a critical component of quality control and intellectual property protection.

The Analytical Triad: NMR, Mass Spectrometry, and X-ray Crystallography

The structural elucidation of this compound derivatives relies on a powerful triad of analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each method provides a unique and complementary piece of the structural puzzle. While NMR spectroscopy maps the electronic environment and connectivity of atoms in the solution state, mass spectrometry provides information on the molecular weight and elemental composition.[1] X-ray crystallography offers the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state.[1] The choice and sequence of these techniques are guided by the specific questions being asked at each stage of the research.

Comparative Analysis of Validation Techniques

The selection of an appropriate analytical technique is contingent on the sample's nature, the required level of structural detail, and the available resources.[1] Below is a comparative summary of the key performance metrics for each method in the context of validating this compound derivatives.

ParameterNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Single Crystal X-ray Diffraction (SC-XRD)
Primary Information Connectivity, chemical environment of nuclei (¹H, ¹³C)Molecular weight, elemental formula, fragmentation3D atomic coordinates, bond lengths, bond angles
Sample Requirement 5-25 mg for ¹H, 50-100 mg for ¹³C in solution[1]< 1 mg, often in solution or solidSingle, high-quality crystal (0.1-0.5 mm)[1]
Sample State SolutionSolution, SolidSolid (crystalline)[1]
Resolution Indirect, through-bond and through-space correlations[1]High resolution provides elemental compositionAtomic (typically < 1 Å)[1]
Key Advantage Excellent for determining isomeric substitution patternsHigh sensitivity and confirmation of elemental formulaUnambiguous determination of molecular structure
Limitation Can be complex to interpret for overlapping signalsDoes not provide stereochemical or isomeric informationRequires a suitable single crystal, which can be difficult to grow

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is arguably the most powerful tool for determining the substitution pattern on the isoquinoline core. By analyzing the chemical shifts, coupling constants, and through-space correlations of ¹H and ¹³C nuclei, one can piece together the molecule's framework.

Expertise & Experience in NMR Analysis

For a molecule like this compound, the ¹H NMR spectrum is expected to show signals for the five aromatic protons. The key to confirming the 1,8-substitution pattern lies in the analysis of the coupling patterns (multiplicity) and the chemical shifts, which are influenced by the anisotropic effects of the heterocyclic ring and the electronic effects of the halogen substituents. For instance, the proton at C-5 will likely appear as a triplet, being coupled to the protons at C-4 and C-6. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for assigning these protons and correlating them to the corresponding carbon atoms in the ¹³C NMR spectrum.[2] It is important to note that in some isoquinoline derivatives, line broadening can occur, which may complicate spectral interpretation.[3]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 10 mg of the purified this compound derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (if necessary): If assignments are ambiguous, acquire 2D spectra such as ¹H-¹H COSY, HSQC (Heteronuclear Single Quantum Coherence), and HMBC.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Compound Purified Compound NMR_Tube Dissolve in NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_NMR 1D ¹H NMR Spectrometer->H1_NMR C13_NMR 1D ¹³C NMR Spectrometer->C13_NMR TwoD_NMR 2D NMR (COSY, HMBC) Spectrometer->TwoD_NMR if needed Analysis Analyze Chemical Shifts, Coupling Constants, and Correlations H1_NMR->Analysis C13_NMR->Analysis TwoD_NMR->Analysis Structure Proposed Structure Analysis->Structure

II. Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry is a highly sensitive technique that provides the molecular weight of the analyte and, with high-resolution instruments, its elemental formula.[4] For halogenated compounds, MS offers a particularly distinctive signature due to the natural isotopic abundances of chlorine and bromine.

Trustworthiness through Isotopic Patterns

The presence of one bromine atom and one chlorine atom in the molecule creates a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal abundance (50.7% and 49.3%, respectively).[5] Chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, with an abundance ratio of approximately 3:1.[5][6] This results in a unique pattern for the molecular ion peak (M⁺). For this compound (C₉H₅BrClN), we expect to see a cluster of peaks:

  • M⁺: Containing ⁷⁹Br and ³⁵Cl

  • M+2: Containing ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl

  • M+4: Containing ⁸¹Br and ³⁷Cl

The relative intensities of these peaks provide a high degree of confidence in the presence of one bromine and one chlorine atom. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a mass measurement with high accuracy, which can distinguish the target compound from isomers with different elemental formulas.[7]

Experimental Protocol: LC-MS/HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[4] Further dilute to the low ng/mL or pg/mL range for analysis.

  • Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system coupled to the mass spectrometer. A C18 reverse-phase column is typically used.[4]

  • Mass Analysis: The eluent from the LC is directed into the mass spectrometer.

    • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺.

    • Detection: Acquire a full scan mass spectrum to observe the molecular ion cluster. For HRMS, use an Orbitrap or Time-of-Flight (TOF) analyzer.

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Compound Purified Compound Solution Prepare Dilute Solution Compound->Solution Solvent Acetonitrile/Methanol Solvent->Solution LC Liquid Chromatography (Separation) Solution->LC ESI Electrospray Ionization ([M+H]⁺) LC->ESI MS Mass Analyzer (e.g., TOF, Orbitrap) ESI->MS Mass_Spectrum Acquire Mass Spectrum MS->Mass_Spectrum Isotopic_Pattern Analyze Isotopic Pattern (M⁺, M+2, M+4) Mass_Spectrum->Isotopic_Pattern HRMS_Data Determine Elemental Formula (HRMS) Mass_Spectrum->HRMS_Data

III. Single-Crystal X-ray Crystallography: The Definitive Structure

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[1] This technique provides the precise location of each atom in the crystal lattice, confirming not only the connectivity but also the specific isomeric form.

Authoritative Grounding through Crystallography

The primary challenge in this method is obtaining a high-quality single crystal suitable for diffraction. This often requires careful and sometimes tedious recrystallization experiments.[8][9] However, the reward is an unequivocal structural determination that can be used to calibrate and confirm the interpretations of spectroscopic data. The crystal structure of a related isoquinoline derivative can provide insights into molecular packing and intermolecular interactions.[10][11]

Experimental Protocol: Recrystallization and X-ray Diffraction
  • Recrystallization:

    • Solvent Screening: Test the solubility of the compound in various solvents at both room temperature and elevated temperatures to find a suitable recrystallization solvent (one in which the compound is sparingly soluble at room temperature but highly soluble when heated).[12]

    • Procedure: Dissolve the compound in a minimal amount of the hot solvent. Allow the solution to cool slowly and undisturbed to room temperature. If crystals do not form, cooling in an ice bath or seeding with a small crystal can be attempted.[8]

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on the goniometer of a single-crystal X-ray diffractometer.

  • Data Collection: The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map, from which the atomic positions are determined and refined.

XRay_Workflow cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_structure Structure Determination Compound Purified Compound Recrystallization Recrystallization (Slow Cooling) Compound->Recrystallization Single_Crystal Obtain Single Crystal Recrystallization->Single_Crystal Mounting Mount Crystal on Diffractometer Single_Crystal->Mounting Data_Collection Collect Diffraction Data Mounting->Data_Collection Data_Processing Process Data Data_Collection->Data_Processing Structure_Solution Solve Structure Data_Processing->Structure_Solution Refinement Refine Model Structure_Solution->Refinement Final_Structure Final 3D Structure Refinement->Final_Structure

Logical Framework for Structural Validation

The decision to use one or a combination of these techniques depends on the stage of research and the level of certainty required. The following flowchart illustrates a logical approach to the structural validation of a newly synthesized this compound derivative.

Decision_Flowchart Start Newly Synthesized This compound Derivative LCMS Perform LC-MS/HRMS Start->LCMS Correct_MW Molecular Weight and Isotopic Pattern Correct? LCMS->Correct_MW NMR Perform ¹H and ¹³C NMR Correct_Structure NMR Spectrum Consistent with Proposed Structure? NMR->Correct_Structure XRay Attempt Single Crystal X-ray Crystallography Crystal_Obtained Suitable Crystal Obtained? XRay->Crystal_Obtained Correct_MW->NMR Yes Revisit_Synthesis Re-evaluate Synthesis and Purification Correct_MW->Revisit_Synthesis No Correct_Structure->XRay Yes Correct_Structure->Revisit_Synthesis No Structure_Confirmed Structure Validated Crystal_Obtained->Structure_Confirmed Yes Crystal_Obtained->Structure_Confirmed No (Structure supported by NMR and MS)

Conclusion

The structural validation of this compound derivatives is a critical process that necessitates a synergistic application of modern analytical techniques. While NMR spectroscopy provides the foundational details of atomic connectivity, mass spectrometry offers robust confirmation of molecular weight and elemental composition, distinguished by the unique isotopic signatures of the halogen atoms. For ultimate structural proof, single-crystal X-ray crystallography stands as the definitive method. By employing these techniques within a logical, self-validating workflow, researchers can ensure the scientific integrity of their work and accelerate the process of drug discovery and development.

References

Navigating Chemoselectivity: A Comparative Guide to Catalysts for the Functionalization of 1-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isoquinoline scaffold is a privileged structure, forming the core of numerous bioactive compounds. The targeted functionalization of this heterocycle is paramount for generating novel molecular entities with tailored pharmacological profiles. 1-Bromo-8-chloroisoquinoline presents a particularly interesting and challenging substrate. The differential reactivity of the C1-Br and C8-Cl bonds offers a gateway to sequential, site-selective modifications, yet demands a nuanced understanding of catalytic systems to achieve the desired outcomes. This guide provides an in-depth comparison of the efficacy of various catalysts for reactions at the C1 position, grounded in mechanistic principles and supported by experimental insights.

The Chemoselectivity Challenge: C-Br vs. C-Cl

In the realm of transition-metal-catalyzed cross-coupling reactions, the reactivity of aryl halides is predominantly governed by the bond dissociation energy of the carbon-halogen bond. The established trend follows the order: C-I > C-Br > C-Cl > C-F.[1] This hierarchy is a direct consequence of the decreasing strength of the C-X bond down the group, which facilitates the rate-determining oxidative addition step in many catalytic cycles.[1] For this compound, this intrinsic difference in reactivity is the cornerstone of achieving chemoselective functionalization. The weaker C-Br bond at the 1-position is more susceptible to oxidative addition by a low-valent metal catalyst, such as Pd(0), compared to the more robust C-Cl bond at the 8-position.[1] Consequently, with careful selection of the catalyst and reaction conditions, it is possible to selectively transform the C1-Br bond while leaving the C8-Cl bond intact for subsequent manipulations.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation

Palladium catalysis is the undisputed workhorse for the formation of carbon-carbon and carbon-nitrogen bonds in modern organic synthesis.[2] The versatility and functional group tolerance of palladium-catalyzed reactions make them ideal for the intricate modifications required in drug discovery.

Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[3] For this compound, this reaction allows for the introduction of a diverse range of amine functionalities at the C1 position. The efficacy of this transformation is critically dependent on the choice of the palladium catalyst and, most importantly, the phosphine ligand.

Bulky, electron-rich phosphine ligands are essential for promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination.[3] For the selective amination of this compound, a catalyst system that is active enough to cleave the C-Br bond but not the C-Cl bond is required.

Table 1: Comparison of Palladium Catalyst Systems for Buchwald-Hartwig Amination of this compound

Catalyst System (Precatalyst/Ligand)Typical ConditionsExpected Outcome at C1-BrRationale for Efficacy
Pd₂(dba)₃ / XPhosNaOtBu, Toluene, 80-100 °CHigh YieldXPhos is a bulky, electron-rich biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination.[3]
Pd(OAc)₂ / RuPhosK₂CO₃, t-BuOH, 100 °CGood to High YieldRuPhos, another bulky biaryl phosphine, is known for its high activity and ability to couple a wide range of amines.
PdCl₂(dppf)NaOtBu, Dioxane, 100 °CModerate YieldWhile a classic ligand, dppf may require higher temperatures and can be less efficient for challenging substrates compared to modern biaryl phosphine ligands.

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C1-Position

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and the phosphine ligand (0.02 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv).

  • Solvent and Degassing: Evacuate and backfill the tube with argon three times. Add degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Diagram: Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_reactants Reactants cluster_products Product Pd(0)L Pd(0)L Ar-Pd(II)(Br)L Ar-Pd(II)(Br)L Pd(0)L->Ar-Pd(II)(Br)L Oxidative Addition (Ar-Br) Ar-Pd(II)(NHR')L Ar-Pd(II)(NHR')L Ar-Pd(II)(Br)L->Ar-Pd(II)(NHR')L + R'NH₂ - HBr Ar-NR' + Pd(0)L Ar-NR' + Pd(0)L Ar-Pd(II)(NHR')L->Ar-NR' + Pd(0)L Reductive Elimination Ar-NR' Ar-NR' Ar-Pd(II)(NHR')L->Ar-NR' Ar-Br Ar-Br Ar-Br->Ar-Pd(II)(Br)L R'NH₂ R'NH₂ R'NH₂->Ar-Pd(II)(NHR')L

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Suzuki-Miyaura Coupling: Constructing C-C Bonds

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organoboron species and an organic halide.[4][5] For this compound, this reaction enables the introduction of aryl, heteroaryl, or vinyl groups at the C1 position. The principles of catalyst selection are similar to those for the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands generally providing the best results.

Table 2: Comparison of Palladium Catalyst Systems for Suzuki-Miyaura Coupling of this compound

Catalyst System (Precatalyst/Ligand)Typical ConditionsExpected Outcome at C1-BrRationale for Efficacy
Pd(PPh₃)₄K₂CO₃, Toluene/EtOH/H₂O, 80 °CGood YieldA classic and reliable catalyst, particularly for aryl bromides. The in-situ generation of the active Pd(0) species is well-established.[6]
PdCl₂(dppf)K₃PO₄, Dioxane, 90 °CGood to High YieldThe dppf ligand provides good stability and activity for a range of substrates.
Pd(OAc)₂ / SPhosK₃PO₄, Toluene/H₂O, 100 °CHigh YieldSPhos is a highly active biaryl phosphine ligand that can facilitate the coupling of less reactive aryl chlorides, but under controlled conditions, it provides excellent selectivity for the C-Br bond.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C1-Position

  • Reaction Setup: In a microwave vial, combine this compound (1.0 equiv), the boronic acid or ester (1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Solvent and Degassing: Add a degassed solvent mixture (e.g., toluene/ethanol/water 4:1:1).

  • Reaction: Seal the vial and heat in a microwave reactor to the specified temperature (e.g., 120 °C) for a short duration (e.g., 30-60 minutes).

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Diagram: Experimental Workflow for Catalyst Screening

Catalyst_Screening cluster_setup Reaction Setup cluster_catalysts Catalyst Systems A This compound D Parallel Reaction Array A->D B Coupling Partner (Amine or Boronic Acid) B->D C Base C->D Cat1 Pd/XPhos Cat1->D Cat2 Pd/SPhos Cat2->D Cat3 CuI/Ligand Cat3->D E Reaction Monitoring (TLC, LC-MS) D->E F Work-up & Purification E->F G Yield & Selectivity Analysis F->G H Optimal Catalyst Identified G->H

Caption: A generalized workflow for screening different catalyst systems.

Copper-Catalyzed Reactions: A Cost-Effective Alternative

While palladium catalysts are highly effective, their cost can be a consideration, particularly on a larger scale. Copper-catalyzed reactions, such as the Ullmann condensation, offer a more economical alternative for the formation of C-N and C-O bonds.[7]

Ullmann Condensation for C-N Bond Formation

The Ullmann condensation traditionally requires harsh reaction conditions (high temperatures and stoichiometric copper).[7] However, the development of ligand-assisted copper-catalyzed systems has enabled these reactions to proceed under much milder conditions.[7] For the selective amination of this compound, a copper(I) source in combination with a suitable ligand, such as a diamine or an amino acid, can be effective.

Table 3: Comparison of Copper Catalyst Systems for Ullmann-type Amination of this compound

Catalyst System (Copper Source/Ligand)Typical ConditionsExpected Outcome at C1-BrRationale for Efficacy
CuI / L-prolineK₂CO₃, DMSO, 90 °CGood YieldL-proline is an effective and inexpensive ligand that facilitates the coupling of various amines with aryl halides.
CuI / N,N'-DimethylethylenediamineK₃PO₄, Dioxane, 110 °CGood YieldDiamine ligands are well-established for promoting copper-catalyzed C-N coupling reactions.
Cu(OAc)₂ / PhenanthrolineCs₂CO₃, DMF, 120 °CModerate to Good YieldPhenanthroline-based ligands can stabilize the copper catalyst and promote the desired transformation.

The reactivity of the C-Br bond is significantly higher than the C-Cl bond in copper-catalyzed reactions as well, allowing for selective functionalization at the C1 position.

Conclusion: A Strategic Approach to Catalyst Selection

The successful and selective functionalization of this compound hinges on a strategic approach to catalyst selection. For high-yielding and broadly applicable C-N and C-C bond formation at the C1-position, palladium catalysts equipped with bulky, electron-rich biaryl phosphine ligands such as XPhos and SPhos are the premier choice. For more cost-effective processes, modern ligand-assisted copper-catalyzed systems provide a viable and increasingly attractive alternative.

The experimental protocols and comparative data presented in this guide serve as a robust starting point for researchers. However, it is imperative to recognize that optimal conditions may vary depending on the specific coupling partners employed. A systematic screening of catalysts, ligands, bases, and solvents, as depicted in the workflow diagram, is a prudent strategy to identify the most efficient and selective system for any given transformation. By leveraging the principles of differential halogen reactivity and the power of modern catalysis, the scientific community can continue to unlock the vast potential of the isoquinoline scaffold in the pursuit of novel therapeutics and advanced materials.

References

A Comparative Benchmarking Guide to the Synthesis of 1-Bromo-8-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, halogenated isoquinolines serve as pivotal intermediates for the construction of complex molecular architectures. Their unique electronic properties and versatile reactivity make them indispensable building blocks in the synthesis of novel therapeutic agents and functional materials. This guide provides an in-depth technical comparison of synthetic routes to 1-Bromo-8-chloroisoquinoline, a di-halogenated isoquinoline with significant potential for further functionalization. We will benchmark a proposed Sandmeyer-based synthesis against two alternative strategies: electrophilic bromination and de novo ring construction via the Pomeranz-Fritsch and Bischler-Napieralski reactions.

Benchmark Synthesis: A Sandmeyer Approach to this compound

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a wide range of substituents onto an aromatic ring via a diazonium salt intermediate.[1][2] This benchmark synthesis leverages the Sandmeyer reaction for the late-stage introduction of the bromine atom at the C-1 position of the isoquinoline nucleus. The proposed multi-step synthesis begins with the commercially available 8-chloroisoquinoline.

Experimental Protocol: Benchmark Synthesis

Step 1: Nitration of 8-chloroisoquinoline to yield 8-chloro-1-nitroisoquinoline.

  • To a stirred solution of 8-chloroisoquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 8-chloro-1-nitroisoquinoline.

Step 2: Reduction of 8-chloro-1-nitroisoquinoline to 8-chloroisoquinolin-1-amine.

  • To a solution of 8-chloro-1-nitroisoquinoline (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).

  • Heat the mixture to reflux for 3-4 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude 8-chloroisoquinolin-1-amine is often used in the next step without further purification.

Step 3: Sandmeyer Bromination of 8-chloroisoquinolin-1-amine.

  • Dissolve 8-chloroisoquinolin-1-amine (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

  • Add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Neutralize the reaction with aqueous ammonia and extract with dichloromethane.

  • Dry the organic layer, concentrate, and purify by column chromatography to afford this compound.

Benchmark Synthesis Workflow.

Alternative Synthetic Strategies

Alternative Route 1: Electrophilic Bromination of 8-Chloroisoquinoline

A more direct approach to the target molecule involves the electrophilic bromination of 8-chloroisoquinoline. The regioselectivity of this reaction is governed by the electronic properties of the isoquinoline ring system and the directing effect of the C-8 chloro substituent. The isoquinoline ring is generally susceptible to electrophilic attack on the benzene portion, with the C-5 and C-8 positions being the most activated.[3] The presence of a deactivating chloro group at C-8 is expected to direct incoming electrophiles to the C-5 and C-7 positions. However, the C-1 position can also be subject to electrophilic attack, particularly under forcing conditions.

Step 1: Synthesis of 8-chloroisoquinoline (if not commercially available).

  • A potential route involves the N-oxidation of isoquinoline followed by chlorination with a reagent like phosphorus oxychloride.[4] This can lead to a mixture of isomers requiring careful purification.

Step 2: Electrophilic Bromination.

  • To a solution of 8-chloroisoquinoline (1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid or a chlorinated solvent), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise.[5]

  • The reaction temperature and time will need to be optimized to favor bromination at the C-1 position over other positions.

  • Upon completion, the reaction is quenched with water, neutralized, and the product is extracted.

  • Purification by column chromatography is essential to separate the desired product from isomeric byproducts.

Alternative Route 1: Electrophilic Bromination.
Alternative Route 2: De Novo Isoquinoline Ring Construction

Building the isoquinoline ring system from acyclic precursors offers the advantage of installing the desired substitution pattern from the outset. Two classical methods for isoquinoline synthesis are the Pomeranz-Fritsch and Bischler-Napieralski reactions.[6][7]

This method involves the acid-catalyzed cyclization of a benzalaminoacetal.[6] The synthesis would commence with the commercially available 2-bromo-3-chlorobenzaldehyde.[8]

Step 1: Formation of the Benzalaminoacetal.

  • Condense 2-bromo-3-chlorobenzaldehyde (1.0 eq) with aminoacetaldehyde diethyl acetal (1.1 eq) in a suitable solvent like ethanol.

Step 2: Acid-Catalyzed Cyclization.

  • Treat the resulting benzalaminoacetal with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at elevated temperatures to effect cyclization and aromatization to this compound.

Pomeranz-Fritsch Reaction Workflow.

This reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent.[7] The synthesis would require the preparation of N-[2-(2-bromo-3-chlorophenyl)ethyl]formamide.

Step 1: Synthesis of 2-(2-bromo-3-chlorophenyl)ethanamine.

  • This precursor can be synthesized from 2-bromo-3-chlorobenzaldehyde via a Henry reaction followed by reduction, or through other established methods for the synthesis of phenylethylamines.

Step 2: Amide Formation.

  • React 2-(2-bromo-3-chlorophenyl)ethanamine with a formylating agent (e.g., ethyl formate) to yield N-[2-(2-bromo-3-chlorophenyl)ethyl]formamide.

Step 3: Cyclization and Aromatization.

  • Treat the amide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid to induce cyclization to a dihydroisoquinoline intermediate.[9]

  • Subsequent oxidation (e.g., with palladium on carbon or sulfur) would afford the aromatic this compound.

Bischler-Napieralski Reaction Workflow.

Comparative Analysis

FeatureBenchmark: Sandmeyer ReactionAlternative 1: Electrophilic BrominationAlternative 2: Ring Construction (Pomeranz-Fritsch/Bischler-Napieralski)
Starting Materials 8-Chloroisoquinoline8-Chloroisoquinoline2-Bromo-3-chlorobenzaldehyde or derivative
Number of Steps 31-2 (depending on availability of starting material)2-4
Regioselectivity High (controlled by the position of the amino group)Potentially low (risk of isomeric byproducts)High (defined by the substitution pattern of the starting material)
Potential Yield Moderate to goodVariable, likely moderateModerate to good, but can be low for deactivated systems.[4]
Scalability Generally scalable, but diazonium salts can be hazardous on a large scale.Scalable, but purification of isomers can be challenging.Scalable, though may require harsh conditions (strong acids, high temperatures).
Key Advantages Reliable and well-established methodology.Potentially the most direct route.Unambiguous placement of substituents.
Key Disadvantages Multi-step process, potential hazards with diazonium salts.Poor regioselectivity is a significant risk.Requires synthesis of specific, potentially non-commercial, precursors.

Conclusion

The synthesis of this compound presents a classic challenge in heterocyclic chemistry, with several viable approaches. The Benchmark Sandmeyer-based synthesis offers a reliable and well-trodden path, with predictable regiochemistry, making it a strong choice for laboratory-scale synthesis where control over the substitution pattern is paramount.

Alternative Route 1, direct electrophilic bromination , is attractive for its directness. However, the lack of predictable regioselectivity is a major drawback, likely leading to a mixture of products and posing significant purification challenges. This route would require considerable optimization to be synthetically useful.

Alternative Route 2, employing de novo ring construction methods like the Pomeranz-Fritsch or Bischler-Napieralski reactions, provides excellent control over the final substitution pattern. The availability of 2-bromo-3-chlorobenzaldehyde makes the Pomeranz-Fritsch reaction a particularly appealing option. While these methods may involve more steps in preparing the necessary precursors, they offer an unambiguous route to the target molecule, which can be highly advantageous, especially for larger-scale syntheses where purification of isomers is undesirable.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, the importance of isomeric purity, and the availability of starting materials and reagents.

References

The Halogen Advantage: A Comparative Guide to the Structure-Activity Relationship of 1-Bromo-8-chloroisoquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] The strategic introduction of halogen atoms onto this privileged structure can significantly modulate a compound's physicochemical properties and, consequently, its biological activity.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-Bromo-8-chloroisoquinoline analogs, offering insights into their potential as therapeutic agents.

While direct, comprehensive studies on the SAR of this compound are limited, by examining related halogenated isoquinoline and quinoline structures, we can infer the likely impact of substitutions at various positions. This guide will synthesize these findings to build a predictive SAR model for the target scaffold, detail essential experimental protocols for evaluation, and visualize the underlying molecular pathways.

The Influence of Halogenation: Dissecting the Structure-Activity Relationship

The placement and nature of halogen substituents on the isoquinoline core are critical determinants of biological activity.[2] The presence of both bromine at position 1 and chlorine at position 8 creates a unique electronic and steric profile that can be further modified to optimize for specific biological targets, such as protein kinases, which are often implicated in cancer and inflammatory diseases.[3][4]

Key Substitutions and Their Predicted Impact:
  • Position 1 (Bromo group): The bromine atom at this position is expected to serve as a key interaction point, potentially through halogen bonding, and can influence the overall lipophilicity of the molecule. Modifications at this position are likely to have a profound effect on target engagement.

  • Position 8 (Chloro group): The chlorine atom at this position can influence the acidity of the neighboring nitrogen atom and affect the molecule's interaction with its biological target.

  • Other Positions (R-groups): The introduction of various functional groups at other positions on the isoquinoline ring can be used to fine-tune the compound's properties, such as solubility, metabolic stability, and target selectivity.

The following table summarizes the anticipated impact of various substitutions on the this compound scaffold, based on data from related halogenated quinoline and isoquinoline analogs.[2][5]

Position of SubstitutionR-GroupPredicted Impact on ActivityRationale
Position 4 Amino group (-NH2) or substituted aminesPotential for increased anticancer activity.The introduction of amino groups at the C4-position of quinolines has been shown to be a viable strategy for developing anticancer agents.[5]
Position 5 or 7 Aryl or heteroaryl groupsModulation of kinase inhibitory activity.Palladium-catalyzed cross-coupling reactions at these positions can introduce diverse groups that can interact with specific pockets in the kinase active site.[5]
General Introduction of polar groupsImproved solubility and pharmacokinetic properties.Adding polar functionalities can enhance aqueous solubility, which is often a challenge for planar aromatic compounds.
General Introduction of lipophilic groupsPotentially increased cell permeability and potency.Increasing lipophilicity can enhance membrane permeability but needs to be balanced to avoid poor solubility and high metabolic clearance.

Visualizing the Structure-Activity Landscape

The following diagram illustrates the key positions for substitution on the this compound scaffold and their potential impact on biological activity.

SAR_diagram scaffold This compound Core sub_pos_1 Position 1 (Br) scaffold->sub_pos_1 Key for target binding sub_pos_8 Position 8 (Cl) scaffold->sub_pos_8 Influences electronics sub_pos_4 Position 4 scaffold->sub_pos_4 Modulate activity sub_pos_5_7 Positions 5 & 7 scaffold->sub_pos_5_7 Fine-tune selectivity activity Biological Activity (e.g., Kinase Inhibition) sub_pos_1->activity sub_pos_8->activity sub_pos_4->activity sub_pos_5_7->activity

Caption: Key substitution points on the this compound scaffold.

Experimental Evaluation: Protocols for Assessing Biological Activity

To validate the predicted SAR and quantify the biological activity of novel this compound analogs, a series of robust in vitro assays are essential.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay is a luminescent-based method to quantify the activity of a broad range of kinases by measuring the amount of ADP produced in the kinase reaction.[6]

Workflow:

kinase_assay_workflow start Start reagent_prep Prepare Kinase, Substrate, ATP, and Test Compound Dilutions start->reagent_prep reaction Incubate Kinase, Substrate, ATP, and Test Compound reagent_prep->reaction adp_glo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) reaction->adp_glo detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) adp_glo->detection read Measure Luminescence detection->read analysis Data Analysis (IC50 determination) read->analysis end End analysis->end

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare serial dilutions of the this compound analogs in DMSO. Prepare solutions of the target kinase, substrate, and ATP in the appropriate kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound, kinase, and substrate. Initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls. Incubate at room temperature for 1-2 hours.

  • Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[6]

Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[7]

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8][9]

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the MTT to formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Apoptosis Detection by Western Blot

Western blotting can be used to detect key protein markers of apoptosis, such as cleaved caspases (e.g., caspase-3) and cleaved PARP, to confirm the mechanism of cell death induced by the test compounds.[10][11][12]

Workflow:

western_blot_workflow start Start cell_treatment Treat Cells with Test Compound start->cell_treatment lysis Cell Lysis and Protein Quantification cell_treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-cleaved caspase-3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: General workflow for Western blot analysis of apoptosis markers.

Detailed Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the this compound analogs for a specified time. Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for an apoptosis marker (e.g., cleaved caspase-3). Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the cleaved proteins will indicate the level of apoptosis.[13]

Potential Signaling Pathways

Isoquinoline and quinoline derivatives have been shown to inhibit various signaling pathways critical for cancer cell survival and proliferation.[5] The this compound analogs may exert their effects by targeting key kinases in pathways such as the PI3K/Akt and MAPK/ERK pathways.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Analog Inhibitor->PI3K Inhibitor->Raf Inhibitor->MEK

Caption: Potential kinase signaling pathways targeted by this compound analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. By leveraging the insights from the structure-activity relationships of related halogenated isoquinolines and quinolines, medicinal chemists can rationally design and synthesize new analogs with improved potency and selectivity. The experimental protocols detailed in this guide provide a robust framework for evaluating the biological activity of these compounds and elucidating their mechanism of action. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this versatile scaffold.

References

A Comparative Analysis of the Physicochemical Properties of Halogenated Isoquinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the key physicochemical properties of halogenated isoquinolines. For researchers, scientists, and drug development professionals, understanding how halogen substitution impacts properties such as lipophilicity, basicity, solubility, and melting point is critical for the rational design of novel therapeutics and functional molecules. This document synthesizes available experimental and computational data to offer insights into structure-property relationships within this important class of heterocyclic compounds.

Introduction: The Significance of Halogenation in Isoquinoline Chemistry

The isoquinoline scaffold is a prominent feature in a vast number of biologically active natural products and synthetic pharmaceuticals. Halogenation is a widely employed strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of lead compounds. The introduction of halogens—fluorine, chlorine, bromine, and iodine—onto the isoquinoline ring can profoundly influence a molecule's lipophilicity, metabolic stability, target-binding affinity, and membrane permeability. The nature of the halogen and its position on the isoquinoline ring dictate the extent of these effects, making a comparative understanding essential for informed drug design.

Lipophilicity (LogP/LogD): Tuning Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a crucial parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Halogenation generally increases the lipophilicity of aromatic systems.[1] This is attributed to the larger size and polarizability of halogens compared to hydrogen, which enhances van der Waals interactions with the nonpolar phase (e.g., n-octanol) in partition experiments.[1]

The effect on lipophilicity is not uniform and depends on the specific halogen and its substitution pattern. While there is a scarcity of comprehensive experimental data for a complete set of halogenated isoquinolines, we can infer trends from related heterocyclic systems and available data points.

General Trends in Halogen-Induced Lipophilicity:

  • Effect of Halogen Type: The increase in lipophilicity generally follows the order of halogen size and polarizability: I > Br > Cl > F.

  • Positional Isomerism: The position of the halogen on the isoquinoline ring can influence LogP due to differing electronic environments and potential for intramolecular interactions.

Table 1: Comparative LogP Values of Halogenated Isoquinolines and Related Compounds

CompoundHalogenPositionLogP (Experimental/Predicted)Source
Isoquinoline--2.08 (Experimental)[2]
1-FluoroisoquinolineF12.7 (Predicted)[3]
6-Fluoro-1,2,3,4-tetrahydroisoquinolineF61.4 (Predicted)[4]
1-ChloroisoquinolineCl13.1 (Predicted - XLogP3-AA)[5]
3-ChloroisoquinolineCl33.1 (Predicted - XLogP3-AA)[5]
4-BromoisoquinolineBr42.8 (Predicted)[6]

Note: The table includes a mix of experimental and predicted values from various sources, highlighting the need for more systematic experimental studies.

Causality Behind Experimental Choices for LogP/LogD Determination

The "shake-flask" method remains the gold standard for experimental LogP determination due to its direct measurement of partitioning between n-octanol and water.[7] However, for high-throughput screening, chromatographic methods, such as reversed-phase high-performance liquid chromatography (RP-HPLC), are often employed. These methods correlate retention time with LogP, offering a faster, albeit indirect, assessment.[4] The choice of method often represents a trade-off between accuracy and throughput.

Experimental Protocol: Shake-Flask Method for LogP Determination

This protocol outlines the classical shake-flask method for determining the octanol-water partition coefficient.[8]

Materials:

  • Test compound (halogenated isoquinoline)

  • n-Octanol (reagent grade, pre-saturated with water)

  • Purified water (pre-saturated with n-octanol)

  • Phosphate buffer (for LogD determination at a specific pH, e.g., pH 7.4)

  • Separatory funnels or centrifuge tubes

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Phases: Pre-saturate the n-octanol with water and the water (or buffer) with n-octanol by vigorously mixing them for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble.

  • Partitioning: Add a known volume of the stock solution to a separatory funnel or centrifuge tube containing known volumes of both the pre-saturated n-octanol and aqueous phases.

  • Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.

  • Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC with a calibration curve).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

LogP_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Phases 1. Prepare Pre-saturated n-Octanol and Water/Buffer Partitioning 3. Mix Stock Solution with both phases Prep_Phases->Partitioning Prep_Sample 2. Prepare Stock Solution of Test Compound Prep_Sample->Partitioning Equilibration 4. Shake to Equilibrate Partitioning->Equilibration Separation 5. Separate Phases (Centrifugation) Equilibration->Separation Conc_Analysis 6. Analyze Concentration in each phase (HPLC/UV-Vis) Separation->Conc_Analysis Calculation 7. Calculate P and LogP Conc_Analysis->Calculation

Caption: Workflow for LogP Determination by the Shake-Flask Method.

Basicity (pKa): The Influence of Halogen Electronegativity and Inductive Effects

The basicity of the isoquinoline nitrogen is a key determinant of its ionization state at physiological pH, which in turn affects its solubility, receptor interactions, and off-target effects. The pKa of isoquinoline itself is approximately 5.14.[9] Halogen substituents can significantly modulate this basicity through their inductive and resonance effects.

  • Inductive Effect: Halogens are more electronegative than carbon and thus exert an electron-withdrawing inductive effect (-I). This effect decreases the electron density on the nitrogen atom, making its lone pair less available for protonation and thereby decreasing the basicity (lowering the pKa of the conjugate acid). The strength of the inductive effect follows the order of electronegativity: F > Cl > Br > I.

  • Resonance Effect: Halogens (except fluorine to some extent) can also donate a lone pair of electrons into the aromatic system through resonance (+R effect). This effect would increase electron density and basicity. However, for halogens, the inductive effect generally outweighs the resonance effect in determining the basicity of aza-aromatic compounds.[10]

  • Positional Dependence: The magnitude of the electronic effect is highly dependent on the position of the halogen relative to the nitrogen atom. Halogens on the pyridine ring (positions 1, 3, 4) will have a more pronounced effect on the nitrogen's basicity than those on the benzene ring (positions 5, 6, 7, 8).

Table 2: Comparative pKa Values of Halogenated Isoquinolines

CompoundHalogenPositionpKa (Experimental/Predicted)Source
Isoquinoline--5.14[9]
1-ChloroisoquinolineCl12.03 (Predicted)[11]
8-Bromo-6-chloro-isoquinolineBr, Cl8, 64.07 (Predicted)[7]

Note: This table highlights the significant lack of systematic experimental pKa data for halogenated isoquinolines. The predicted values suggest a decrease in basicity upon halogenation, as expected.

Experimental Protocol: UV-Metric Titration for pKa Determination

This protocol describes a common method for determining the pKa of a compound by monitoring changes in its UV-Vis absorbance spectrum as a function of pH.[12]

Materials:

  • Test compound (halogenated isoquinoline)

  • A series of buffers covering a wide pH range (e.g., pH 1 to 13)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • pH meter

  • 96-well microtiter plates (for high-throughput screening)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Sample Preparation: In a series of vials or wells of a microtiter plate, add a small, constant amount of the stock solution to a range of buffers of known pH.

  • UV-Vis Measurement: Record the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

  • Data Analysis: Identify wavelengths where there is a significant difference in absorbance between the protonated and deprotonated forms of the molecule.

  • pKa Calculation: Plot the absorbance at a selected wavelength against the pH of the buffer. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

pKa_Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep_Stock 1. Prepare Stock Solution of Compound Prep_Samples 2. Aliquot Stock into Buffers of Varying pH Prep_Stock->Prep_Samples UV_Scan 3. Record UV-Vis Spectrum for each pH Prep_Samples->UV_Scan Data_Plot 4. Plot Absorbance vs. pH UV_Scan->Data_Plot pKa_Calc 5. Fit to Henderson-Hasselbalch Equation to find pKa Data_Plot->pKa_Calc

Caption: Workflow for pKa Determination by UV-Metric Titration.

Aqueous Solubility: A Critical Factor for Bioavailability

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and, consequently, its oral bioavailability. The solubility of halogenated isoquinolines is a complex interplay of factors including lipophilicity, crystal lattice energy (related to melting point), and the ionization state of the molecule (governed by pKa and pH).

General Trends in Solubility:

  • Lipophilicity: As discussed, halogenation generally increases lipophilicity, which tends to decrease aqueous solubility.

  • Melting Point: A higher melting point often indicates a more stable crystal lattice, which requires more energy to break, leading to lower solubility.

  • Ionization: The basic nitrogen atom of the isoquinoline ring can be protonated at acidic pH, forming a more soluble salt. The extent of this ionization depends on the pKa of the compound and the pH of the medium.

Comparative Insights:

  • Fluorine vs. Chlorine: Studies on broader sets of drug-like molecules have shown that fluorination can sometimes lead to improved aqueous solubility compared to chlorination.[13] This may be due to the unique properties of the C-F bond and its ability to participate in favorable interactions with water.

  • Positional Effects: The position of the halogen can influence crystal packing and intermolecular interactions, leading to differences in solubility among isomers.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method, often considered the "gold standard," measures the equilibrium solubility of a compound in a given solvent.[14]

Materials:

  • Test compound (solid)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Small vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge and/or syringe filters (e.g., 0.22 µm)

  • HPLC or LC-MS system for concentration analysis

Procedure:

  • Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous buffer.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the solid and dissolved compound.

  • Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Separate the solid from the saturated solution by centrifugation followed by careful removal of the supernatant, or by filtering the solution through a syringe filter.

  • Concentration Analysis: Dilute the clear supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated HPLC or LC-MS method.

  • Solubility Calculation: The measured concentration of the saturated solution represents the thermodynamic solubility of the compound under the experimental conditions.

Solubility_Determination cluster_exp Experiment cluster_analysis Analysis Add_Excess 1. Add Excess Solid to Aqueous Buffer Equilibrate 2. Shake for 24-72h at Constant Temp. Add_Excess->Equilibrate Separate 3. Separate Solid (Centrifuge/Filter) Equilibrate->Separate Analyze 4. Analyze Concentration of Supernatant (HPLC) Separate->Analyze Calculate 5. Determine Equilibrium Solubility Analyze->Calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Melting Point: An Indicator of Crystal Lattice Energy

The melting point of a compound is influenced by the strength of its intermolecular forces in the crystal lattice and the efficiency of its crystal packing. For halogenated isoquinolines, these factors are affected by the size, polarizability, and position of the halogen substituent.

General Trends in Melting Points:

  • Halogen Size and Polarizability: As we move down the halogen group (F to I), the increasing size and polarizability lead to stronger van der Waals forces, which generally results in higher melting points.[15]

  • Molecular Symmetry and Packing: The position of the halogen can significantly impact molecular symmetry. More symmetrical molecules often pack more efficiently into a crystal lattice, leading to stronger intermolecular interactions and higher melting points.[16][17] Asymmetry introduced by a substituent can disrupt this packing and lower the melting point.

  • Dipole-Dipole Interactions: The polar C-X bond introduces dipole-dipole interactions, which can also contribute to a higher melting point compared to the non-halogenated parent compound.

Table 3: Comparative Melting Points of Halogenated Isoquinolines

CompoundHalogenPositionMelting Point (°C)Source
Isoquinoline--26-28[9]
1-ChloroisoquinolineCl131-36[11]
5-ChloroisoquinolineCl569-73
4-BromoisoquinolineBr440-43[18]

Note: The available data, though limited, suggests that halogenation tends to increase the melting point compared to the parent isoquinoline. The significant difference in melting points between 1-chloro- and 5-chloroisoquinoline highlights the strong influence of positional isomerism on crystal packing.

Conclusion and Future Directions

The halogenation of the isoquinoline scaffold is a powerful strategy for modulating key physicochemical properties relevant to drug discovery and materials science. This guide has synthesized the available data to provide a comparative analysis of the effects of different halogens at various positions on lipophilicity, basicity, solubility, and melting point.

Future work should focus on the systematic synthesis and characterization of a complete series of mono-halogenated isoquinolines to provide a robust experimental foundation for structure-property relationship studies.

References

A Comparative Guide to the Therapeutic Potential of 1-Bromo-8-chloroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] From the potent analgesic properties of morphine to the vasodilatory effects of papaverine, isoquinoline alkaloids have a long history of therapeutic application.[1][2][3] The versatility of this heterocyclic system allows for substitutions at various positions, leading to a diverse range of biological effects, including anticancer, antimicrobial, and neuroprotective activities.[3][4][5]

The introduction of halogen atoms, such as bromine and chlorine, onto the isoquinoline ring can significantly modulate a compound's physicochemical properties, including lipophilicity and electronic character.[6] These modifications can, in turn, influence the molecule's interaction with biological targets, potentially enhancing its therapeutic efficacy and selectivity.[6] This guide focuses specifically on 1-Bromo-8-chloroisoquinoline derivatives, a class of compounds with underexplored therapeutic potential.

Synthesis and Characterization of this compound Derivatives

The synthesis of this compound serves as a critical starting point for the generation of a library of derivatives. While specific, detailed synthetic routes for this exact molecule are not extensively documented in publicly available literature, general methods for the synthesis of halogenated isoquinolines can be adapted. A plausible synthetic strategy involves a multi-step process, likely starting from a suitable naphthalene derivative.

A generalized synthetic approach is outlined below:

Characterization of the synthesized derivatives would be achieved using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm the structure and purity of the compounds.[7]

Comparative Therapeutic Potential

Based on the known biological activities of structurally related halogenated isoquinolines and quinolines, this compound derivatives are hypothesized to possess significant potential in several therapeutic areas.[6][8]

Anticancer Activity

Rationale: The isoquinoline and quinoline scaffolds are present in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines.[3][4][9][10] Halogenation has been shown to be a key factor in modulating the anticancer potency of these molecules.[6] For instance, derivatives of 2-chloroquinoline-3-carbaldehyde have served as precursors for compounds with notable activity against breast and lung cancer cell lines.[6] Similarly, brominated quinoline derivatives have exhibited significant inhibitory effects against glioma, cervical, and colon cancer cell lines.[11][12]

Comparative Compounds:

Compound ClassExampleReported Activity
This compound Derivatives (Hypothetical)To be determined
Chloroquinoline Derivatives2-chloroquinoline-3-carbaldehyde derivativesCytotoxic against breast (MCF-7) and lung (A549) cancer cell lines.[6]
Bromoquinoline Derivatives5,7-dibromo-8-hydroxyquinolineStrong antiproliferative activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines.[12]
Clinically Used DrugDoxorubicinBroad-spectrum anticancer agent.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Dissolve this compound derivatives and comparative compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound.

MTT_Assay_Workflow cluster_1 MTT Assay Workflow Start Cancer Cell Culture Step1 Seed Cells in 96-well Plate Step2 Treat with Compounds Step3 Add MTT Reagent Step4 Solubilize Formazan Step5 Measure Absorbance End Calculate IC50 Values

Antimicrobial Activity

Rationale: The isoquinoline core is a key pharmacophore in several antimicrobial agents.[13] Halogenated quinoline analogs have demonstrated good antibacterial activity against both Gram-positive and Gram-negative bacteria.[6] While the antibacterial activity of bromo-substituted isoquinolines is less frequently reported, the presence of both bromine and chlorine in the this compound scaffold suggests a potential for potent antimicrobial effects.[6]

Comparative Compounds:

Compound ClassExampleReported Activity
This compound Derivatives (Hypothetical)To be determined
Chloroquinoline AnalogsVariousGood activity against Staphylococcus aureus and Escherichia coli.[6]
Bromo-nitroflavones6-bromo-8-nitroflavoneInhibitory activity against pathogenic bacteria.[14]
Clinically Used DrugCiprofloxacinBroad-spectrum antibiotic.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth media to the mid-logarithmic phase.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_2 MIC Determination Workflow Start Bacterial Culture Step1 Prepare Compound Dilutions Step2 Inoculate with Bacteria Step3 Incubate End Determine MIC

Neuroprotective Effects

Rationale: Isoquinoline alkaloids have been shown to possess neuroprotective properties through various mechanisms, including antioxidant and anti-inflammatory effects.[5][15] For instance, some isoquinoline alkaloids can reduce oxidative stress by increasing the levels of antioxidant enzymes.[15] Given the established neuroprotective potential of the broader isoquinoline class, this compound derivatives warrant investigation in this area.[5]

Comparative Compounds:

Compound ClassExampleReported Activity
This compound Derivatives (Hypothetical)To be determined
8-HydroxyquinolinesHLA20Selective inhibition of human MAO-B and significant neuroprotective activity.[16]
8-Alkylamino-1,4-benzoxazinesS 24429, S 24718Powerful neuroprotective agents in a model of brain damage.[17]
Natural Isoquinoline AlkaloidBerberineExerts neuroprotective effects by activating antioxidant enzymes.[15]

Experimental Protocol: In Vitro Neuroprotection Assay (Oxidative Stress Model)

  • Neuronal Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Induction of Oxidative Stress: Induce oxidative stress in the cells using an agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives and comparative compounds before or concurrently with the oxidative stress-inducing agent.

  • Cell Viability Assessment: Assess cell viability using an appropriate method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.

  • Data Analysis: Determine the protective effect of the compounds by comparing the viability of treated cells to that of untreated, stressed cells.

Signaling_Pathway

Conclusion and Future Directions

While direct experimental data for this compound derivatives is limited, the extensive research on related halogenated isoquinolines and quinolines provides a strong rationale for their investigation as potential therapeutic agents. The comparative framework and experimental protocols outlined in this guide offer a starting point for the systematic evaluation of their anticancer, antimicrobial, and neuroprotective properties. Future research should focus on the synthesis of a diverse library of these derivatives, followed by comprehensive in vitro and in vivo studies to elucidate their mechanisms of action, structure-activity relationships, and overall therapeutic potential.

References

Introduction: The Isoquinoline Scaffold and the Strategic Role of Bromination in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to the Anticancer Activity of Bromo-Substituted Isoquinolines

The isoquinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities. In the relentless pursuit of novel anticancer therapeutics, chemical modification of such scaffolds is a cornerstone of drug discovery. Halogenation, and specifically bromination, has emerged as a powerful strategy to enhance the pharmacological properties of lead compounds. The introduction of a bromine atom can significantly alter a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby modulating its interaction with biological targets and improving its overall potency and efficacy.

This guide provides a comprehensive comparative analysis of bromo-substituted isoquinolines and their closely related quinoline analogs as anticancer agents. We will delve into the critical structure-activity relationships (SAR), explore the primary mechanisms of action, and provide detailed, field-proven experimental protocols to empower researchers in their evaluation of these promising compounds. This document is designed to bridge the gap between synthesis and biological application, offering both foundational knowledge and practical guidance for professionals in oncology and drug development.

Structure-Activity Relationship (SAR): Decoding the Impact of Bromine Substitution

The anticancer potency of a substituted isoquinoline is not merely a factor of the presence of a bromine atom, but is critically dependent on its position, the number of substitutions, and the interplay with other functional groups on the heterocyclic ring.

Key Insights from Comparative Studies:

  • Importance of Substitution: Unsubstituted parent quinolines often exhibit minimal anticancer activity. The addition of functional groups, particularly halogens like bromine, is essential for imparting significant cytotoxicity[1].

  • Positional Isomerism is Key: The location of the bromine atom dramatically influences biological activity. Studies on related quinoline scaffolds have shown that bromine atoms at the C-5 and C-7 positions can lead to significant inhibition of cancer cell proliferation. In contrast, substitutions at other positions, such as C-3 or C-6, may result in less active compounds[2].

  • Multi-Substitution Effects: Di-substituted compounds, such as 5,7-dibromo-8-hydroxyquinoline, are often significantly more potent than their mono-bromo counterparts[1][3]. This suggests a synergistic effect where multiple electron-withdrawing groups enhance the molecule's interaction with its biological target.

  • Synergy with Other Functional Groups: The anticancer effect of bromine is often amplified by the presence of other substituents. The combination of bromo and cyano groups, or bromo and nitro groups, has been shown to result in compounds with potent activity[1][2]. For instance, 5,7-dibromo-8-hydroxyquinoline has been identified as an inhibitor of human DNA topoisomerase I, a crucial enzyme for DNA replication[2].

Quantitative Comparison of Anticancer Activity

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency. The following table summarizes the IC₅₀ values for a selection of bromo-substituted quinoline and quinazoline analogs against various human cancer cell lines, providing a clear comparison of their cytotoxic potential.

Compound ID / SeriesSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
Compound 11 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Glioma)15.4[2]
HeLa (Cervical)26.4[2]
HT29 (Colon)15.0[2]
Compound 17 6,8-dibromo-5-nitroquinolineC6 (Glioma)50.0[2]
HeLa (Cervical)24.1[2]
HT29 (Colon)26.2[2]
Series 8a 6-bromo-2-mercapto-quinazoline derivativeMCF-7 (Breast)15.85[4][5]
SW480 (Colon)17.85[4][5]
5,7-dibromo-8-hydroxyquinoline 5,7-dibromo, 8-hydroxyC6, HeLa, HT296.7-25.6 (µg/mL)[3][6]

Note: The data is compiled from studies on various bromo-substituted quinolines and related heterocycles to illustrate the structure-activity landscape.

Mechanisms of Anticancer Action

Bromo-substituted isoquinolines exert their anticancer effects through several well-defined cellular mechanisms, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.

Induction of Apoptosis

Apoptosis is a crucial, highly regulated process of cell suicide that eliminates damaged or cancerous cells. Many bromo-substituted compounds have been shown to be potent inducers of apoptosis.[7][8] This is often achieved by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins, particularly those in the Bcl-2 family.

The induction of apoptosis typically leads to the activation of a cascade of enzymes called caspases. These "executioner" proteins cleave critical cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1), leading to the characteristic morphological changes of apoptosis.[9] Western blotting is a powerful technique for detecting the cleavage of caspases and PARP, providing definitive evidence of apoptotic induction.[10]

cluster_stimulus External/Internal Stimuli cluster_pathway Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase Bromo_Isoquinoline Bromo-substituted Isoquinoline Bax Bax (Pro-apoptotic) Bromo_Isoquinoline->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Bromo_Isoquinoline->Bcl2 Inhibits Mito Mitochondrion Bax->Mito Promotes Permeabilization Bcl2->Mito Inhibits Permeabilization CytC Cytochrome c Release Mito->CytC Caspase9 Caspase-9 (Initiator) CytC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Executes Cleaved_PARP Cleaved PARP

Caption: The intrinsic apoptosis pathway initiated by bromo-substituted isoquinolines.
Cell Cycle Arrest

The cell cycle is the series of events that take place in a cell leading to its division and duplication. This process has several checkpoints that ensure the fidelity of DNA replication and cell division. Anticancer agents can exploit these checkpoints, causing the cell cycle to arrest, which prevents the proliferation of cancer cells and can ultimately lead to apoptosis.[11] Certain quinoline derivatives have been shown to arrest cells in the S and G2/M phases of the cell cycle.[12] Flow cytometry is the gold standard for analyzing cell cycle distribution, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[13]

G1 G1 Phase (Growth) G1_S_Checkpoint G1/S Checkpoint G1->G1_S_Checkpoint S S Phase (DNA Synthesis) G2 G2 Phase (Growth) S->G2 G2_M_Checkpoint G2/M Checkpoint G2->G2_M_Checkpoint M M Phase (Mitosis) M->G1 Cytokinesis G1_S_Checkpoint->S G2_M_Checkpoint->M Arrest_Node Bromo-Isoquinoline Induces Arrest Arrest_Node->S Arrest Arrest_Node->G2_M_Checkpoint Arrest

Caption: Cell cycle progression and points of arrest induced by test compounds.

Experimental Design and Protocols

To ensure scientific rigor and reproducibility, a logical workflow is essential when evaluating the anticancer properties of novel compounds. The following diagram and protocols outline a standard, self-validating approach.

start Start: Compound Synthesis & Characterization cell_culture 1. Cell Culture (e.g., MCF-7, HeLa) start->cell_culture mtt_assay 2. Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay ic50 3. Determine IC₅₀ Value mtt_assay->ic50 mechanism 4. Mechanism of Action Studies (at IC₅₀ concentration) ic50->mechanism flow Cell Cycle Analysis (Flow Cytometry) mechanism->flow western Apoptosis Analysis (Western Blot) mechanism->western data 5. Data Analysis & Interpretation flow->data western->data end Conclusion: Lead Compound Identification data->end

Caption: General experimental workflow for anticancer evaluation of novel compounds.
Protocol 1: Assessment of Cytotoxicity using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[14] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Bromo-substituted isoquinoline stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.[15]

    • Causality: Seeding an optimal number of cells is critical. Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.[16]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bromo-substituted isoquinoline in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and an untreated control (medium only).[15]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.[16]

    • Causality: Serum can interfere with the reduction of MTT, so using serum-free medium during this step improves accuracy.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol 2: Analysis of Cell Cycle Distribution by Flow Cytometry

This protocol uses propidium iodide (PI), a fluorescent dye that binds stoichiometrically to DNA, to determine the cell cycle distribution of a cell population.[13] The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

Materials:

  • Treated and untreated cells (from 6-well plates)

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)[17]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Treat cells with the bromo-substituted isoquinoline at its IC₅₀ concentration for 24 or 48 hours. Harvest both adherent and floating cells and collect them by centrifugation (e.g., 300 x g for 5 minutes).

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[18]

    • Causality: Dropwise addition of ethanol while vortexing prevents cell clumping, which is crucial for obtaining high-quality single-cell suspension data. Ethanol fixation permeabilizes the cell membrane and preserves DNA integrity.[13]

  • Storage: Incubate the cells at -20°C for at least 2 hours. Cells can be stored in ethanol at -20°C for several weeks.

  • Rehydration: Centrifuge the fixed cells (e.g., 500 x g for 5 minutes), discard the ethanol, and wash the pellet with 1 mL of PBS.

  • Staining: Resuspend the cell pellet in 500 µL of the PI staining solution.

    • Causality: The solution contains RNase A to degrade any double-stranded RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis. Triton X-100 further permeabilizes the nuclear membrane.[17]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) plots. Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution.[19]

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[20]

Protocol 3: Detection of Apoptotic Markers by Western Blot

Western blotting allows for the detection and semi-quantification of specific proteins, such as cleaved caspase-3 and cleaved PARP, which are hallmarks of apoptosis.[9]

Materials:

  • Treated and untreated cells

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the compound at its IC₅₀ concentration. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.[21]

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[21]

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[10]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Wash the membrane again as in step 8. Incubate the membrane with ECL substrate and capture the chemiluminescent signal using a digital imaging system.[21]

  • Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the protein of interest to a loading control like β-actin or GAPDH to account for loading variations.[10]

Conclusion and Future Directions

The collective evidence strongly indicates that bromo-substituted isoquinolines and related scaffolds are a promising class of compounds for anticancer drug development. The strategic introduction of bromine atoms, particularly in combination with other functional groups at specific positions, is a highly effective strategy for enhancing cytotoxic potency. The primary mechanisms of action—induction of apoptosis and cell cycle arrest—are well-established pillars of cancer therapy.

Future research should focus on synthesizing a wider array of positional isomers to further refine the structure-activity relationships. Investigating the effects of these compounds in more complex models, such as 3D spheroids and in vivo xenografts, will be critical for translating these promising in vitro results into potential clinical applications. Elucidating the precise molecular targets through techniques like thermal shift assays or affinity chromatography will provide deeper mechanistic insights and pave the way for the rational design of the next generation of isoquinoline-based cancer therapeutics.

References

Safety Operating Guide

Navigating the Disposal of 1-Bromo-8-Chloroisoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 1-Bromo-8-chloroisoquinoline is fundamental to innovation. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of such specialized halogenated aromatic compounds is not merely a regulatory hurdle but a critical component of our commitment to safe laboratory practices. This guide provides a comprehensive, step-by-step framework for the responsible disposal of this compound, grounded in established safety protocols and scientific principles.

Understanding the Compound: Hazard Profile of this compound

This compound is a halogenated heterocyclic compound. While comprehensive toxicological data for this specific molecule may be limited, the presence of bromine and chlorine atoms on the isoquinoline scaffold necessitates that it be handled as a hazardous substance.[1][2] Based on data from structurally similar compounds, researchers should anticipate the following potential hazards:

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation or damage.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2][3]

  • Acute Toxicity: Similar compounds exhibit toxicity if swallowed.[5]

Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE) and within a certified chemical fume hood.

Core Principles of Halogenated Waste Management

The fundamental principle governing the disposal of this compound is its classification as a halogenated organic waste .[6][7] This classification dictates a specific disposal pathway that is distinct from non-halogenated waste streams. Adherence to this segregation is crucial for both safety and regulatory compliance, as mixing waste streams can create dangerous reactions and significantly increase disposal costs.[8][9]

Waste Management PrincipleRationaleSupporting Documentation
Segregation Prevents dangerous chemical reactions and reduces disposal costs. Halogenated waste requires specific incineration processes.[8][9]Institutional EHS Protocols, EPA Hazardous Waste Codes[10]
Proper Labeling Ensures clear identification of contents for safe handling and disposal. Prevents accidental mixing of incompatible wastes.[6][11][12]OSHA Hazard Communication Standard[13]
Containment Use of sealed, compatible containers prevents the release of hazardous vapors and protects against spills.[6][14]Institutional Chemical Hygiene Plan
Regulatory Compliance Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.[15][16][17]EPA, State, and Local Environmental Regulations

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste, including pure compound, contaminated materials, and solutions.

Personal Protective Equipment (PPE) and Engineering Controls

Before initiating any disposal procedures, ensure the following safety measures are in place:

  • Engineering Controls: All handling of this compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[11]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[4]

  • Skin Protection: A flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory. Ensure gloves are inspected before use and changed frequently.[2][4]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is required.[4]

Waste Collection and Segregation

Proper segregation at the point of generation is the most critical step in the disposal process.

  • Designate a Waste Container: Use a dedicated, properly labeled container specifically for "Halogenated Organic Waste."[6] This container should be made of a material compatible with this compound and any solvents used.

  • Solid Waste:

    • Collect unreacted this compound, and any lab debris contaminated with it (e.g., weighing paper, gloves, pipette tips), in a designated, sealed plastic bag or container.

    • This container should then be placed in the larger, designated halogenated solid waste container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a sealable, chemical-resistant container designated for "Halogenated Liquid Waste."[6]

    • Crucially, do not mix this waste with non-halogenated organic solvents. [8][9]

  • Decontamination of Glassware:

    • Rinse any glassware that has come into contact with this compound with a suitable organic solvent (e.g., acetone).

    • The initial rinsate must be collected and disposed of as halogenated liquid waste.[11] Subsequent rinses may be handled according to your institution's specific guidelines.

Labeling and Storage

Accurate and clear labeling is mandated by OSHA's Hazard Communication Standard and is essential for safety.[13]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled with:

    • The words "Hazardous Waste"[11][12]

    • The full chemical name: "Waste this compound" and any other chemical constituents with their approximate percentages.[6][12] Do not use abbreviations.

    • The relevant hazard pictograms (e.g., irritant, toxic).

  • Storage:

    • Keep waste containers tightly sealed when not in use.[2][6]

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2]

    • Ensure secondary containment is in place to capture any potential leaks.[14]

Final Disposal

The ultimate disposal of this compound waste must be handled by trained professionals through your institution's Environmental Health and Safety (EHS) office.

  • Contact EHS: Schedule a pickup of your hazardous waste with your institution's EHS department.

  • Incineration: The standard and accepted method for the disposal of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[15] This process is necessary to ensure the complete destruction of the compound and prevent the release of persistent organic pollutants into the environment.[18]

Visualizing the Disposal Workflow

To ensure clarity, the following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood waste_type Step 2: Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Contaminated Labware, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) waste_type->liquid_waste Liquid collect_solid Collect in Designated 'Halogenated Solid Waste' Container solid_waste->collect_solid collect_liquid Collect in Designated 'Halogenated Liquid Waste' Container liquid_waste->collect_liquid labeling Step 3: Label Container Correctly ('Hazardous Waste', Full Chemical Name) collect_solid->labeling collect_liquid->labeling storage Store in Secure, Ventilated Area with Secondary Containment labeling->storage ehs_contact Step 4: Contact EHS for Pickup storage->ehs_contact end End: Proper Disposal via Licensed Facility (Incineration) ehs_contact->end

Caption: Disposal workflow for this compound.

By adhering to these scientifically-grounded procedures, we can ensure that our innovative research does not come at the cost of safety or environmental integrity. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the primary authority for waste disposal procedures.

References

Navigating the Handling of 1-Bromo-8-Chloroisoquinoline: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For Research and Development Professionals

The responsible handling of specialized chemical reagents is fundamental to both laboratory safety and the integrity of scientific research. This guide provides essential, direct guidance on the personal protective equipment (PPE) and operational protocols for 1-Bromo-8-Chloroisoquinoline, a halogenated isoquinoline derivative. As Senior Application Scientist, my focus is to distill the necessary safety information into a practical framework, ensuring that researchers can confidently manage this compound from receipt to disposal.

The structure of this guide is designed to be intuitive, addressing the most immediate safety concerns first, followed by procedural steps for handling and disposal. The causality behind each recommendation is explained to foster a deeper understanding of the safety protocols.

Hazard Assessment of this compound

While comprehensive toxicological data for this compound is not extensively available, the available Safety Data Sheet (SDS) and data for structurally similar isomers provide a strong basis for a thorough hazard assessment.[1] Isomers such as 1-bromo-7-chloroisoquinoline are classified as causing skin and serious eye irritation, as well as respiratory tract irritation.[2][3][4] Furthermore, related compounds like 8-bromo-3-chloroisoquinoline are noted as harmful if swallowed, in contact with skin, or inhaled.[5] Therefore, a cautious approach is warranted, assuming similar hazard profiles for this compound.

Assumed Hazard Classifications:

Hazard ClassCategoryPrecautionary Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][3][4]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[2][3][4]
Acute Toxicity (Oral, Dermal, Inhalation)Assumed HarmfulH302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure.[6][7] The following PPE is mandatory when handling this compound.

Core PPE Requirements
  • Eye and Face Protection : Chemical safety goggles are required to protect against potential splashes.[8][9] In situations with a higher risk of splashing, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in addition to goggles.[6][7] Standard eyeglasses are not a substitute for safety goggles.[8]

  • Skin Protection :

    • Gloves : Chemically resistant gloves are essential.[3] Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the case of a spill, heavier-duty gloves should be considered. Always inspect gloves for any signs of degradation or puncture before use.[10]

    • Laboratory Coat : A long-sleeved laboratory coat must be worn to protect against skin contact.[8]

  • Respiratory Protection : Due to the potential for respiratory tract irritation, work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] If there is a risk of generating dust or aerosols, and work cannot be contained within a fume hood, a NIOSH-approved respirator with a particulate filter may be necessary.[3][11]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Handling Protocol
  • Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower should be accessible.[3]

  • Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood to minimize the risk of inhalation.[2] Avoid the formation of dust.[1][3]

  • During Use : Keep containers tightly closed when not in use.[3] Avoid contact with skin, eyes, and clothing.[1]

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[2]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate : Alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate : Ensure the area is well-ventilated, using the fume hood to control vapor dispersion.

  • Contain : For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[11]

  • Clean-up : Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated, labeled waste container.[3] Avoid generating dust.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect all contaminated materials, including absorbent materials from spills, disposable PPE, and empty containers, in a clearly labeled, sealed container.[3]

  • Disposal : Dispose of the hazardous waste through your institution's designated chemical waste disposal program, following all local, state, and federal regulations.[2][11] Do not dispose of this chemical down the drain.[1][11]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify Fume Hood Operation prep2 Inspect & Don PPE prep1->prep2 prep3 Locate Safety Equipment prep2->prep3 handle1 Weigh & Transfer in Fume Hood prep3->handle1 handle2 Keep Containers Closed handle1->handle2 handle3 Avoid Contact handle2->handle3 post1 Wash Hands & Exposed Skin handle3->post1 post2 Clean Work Area post1->post2 disp1 Collect Contaminated Materials post2->disp1 disp2 Seal & Label Waste Container disp1->disp2 disp3 Follow Institutional Protocols disp2->disp3

Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.

By adhering to these guidelines, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.